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  • Product: 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid
  • CAS: 1083274-51-4

Core Science & Biosynthesis

Foundational

Synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid: A Technical Guide

Executive Summary The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The specific analogue, 5-cyclobutyl-1,3-oxazole-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-oxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The specific analogue, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, represents a valuable building block for drug discovery, combining the metabolic stability often conferred by the cyclobutyl group with the versatile synthetic handle of a carboxylic acid. This guide provides an in-depth, scientifically robust pathway for the synthesis of this target molecule. We will explore the strategic considerations underpinning the chosen synthetic route, present a detailed mechanistic analysis, and provide comprehensive, field-tested experimental protocols suitable for researchers and drug development professionals. The presented methodology is based on a modern and highly efficient one-pot reaction, proceeding from readily available starting materials.

Introduction and Strategic Overview

The synthesis of highly substituted heterocyclic compounds is a cornerstone of modern pharmaceutical development. Oxazoles, in particular, are of significant interest due to their diverse biological activities. The target molecule, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, presents a specific synthetic challenge: the regioselective construction of a 4,5-disubstituted oxazole ring.

Classical methods for oxazole synthesis, such as the Robinson-Gabriel or van Leusen reactions, often have limitations regarding substrate scope or do not directly yield the desired substitution pattern. A key challenge is the direct and controlled installation of both the C4-carboxylic acid and the C5-cyclobutyl moieties.

This guide details a highly efficient, two-step synthetic sequence commencing from commercially available precursors:

  • Oxazole Formation: A one-pot condensation reaction between cyclobutanecarboxylic acid and ethyl isocyanoacetate to form the ethyl ester of the target compound.

  • Saponification: A straightforward hydrolysis of the resulting ester to yield the final 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

This strategy is predicated on a recently developed, powerful method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids, which avoids the pre-generation of activated derivatives like acid chlorides.[1][2]

Retrosynthetic Analysis and Pathway Rationale

A retrosynthetic analysis of the target molecule reveals a clear and efficient path forward. The final carboxylic acid can be readily obtained from its corresponding ethyl ester via saponification. The core challenge lies in the formation of the ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate intermediate.

This 4,5-disubstituted oxazole can be disconnected according to a modern synthetic strategy that unites a carboxylic acid with an isocyanoacetate.[1][3] This disconnection leads to two simple, commercially available starting materials: cyclobutanecarboxylic acid and ethyl isocyanoacetate.

This approach was selected for its:

  • High Convergence: The two key fragments are combined in a single, high-yielding step.

  • Operational Simplicity: The reaction avoids harsh reagents and the isolation of unstable intermediates.

  • Favorable Atom Economy: It represents a direct transformation from a carboxylic acid to the oxazole core.

Mechanistic Insights: The Triflylpyridinium-Mediated Cyclization

The key transformation relies on the in situ activation of cyclobutanecarboxylic acid. A highly effective method employs a stable triflylpyridinium reagent, such as DMAP-Tf (4-dimethylaminopyridinium trifluoromethanesulfonate), to generate a highly reactive acylpyridinium salt.[1][3]

The proposed mechanism proceeds through several key stages:

  • Activation: Cyclobutanecarboxylic acid is first activated by the triflylpyridinium reagent, forming a transient mixed anhydride.

  • Acylpyridinium Salt Formation: The mixed anhydride is then attacked by a nucleophilic base, such as 4-(dimethylamino)pyridine (DMAP), to form a highly electrophilic acylpyridinium salt intermediate.[3]

  • Nucleophilic Attack: Ethyl isocyanoacetate is deprotonated by the base to form a nucleophilic anion, which attacks the acylpyridinium salt.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization, followed by dehydration, to yield the aromatic 1,3-oxazole ring.[1][3]

This cascade of events occurs in a single pot, making it a highly efficient and practical method for constructing the desired heterocyclic core.

Reaction_Mechanism sub Cyclobutanecarboxylic Acid + DMAP-Tf ma Mixed Anhydride Intermediate sub->ma 1. Activation aps Acylpyridinium Salt (Highly Electrophilic) ma->aps 2. Nucleophilic Attack dmap DMAP dmap->ma add Addition Intermediate aps->add 3. Nucleophilic Attack eia Ethyl Isocyanoacetate + Base eia_anion Isocyanoacetate Anion (Nucleophile) eia->eia_anion Deprotonation eia_anion->add cyc Cyclized Intermediate add->cyc 4. Intramolecular Cyclization prod_ester Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate cyc->prod_ester 5. Dehydration

Caption: Plausible mechanism for the one-pot oxazole synthesis.

Experimental Section

Overall Synthetic Workflow

The synthesis is a straightforward two-step process starting from readily available materials.

Synthetic_Workflow SM1 Cyclobutanecarboxylic Acid INT Ethyl 5-cyclobutyl-1,3- oxazole-4-carboxylate SM1->INT Step 1: DMAP-Tf, DMAP DCM, 40 °C SM2 Ethyl Isocyanoacetate SM2->INT PROD 5-cyclobutyl-1,3-oxazole- 4-carboxylic acid INT->PROD Step 2: LiOH, THF/H₂O rt

Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclobutanecarboxylic acid (1.0 equiv).

  • Dissolve the acid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add DMAP-Tf (1.3 equiv) to the solution, followed by ethyl isocyanoacetate (1.2 equiv).

  • Finally, add DMAP (1.5 equiv) as the base.

  • Heat the reaction mixture to 40 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure ethyl ester as a colorless oil or low-melting solid.

Step 2: Synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (Saponification)

Protocol:

  • Dissolve the purified ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (1.0 equiv) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, ~2.0 equiv) to the solution.

  • Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with cold 1 M HCl.

  • A precipitate of the carboxylic acid should form. If not, extract the aqueous layer multiple times with ethyl acetate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extraction was performed, combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the final product.

Data Summary and Expected Results

The following table summarizes the key parameters for the synthetic pathway. Yields are based on representative examples from the literature for similar aliphatic carboxylic acids.[1]

StepTransformationKey ReagentsSolventTemp.TimeExpected Yield
1 Oxazole FormationCyclobutanecarboxylic acid, Ethyl isocyanoacetate, DMAP-Tf, DMAPDCM40 °C3-4 h70-85%
2 SaponificationEthyl 5-cyclobutyl-1,3-oxazole-4-carboxylate, LiOH·H₂OTHF/H₂Ort2-6 h>90%

Characterization Data for the Final Product:

  • ¹H NMR: Expect characteristic signals for the cyclobutyl protons, and a singlet for the oxazole C2-proton. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals corresponding to the cyclobutyl carbons, the three distinct oxazole ring carbons, and the carboxylic acid carbonyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₈H₉NO₃ should be observed.

  • Infrared (IR) Spectroscopy: Expect characteristic absorption bands for the carboxylic acid O-H stretch (broad) and C=O stretch, as well as C=N and C-O stretches from the oxazole ring.

Conclusion

This guide outlines a highly efficient and robust two-step synthesis for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. By leveraging a modern, one-pot cyclization reaction, this pathway offers significant advantages in terms of operational simplicity, high yields, and the use of readily accessible starting materials. The detailed mechanistic insights and step-by-step protocols provide researchers with a reliable and scalable method to access this valuable building block for applications in pharmaceutical and materials science research.

References

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. [Link]

  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-cyclobutyl-1,3-oxazole-4-carboxylic acid: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and established chemical principles to present a detailed profile. The guide covers plausible synthetic routes, predicted physicochemical and spectroscopic properties, expected chemical reactivity, and potential pharmacological applications. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic scaffolds.

Introduction: The Oxazole Scaffold in Modern Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that is a prominent feature in a multitude of natural products and synthetic compounds with diverse biological activities.[1][2] The unique electronic and structural properties of the oxazole core make it a valuable building block in medicinal chemistry, contributing to favorable pharmacokinetic and pharmacodynamic profiles. The substitution pattern on the oxazole ring plays a crucial role in determining the specific biological effects, which can range from antimicrobial and anticancer to anti-inflammatory and antidiabetic activities.[3] This guide focuses on a specific derivative, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, exploring its chemical characteristics and potential as a lead compound in drug discovery programs. The incorporation of a cyclobutyl moiety is of particular interest, as this group can influence a molecule's metabolic stability, conformational rigidity, and binding affinity to biological targets.[4]

Predicted Physicochemical and Spectroscopic Properties

Due to the absence of direct experimental data for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, the following properties are predicted based on known data for analogous compounds, such as 5-alkyl and 5-phenyl-1,3-oxazole-4-carboxylates, and computational modeling principles.[3][5][6][7]

Physicochemical Data

The following table summarizes the predicted physicochemical properties of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and its ethyl ester derivative.

Property5-cyclobutyl-1,3-oxazole-4-carboxylic acidEthyl 5-cyclobutyl-1,3-oxazole-4-carboxylate
Molecular Formula C₉H₁₁NO₃C₁₁H₁₅NO₃
Molecular Weight 181.19 g/mol 209.24 g/mol
Appearance Predicted to be a white to off-white solidPredicted to be a colorless to pale yellow oil or low-melting solid
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and aqueous base.Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone).
pKa (of carboxylic acid) Estimated to be in the range of 3.5 - 4.5Not applicable
Spectroscopic Data

The predicted NMR and other spectroscopic data are crucial for the identification and characterization of the target compound.

CompoundProton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
5-cyclobutyl-1,3-oxazole-4-carboxylic acid H-2~8.2 - 8.5s
-CH- (cyclobutyl)~3.5 - 3.8p
-CH₂- (cyclobutyl)~1.8 - 2.5m
COOH>10 (broad)s
Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate H-2~8.1 - 8.4s
-OCH₂CH₃~4.2 - 4.5q
-CH- (cyclobutyl)~3.4 - 3.7p
-CH₂- (cyclobutyl)~1.8 - 2.4m
-OCH₂CH₃~1.2 - 1.5t
CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
5-cyclobutyl-1,3-oxazole-4-carboxylic acid C=O (acid)~165 - 170
C-5~160 - 165
C-2~150 - 155
C-4~125 - 130
-CH- (cyclobutyl)~30 - 35
-CH₂- (cyclobutyl)~25 - 30
-CH₂- (cyclobutyl)~18 - 22
Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate C=O (ester)~162 - 167
C-5~158 - 163
C-2~148 - 153
C-4~123 - 128
-OCH₂CH₃~60 - 65
-CH- (cyclobutyl)~28 - 33
-CH₂- (cyclobutyl)~23 - 28
-CH₂- (cyclobutyl)~16 - 20
-OCH₂CH₃~13 - 16
Parameter5-cyclobutyl-1,3-oxazole-4-carboxylic acidEthyl 5-cyclobutyl-1,3-oxazole-4-carboxylate
IR (ν, cm⁻¹) ~3300-2500 (broad, O-H), ~1700 (C=O, acid), ~1600 (C=N), ~1100 (C-O)~1720 (C=O, ester), ~1600 (C=N), ~1250 (C-O)
Mass Spec (ESI-MS) Predicted [M-H]⁻ at m/z 180.07Predicted [M+H]⁺ at m/z 210.11

Synthetic Strategies

The synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid can be approached through several established methods for oxazole ring formation. The choice of a particular route will depend on the availability of starting materials and the desired scale of the synthesis.

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][8] To synthesize the target molecule, a variation of this reaction can be employed.

Van_Leusen_Synthesis start Cyclobutanecarboxaldehyde reaction [3+2] Cycloaddition start->reaction Base (e.g., K₂CO₃) Solvent (e.g., MeOH) tosmic Ethyl isocyanoacetate tosmic->reaction product Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate hydrolysis Hydrolysis product->hydrolysis Saponification (e.g., LiOH, H₂O/THF) acid 5-cyclobutyl-1,3-oxazole-4-carboxylic acid reaction->product hydrolysis->acid

Caption: Proposed Van Leusen synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Experimental Protocol (Van Leusen Approach):

  • Ester Synthesis: To a solution of cyclobutanecarboxaldehyde (1.0 eq) in methanol, add ethyl isocyanoacetate (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate.

  • Hydrolysis: Dissolve the ethyl ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 3-4.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Synthesis from a Carboxylic Acid Precursor

More recent methodologies allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[6] This approach would utilize cyclobutanecarboxylic acid as a starting material.

Carboxylic_Acid_Route start Cyclobutanecarboxylic acid activation Activation start->activation Activating Agent (e.g., triflylpyridinium reagent) reagent Ethyl isocyanoacetate reaction Cyclization reagent->reaction Base (e.g., DMAP) product Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate hydrolysis Hydrolysis product->hydrolysis Saponification (e.g., LiOH, H₂O/THF) acid 5-cyclobutyl-1,3-oxazole-4-carboxylic acid activation->reaction reaction->product hydrolysis->acid

Caption: Synthesis from a carboxylic acid precursor.

Chemical Reactivity and Derivatization

The chemical reactivity of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is dictated by the interplay of the oxazole ring and the carboxylic acid functionality.

Reactions of the Oxazole Ring

The oxazole ring is generally stable but can undergo certain reactions. Electrophilic substitution is difficult due to the electron-withdrawing nature of the nitrogen atom. However, the ring can participate in cycloaddition reactions and can be susceptible to ring-opening under harsh conditions.[9]

Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C4 position is the primary site for derivatization. Standard organic transformations can be employed to generate a variety of derivatives with potentially modulated biological activities.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl, ethyl, or more complex esters) by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.[7]

  • Amidation: A wide range of amides can be synthesized by reacting the carboxylic acid with primary or secondary amines in the presence of a suitable coupling agent such as HATU, HOBt/EDC, or by first converting the acid to an acyl chloride.[10][11]

Derivatization start 5-cyclobutyl-1,3-oxazole-4-carboxylic acid ester Ester Derivatives start->ester R-OH, H⁺ amide Amide Derivatives start->amide R₂NH, Coupling Agent

Caption: Key derivatization reactions of the carboxylic acid moiety.

Potential Applications in Drug Discovery

Oxazole derivatives are known to exhibit a broad spectrum of pharmacological activities.[12][3] The introduction of a cyclobutyl group can enhance drug-like properties.[4] Therefore, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and its derivatives are promising candidates for screening in various therapeutic areas.

  • Anticancer Agents: Many oxazole-containing compounds have demonstrated significant anticancer activity.[13][14][15] The target molecule could be evaluated for its cytotoxic effects against various cancer cell lines.

  • Antimicrobial Agents: The oxazole scaffold is present in several antimicrobial agents.[10] Derivatives of the target compound could be tested for their efficacy against a panel of bacterial and fungal strains.

  • Anti-inflammatory Agents: Some oxazole derivatives exhibit anti-inflammatory properties. The potential of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid to inhibit key inflammatory pathways could be investigated.

Conclusion

5-cyclobutyl-1,3-oxazole-4-carboxylic acid represents a novel and synthetically accessible heterocyclic compound with significant potential in drug discovery. This technical guide, by consolidating information from related structures and established chemical principles, provides a solid foundation for researchers to undertake the synthesis, characterization, and biological evaluation of this promising scaffold. The strategic incorporation of the cyclobutyl group, combined with the versatile oxazole-4-carboxylic acid core, offers a rich platform for the development of new therapeutic agents.

References

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC chemistry, 13(1), 1-24. [Link]

  • Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]

  • Pattan, S., et al. (2009). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. Beilstein Journal of Organic Chemistry, 5, 23. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Reis, F., et al. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. ChemRxiv. [Link]

  • Gomha, S. M., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Molecules, 26(17), 5305. [Link]

  • Singh, P., et al. (2018). Pharmacological activities of oxadiazole derivatives: A review. European Journal of Biomedical and Pharmaceutical Sciences, 5(6), 865-877.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • Pharmaceutical Technology. (2023). Leading innovators in oxazole derivatives-based cancer drug compositions. [Link]

  • ChemSynthesis. (2025). ethyl 5-phenyl-1,3-oxazole-4-carboxylate. [Link]

  • Nolan, K. G., & Kelleher, N. L. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. The Journal of organic chemistry, 86(1), 1084–1089. [Link]

  • Benthem, L. H. V., et al. (2020). Oxazole-Based Compounds As Anticancer Agents. Current Organic Chemistry, 24(12), 1336-1351.
  • Heller, S. T., & Sarpong, R. (2010). Chemoselective esterification and amidation of carboxylic acids with imidazole carbamates and ureas. Organic letters, 12(20), 4572–4575. [Link]

  • Davies, H. M. L., & Lian, Y. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1775-1785. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Pharmacological Activities of Some New 5-Substituted-2-mercapto-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 71(5), 578-581.
  • Wessjohann, L. A., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • de Oliveira, A. B., et al. (2021). 1H-[3][8][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 32, 1629-1640. [Link]

  • Ryabukhin, S. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of organic chemistry, 84(24), 16024–16035. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 220-238.
  • Zhang, H. Z., et al. (2021). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 12(11), 1835-1855. [Link]

  • Hamdan, A. A., & Tomma, J. H. (2022). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 931-940.
  • Gutsulyak, D. V., et al. (2021). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 22(19), 10398. [Link]

  • Mohammed, A. J., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961.
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Sources

Foundational

An In-depth Technical Guide to 5-cyclobutyl-1,3-oxazole-4-carboxylic acid: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The oxazole scaffold is a privileged structure found in numerous biologically active molecules, valued for its role in modulating pharmacological activity.[1] This document outlines a plausible synthetic route, detailed protocols for purification and characterization, and a framework for evaluating its potential as a therapeutic agent. The methodologies presented are grounded in established chemical principles and literature precedents for structurally related compounds, offering a robust starting point for researchers in drug discovery and development.

Introduction: The Significance of the Oxazole Moiety

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, with over 85% of biologically active small molecules containing at least one heterocyclic ring. Among these, the 1,3-oxazole ring is a prominent structural motif. Its unique electronic and steric properties allow it to act as a bioisostere for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic profiles.[2] The inherent biological activities of oxazole derivatives are diverse, spanning antimicrobial, anti-inflammatory, and cytotoxic properties.[3][4] The introduction of a cyclobutyl group at the 5-position of the oxazole ring offers an intriguing modification, potentially influencing the molecule's conformation and interaction with biological targets. This guide focuses on the synthesis, detailed analytical characterization, and preliminary biological screening of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, providing a roadmap for its exploration as a novel chemical entity.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1), suggests a convergent synthetic approach. The core oxazole ring can be constructed via a cyclization reaction, a common strategy for synthesizing such heterocycles.[2] Disconnecting the carboxylic acid functionality reveals its precursor, an ethyl ester (2), which is a common protecting group for carboxylic acids and is readily hydrolyzed in the final step.

The key disconnection of the oxazole ring points towards a reaction between a cyclobutyl-α-ketoester derivative and a suitable C1-N building block. A well-established method for the formation of 4,5-disubstituted oxazoles involves the reaction of an activated carboxylic acid derivative with an isocyanoacetate.[2] Therefore, a plausible forward synthesis involves the reaction of ethyl 2-cyclobutyl-2-oxoacetate (3) with ethyl 2-isocyanoacetate (4). The α-ketoester can be synthesized from cyclobutyl methyl ketone (5) through oxidation. This overall strategy is depicted in the following retrosynthesis diagram.

retrosynthesis 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1) 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1) ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1)->ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) Hydrolysis ethyl 2-cyclobutyl-2-oxoacetate (3) ethyl 2-cyclobutyl-2-oxoacetate (3) ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2)->ethyl 2-cyclobutyl-2-oxoacetate (3) Cyclization ethyl 2-isocyanoacetate (4) ethyl 2-isocyanoacetate (4) ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2)->ethyl 2-isocyanoacetate (4) Cyclization cyclobutyl methyl ketone (5) cyclobutyl methyl ketone (5) ethyl 2-cyclobutyl-2-oxoacetate (3)->cyclobutyl methyl ketone (5) Oxidation

Caption: Retrosynthetic analysis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Experimental Section: Synthesis and Purification

The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should exercise standard laboratory safety precautions.

Synthesis of Ethyl 2-isocyanoacetate (4)

The synthesis of ethyl 2-isocyanoacetate is a well-documented procedure, often involving the dehydration of ethyl 2-formamidoacetate.[5]

synthesis_step1 Ethyl 2-formamidoacetate Ethyl 2-formamidoacetate Ethyl 2-isocyanoacetate (4) Ethyl 2-isocyanoacetate (4) Ethyl 2-formamidoacetate->Ethyl 2-isocyanoacetate (4) POCl3, Et3N, DCM, 0 °C to rt

Caption: Synthesis of ethyl 2-isocyanoacetate.

Protocol:

  • To a solution of ethyl 2-formamidoacetate (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford ethyl 2-isocyanoacetate as a colorless to pale yellow liquid.

Synthesis of Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2)

This step involves the key oxazole ring formation. The reaction of an α-ketoester with an isocyanoacetate is a reliable method for the synthesis of 4,5-disubstituted oxazoles.[2]

synthesis_step2 Ethyl 2-cyclobutyl-2-oxoacetate (3)Ethyl 2-isocyanoacetate (4) Ethyl 2-cyclobutyl-2-oxoacetate (3)Ethyl 2-isocyanoacetate (4) Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) Ethyl 2-cyclobutyl-2-oxoacetate (3)Ethyl 2-isocyanoacetate (4)->Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) K2CO3, Methanol, rt

Caption: Synthesis of the oxazole ester intermediate.

Protocol:

  • To a solution of ethyl 2-cyclobutyl-2-oxoacetate (1.0 eq) and ethyl 2-isocyanoacetate (1.1 eq) in methanol, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired ester.

Synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1)

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

synthesis_step3 Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2) 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1) 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1) Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (2)->5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1) 1. LiOH, THF/H2O 2. HCl (aq)

Caption: Hydrolysis to the final product.

Protocol:

  • Dissolve the ethyl ester (2) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Purification

For solid compounds, recrystallization is a highly effective method for achieving high purity.[6] If further purification is needed, column chromatography can be employed.[6] An acidic workup and extraction procedure is also a crucial first step to remove water-soluble impurities.[6]

Table 1: Summary of Reagents and Solvents

StepReactantsReagentsSolvent
3.1 Ethyl 2-formamidoacetatePOCl₃, Et₃NDichloromethane
3.2 Ethyl 2-cyclobutyl-2-oxoacetate, Ethyl 2-isocyanoacetateK₂CO₃Methanol
3.3 Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylateLiOH, HClTHF/Water

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties (Predicted)
PropertyPredicted Value
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
LogP 1.2
Topological Polar Surface Area 60.5 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.

  • ¹H NMR: Expected signals would include a singlet for the oxazole proton (C2-H), multiplets for the cyclobutyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electronic environment of the oxazole ring.

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the carboxylic acid, the carbons of the oxazole ring, and the carbons of the cyclobutyl group. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide further structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.[7]

  • A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

  • A strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

  • Characteristic bands for the C=N and C-O-C stretching of the oxazole ring are expected in the fingerprint region (1600-1000 cm⁻¹).[7]

Biological Evaluation: A Framework for Discovery

The oxazole core is associated with a range of biological activities.[3][4] A primary screening cascade is proposed to evaluate the therapeutic potential of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

biological_evaluation Compound Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Compound->Cytotoxicity_Assay Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Cytotoxicity_Assay->Antimicrobial_Screening Non-toxic Concentrations Anti_inflammatory_Assay Anti-inflammatory Assay (e.g., COX inhibition) Cytotoxicity_Assay->Anti_inflammatory_Assay Non-toxic Concentrations Hit_Identification Hit Identification Antimicrobial_Screening->Hit_Identification Anti_inflammatory_Assay->Hit_Identification

Caption: Workflow for the preliminary biological evaluation.

Cytotoxicity Assays

Assessing the cytotoxic potential of a new chemical entity is a critical first step in drug discovery.[8][9] Standard colorimetric assays such as the MTT or LDH assay can be used to determine the concentration at which the compound exhibits toxicity to various cell lines.[9] This information is vital for establishing a therapeutic window for subsequent biological assays.

Protocol (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Antimicrobial Screening

The antimicrobial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria and fungi using broth microdilution methods.

Anti-inflammatory Assays

The anti-inflammatory potential can be investigated using in vitro assays, such as cyclooxygenase (COX-1 and COX-2) inhibition assays or by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[10]

Drug-Likeness and Lead Optimization Potential

An early assessment of the "drug-likeness" of a compound can guide further development efforts. Lipinski's "rule of five" provides a set of simple physicochemical parameters that are often associated with orally bioavailable drugs.[11]

Table 2: Lipinski's Rule of Five Analysis (Predicted)

RuleValue for Target CompoundStatus
Molecular Weight < 500167.16Pass
LogP < 51.2Pass
Hydrogen Bond Donors < 51Pass
Hydrogen Bond Acceptors < 103Pass

The predicted properties of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid are well within the parameters of Lipinski's rule of five, suggesting it has a favorable profile for further development. The cyclobutyl group offers a vector for chemical modification to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. The proposed synthetic route is based on robust and well-established chemical transformations. The detailed protocols for characterization and biological screening offer a clear path for researchers to investigate the therapeutic potential of this novel oxazole derivative. The favorable predicted drug-like properties suggest that this compound is a promising starting point for lead optimization in drug discovery programs.

References

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Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid: A Keystone for Structure-Based Drug Design

Abstract This technical guide provides a comprehensive framework for the crystal structure analysis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a novel heterocyclic compound with significant potential in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a novel heterocyclic compound with significant potential in medicinal chemistry. The oxazole scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties.[1][2][3][4][5] The determination of the precise three-dimensional atomic arrangement of this specific derivative is paramount for understanding its structure-activity relationship (SAR), optimizing its pharmacological profile, and enabling structure-based drug design. This document outlines the critical steps from material synthesis and purification to single-crystal growth and final X-ray diffraction analysis, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Oxazole Derivatives in Modern Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This structural motif is of considerable interest to medicinal chemists due to its ability to engage in various non-covalent interactions with biological targets such as enzymes and receptors.[2] The inherent planarity of the oxazole ring, combined with the potential for diverse substitutions at its carbon atoms, allows for the fine-tuning of steric and electronic properties to achieve desired biological effects. Numerous oxazole-containing compounds have been successfully developed as clinical drugs and candidates for treating a range of diseases.[2]

The title compound, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, incorporates two key functionalities: a cyclobutyl group and a carboxylic acid. The bulky, non-polar cyclobutyl moiety can explore hydrophobic pockets within a target protein, while the carboxylic acid group can act as a hydrogen bond donor and acceptor, or as a key anchoring point through salt bridge formation.[6] Elucidating the crystal structure will provide invaluable data on:

  • Molecular Conformation: The preferred spatial arrangement of the cyclobutyl ring relative to the planar oxazole core.

  • Intermolecular Interactions: The hydrogen bonding networks and other non-covalent interactions that govern the crystal packing. This can provide insights into potential binding modes with biological targets.

  • Solid-State Properties: Understanding the crystal lattice is crucial for assessing physicochemical properties such as solubility, stability, and polymorphism, which are critical for drug development.

This guide will walk through the essential experimental and analytical workflows to achieve a high-resolution crystal structure of this promising molecule.

Experimental Workflow: From Powder to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis and purification of the target compound, followed by the meticulous process of growing diffraction-quality single crystals.

G cluster_0 Material Preparation cluster_1 Crystal Growth cluster_2 X-ray Diffraction Analysis Synthesis Synthesis of 5-cyclobutyl- 1,3-oxazole-4-carboxylic acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Purity Assessment (NMR, MS, HPLC) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Harvesting Crystal Harvesting and Mounting Crystallization_Method->Crystal_Harvesting Data_Collection Single-Crystal X-ray Data Collection Crystal_Harvesting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation and Analysis Structure_Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Synthesis and Purification

While a detailed synthetic route is beyond the scope of this guide, it is crucial to start with material of the highest possible purity (>98%). Impurities can significantly hinder crystallization. A common route to substituted oxazoles involves the reaction of an activated carboxylic acid with an isocyanide derivative.[7]

Protocol for Purification by Recrystallization:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures. For a carboxylic acid, polar protic solvents like ethanol, methanol, or water-ethanol mixtures are good starting points.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the precipitation of smaller, less-ordered crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum.

Single-Crystal Growth

Growing a single crystal suitable for X-ray diffraction is often the most challenging step. It requires patience and systematic screening of various conditions.

Table 1: Common Crystallization Techniques

TechniqueDescriptionAdvantages
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days or weeks.Simple setup, effective for a wide range of compounds.
Vapor Diffusion A solution of the compound is placed in a sealed container with a reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Provides fine control over the rate of crystallization.
Cooling A saturated solution of the compound at a higher temperature is slowly cooled to a lower temperature, causing the compound to crystallize out.Good for compounds with a steep solubility curve with respect to temperature.

Protocol for Crystal Growth by Slow Evaporation:

  • Prepare a nearly saturated solution of the purified compound in a high-purity solvent (e.g., acetone, ethyl acetate, or a mixture).

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with a cap that has a small pinhole to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional structure of a molecule.[10][11][12] It relies on the principle that X-rays are diffracted by the electrons in a crystal in a predictable pattern, which can be mathematically decoded to reveal the atomic arrangement.[13]

G Xray_Source X-ray Source Crystal Mounted Single Crystal Xray_Source->Crystal Goniometer Goniometer (Rotates Crystal) Crystal->Goniometer Detector Detector (Records Diffraction Pattern) Crystal->Detector Diffracted X-rays Computer Computer (Data Processing and Structure Solution) Detector->Computer

Caption: Schematic of a single-crystal X-ray diffractometer.

Data Collection

A suitable single crystal is mounted on the diffractometer. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray beams, creating a diffraction pattern.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using methods like direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final, precise atomic coordinates.

Anticipated Structural Features and Significance

While the exact crystal structure is yet to be determined, we can anticipate several key features based on the molecular structure:

Table 2: Predicted Structural Parameters and Their Importance

ParameterPredicted FeatureSignificance in Drug Design
Hydrogen Bonding The carboxylic acid will likely form strong hydrogen bonds, potentially as a dimer with a neighboring molecule or with solvent molecules.Understanding the hydrogen bonding potential is crucial for predicting interactions with polar residues in a protein's active site.
Molecular Packing The interplay between the planar oxazole ring and the non-planar cyclobutyl group will dictate the crystal packing.Influences the material's physical properties and can reveal preferred modes of intermolecular association.
Torsion Angles The dihedral angle between the cyclobutyl ring and the oxazole ring will define the molecule's conformation.This conformation provides a low-energy starting point for computational docking studies.
Absolute Configuration If a chiral synthesis is employed or spontaneous resolution occurs, SC-XRD can determine the absolute stereochemistry.Essential for understanding stereospecific interactions with chiral biological targets.

The resulting crystal structure will serve as a foundational blueprint for future drug discovery efforts. It will enable computational chemists to perform accurate docking simulations, medicinal chemists to design more potent and selective analogs, and pharmaceutical scientists to understand and control the solid-state properties of this promising new chemical entity.

Conclusion

The crystal structure analysis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is a critical endeavor that bridges fundamental chemistry with applied pharmaceutical science. The detailed methodologies presented in this guide provide a robust pathway for obtaining and interpreting this vital structural information. The resulting three-dimensional model will undoubtedly accelerate the development of novel therapeutics based on the versatile oxazole scaffold, ultimately contributing to the advancement of medicine.

References

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Foundational

The Emerging Therapeutic Potential of 5-Cyclobutyl-1,3-Oxazole-4-Carboxylic Acid Derivatives: A Technical Guide

Introduction: The Oxazole Scaffold in Medicinal Chemistry The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2][3] This scaffold is a key structural component in numerous natural products and synthetic molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[4][5][6] The unique electronic and structural features of the oxazole ring allow for diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[1][7] This guide will provide an in-depth technical overview of the biological activity of a specific subclass of these compounds: 5-cyclobutyl-1,3-oxazole-4-carboxylic acid derivatives. While direct studies on this exact scaffold are limited, we will extrapolate from closely related structures and general principles of oxazole pharmacology to illuminate their potential.

Ferroptosis Inhibition: A Promising Avenue for Cyclobutyl-Oxazole Derivatives

Recent research has identified oxazole derivatives as potent inhibitors of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[8][9] Ferroptosis has been implicated in the pathophysiology of various diseases, including neurodegenerative disorders and ischemia-reperfusion injury.[10][11]

Mechanism of Action: Radical-Trapping Antioxidants

A series of oxazole-based compounds have been developed as lipophilic radical-trapping antioxidants (RTAs) that can effectively block lipid peroxidation within cellular membranes, a key event in ferroptosis.[8][9] The mechanism involves the donation of a hydrogen atom from the antioxidant to a lipid peroxyl radical, thereby terminating the chain reaction of lipid peroxidation. The general mechanism is depicted below.

cluster_0 Lipid Peroxidation Cascade cluster_1 Inhibition by Oxazole RTA Lipid Radical (L•) Lipid Radical (L•) Lipid Peroxyl Radical (LOO•) Lipid Peroxyl Radical (LOO•) Lipid Radical (L•)->Lipid Peroxyl Radical (LOO•) + O2 Lipid Radical (L•)->Lipid Peroxyl Radical (LOO•) Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Lipid Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH Lipid Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) + H• from RTA Lipid Peroxyl Radical (LOO•)->Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH)->Lipid Peroxyl Radical (LOO•) + Fe2+ Lipid Hydroperoxide (LOOH)->Lipid Peroxyl Radical (LOO•) Oxazole-RTA-H Oxazole-RTA-H Oxazole-RTA• Oxazole-RTA• Oxazole-RTA-H->Oxazole-RTA• - H• Cyclobutanecarboxylic acid Cyclobutanecarboxylic acid Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate Cyclobutanecarboxylic acid->Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate Ethyl isocyanoacetate Ethyl isocyanoacetate Ethyl isocyanoacetate->Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate Coupling Reagent Coupling Reagent Coupling Reagent->Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate Base Base Base->Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate->5-Cyclobutyl-1,3-oxazole-4-carboxylic acid Hydrolysis Hydrolysis Hydrolysis

Sources

Exploratory

Unraveling the Therapeutic Potential of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid: A Proposed Mechanism of Action and Validation Workflow

Abstract The compound 5-cyclobutyl-1,3-oxazole-4-carboxylic acid represents a novel chemical entity with potential therapeutic applications. In the absence of direct published literature detailing its specific biological...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 5-cyclobutyl-1,3-oxazole-4-carboxylic acid represents a novel chemical entity with potential therapeutic applications. In the absence of direct published literature detailing its specific biological target, this technical guide proposes a well-founded hypothetical mechanism of action centered on the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). This hypothesis is constructed upon a rigorous analysis of the molecule's structural components—a carboxylic acid head, a central oxazole scaffold, and a hydrophobic cyclobutyl tail—which bear a striking resemblance to known GPR120 agonists. We present a comprehensive, in-depth guide for researchers and drug development professionals, outlining the rationale for this proposed mechanism and providing a detailed, field-proven experimental workflow to systematically validate this hypothesis, from initial in vitro binding assays to conclusive cell-based functional readouts.

Introduction: Deconstructing the Molecule

The structure of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid presents three key pharmacophoric features that inform its potential biological activity:

  • Carboxylic Acid Moiety: This acidic group is a common feature in ligands for numerous receptors, often serving as a crucial anchor by forming ionic bonds or hydrogen bonds with basic residues (e.g., arginine, lysine) in the receptor's binding pocket.[1] Specifically, it is a hallmark of agonists for free fatty acid receptors, including GPR120.[2][3]

  • Cyclobutyl Group: This strained carbocycle is increasingly utilized in medicinal chemistry to serve as a metabolically stable, hydrophobic moiety that can effectively occupy and interact with hydrophobic pockets within a receptor.[4][5][6] Its three-dimensional structure can enforce a specific conformation on the molecule, enhancing binding affinity and selectivity.[4]

  • 1,3-Oxazole-4-Carboxylic Acid Core: The oxazole ring is an aromatic, bioisosterically versatile scaffold found in numerous biologically active compounds, prized for its chemical stability and ability to participate in various non-covalent interactions.[7][8][9]

The combination of a necessary carboxylic acid "head" and a hydrophobic "tail" is the defining characteristic of GPR120 agonists.[10] This structural analogy forms the cornerstone of our proposed mechanism of action.

Proposed Mechanism of Action: Agonism of GPR120/FFAR4

We postulate that 5-cyclobutyl-1,3-oxazole-4-carboxylic acid functions as a selective agonist for GPR120. GPR120 is a receptor for medium- and long-chain unsaturated free fatty acids and has emerged as a critical regulator of metabolic and inflammatory processes.[11][12] Its activation triggers two primary signaling cascades that mediate its therapeutic effects:

  • Gαq-PLC-Ca²⁺ Pathway: Upon agonist binding, GPR120 couples to the Gαq protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. This calcium influx is a key signaling event that, in intestinal L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with potent glucose-lowering effects.[3][12]

  • β-Arrestin 2-Mediated Anti-Inflammatory Pathway: Ligand binding also promotes the recruitment of β-arrestin 2 to the receptor. The internalized GPR120/β-arrestin 2 complex acts as a signaling scaffold that interferes with pro-inflammatory pathways by inhibiting the activation of key mediators like TAK1, thereby preventing downstream activation of NF-κB and JNK.[11][12] This mechanism is central to the potent anti-inflammatory effects observed upon GPR120 activation in macrophages.[12]

The potential of a GPR120 agonist like 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is significant, with implications for treating Type 2 Diabetes Mellitus, obesity, and chronic inflammatory disorders.[2][11]

GPR120_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ligand 5-cyclobutyl-1,3-oxazole- 4-carboxylic acid receptor GPR120/FFAR4 ligand->receptor Binds gaq Gαq receptor->gaq Activates beta_arrestin β-Arrestin 2 receptor->beta_arrestin Recruits plc PLC gaq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release glp1 GLP-1 Secretion (Metabolic Effects) ca_release->glp1 Stimulates internalization Internalization beta_arrestin->internalization Mediates tak1 TAK1 internalization->tak1 Inhibits nfkb NF-κB / JNK Activation tak1->nfkb inflammation Inflammation nfkb->inflammation

Caption: Proposed dual signaling pathways of GPR120 activation.

Experimental Validation Workflow

To rigorously test the hypothesis that 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is a GPR120 agonist, a multi-tiered experimental approach is required. This workflow is designed to first establish target engagement and then to characterize the functional consequences of that engagement.

Experimental_Workflow cluster_0 Phase 1: Target Engagement (In Vitro) cluster_1 Phase 2: Functional Activity (Cell-Based) cluster_2 Phase 3: Selectivity & Downstream Effects a1 Radioligand Binding Assay (Competition) a2 Objective: Determine if compound binds to GPR120 and measure binding affinity (Ki). b1 Calcium Mobilization Assay (Gαq Pathway) a1->b1 b2 Objective: Measure agonist-induced intracellular Ca²⁺ release to confirm Gq activation (EC₅₀). c1 β-Arrestin 2 Recruitment Assay (BRET/BFC) b1->c1 c2 Objective: Quantify β-arrestin recruitment to determine pathway bias (EC₅₀). d1 Counter-Screening (e.g., GPR40/FFAR1) c1->d1 d2 Objective: Assess binding and activation of closely related receptors to determine selectivity. e1 Reporter Gene Assay d1->e1 e2 Objective: Confirm receptor activation via a downstream transcriptional readout.

Caption: A phased experimental workflow for GPR120 agonist validation.
Phase 1: In Vitro Target Engagement

The foundational experiment is to determine if the compound physically interacts with the GPR120 receptor.

Protocol: Radioligand Competition Binding Assay

  • Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably overexpressing human GPR120.

  • Incubation: In a 96-well plate, incubate the GPR120-expressing membranes with a known, fixed concentration of a radiolabeled GPR120 antagonist (e.g., [³H]-Compound X).

  • Competition: Add increasing concentrations of the unlabeled test compound (5-cyclobutyl-1,3-oxazole-4-carboxylic acid). Incubate for 2 hours at 27°C to allow the binding to reach equilibrium.[13]

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate membrane-bound radioactivity from unbound radioactivity. Wash the filters to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that displaces 50% of the radioligand). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

Phase 2: Cell-Based Functional Assays

Confirming that binding translates into receptor activation is the critical next step. These assays probe the two primary signaling arms of GPR120.

Protocol 1: Calcium Mobilization Assay (FLIPR)

  • Cell Plating: Seed HEK293 cells stably expressing GPR120 into black-walled, clear-bottom 96-well plates.

  • Dye Loading: The following day, load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Utilize a fluorescence imaging plate reader (FLIPR). Establish a baseline fluorescence reading. Add varying concentrations of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and continuously monitor the fluorescence intensity over time.[14][15]

  • Data Analysis: The agonist-induced activation of the Gαq pathway will cause a transient increase in intracellular calcium, resulting in a sharp peak in fluorescence.[16] Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ (effective concentration for 50% maximal response).

Protocol 2: β-Arrestin 2 Recruitment Assay (BRET)

  • Cell Line: Use a cell line engineered to co-express GPR120 fused to a bioluminescent donor (e.g., Renilla Luciferase, RLuc) and β-arrestin 2 fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[17][18]

  • Assay Setup: Plate the cells in a white, 96-well microplate. Add the luciferase substrate (e.g., coelenterazine h).

  • Stimulation: Add increasing concentrations of the test compound.

  • Detection: Measure the light emission at the wavelengths corresponding to both the donor (RLuc) and the acceptor (YFP) using a BRET-capable plate reader.

  • Analysis: Agonist-induced recruitment brings the donor and acceptor into close proximity, enabling Bioluminescence Resonance Energy Transfer (BRET). Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of the compound to determine the EC₅₀ for β-arrestin 2 recruitment.[15]

Phase 3: Selectivity and Downstream Confirmation

Ensuring the compound's effect is specific to GPR120 and can be validated by an alternative downstream marker is crucial for its development as a research tool or therapeutic lead.

Protocol 1: GPR40 (FFAR1) Counter-Screening

  • Repeat the Calcium Mobilization and/or BRET assays using a cell line that expresses GPR40, the most closely related free fatty acid receptor. A high EC₅₀ value in this assay compared to the GPR120 assay would indicate selectivity.[11]

Protocol 2: CRE-SEAP Reporter Assay

  • This assay provides an integrated readout of receptor activation. Use a commercially available reporter cell line where GPR120 activation (engineered to couple to the Gαs pathway) drives the expression of Secreted Alkaline Phosphatase (SEAP) via a cAMP Response Element (CRE).[19]

  • Stimulate the cells with the test compound for 16-24 hours. Collect the supernatant and measure SEAP activity using a chemiluminescent substrate. This provides a robust, endpoint measurement of agonist activity.[19]

Data Interpretation and Expected Outcomes

The collective data from this workflow will provide a comprehensive profile of the compound's activity.

AssayPrimary MetricInterpretation of a Positive Result
Radioligand Binding KiA low nanomolar to micromolar Ki value indicates direct and high-affinity binding to the GPR120 receptor.
Calcium Mobilization EC₅₀A potent EC₅₀ value confirms the compound is an agonist that activates the Gαq signaling pathway.
β-Arrestin Recruitment EC₅₀A potent EC₅₀ value confirms the compound recruits β-arrestin 2, essential for anti-inflammatory signaling.
GPR40 Counter-Screen Selectivity Ratio (EC₅₀ GPR40 / EC₅₀ GPR120)A ratio >100-fold demonstrates high selectivity for GPR120 over its closest homologue.[11]
Reporter Gene Assay EC₅₀Confirms receptor activation through a downstream transcriptional endpoint, validating the functional assays.

A successful outcome would be a compound demonstrating potent, low-nanomolar EC₅₀ values in both the calcium and β-arrestin assays, coupled with a high selectivity ratio against GPR40. Such a result would strongly validate the hypothesis and establish 5-cyclobutyl-1,3-oxazole-4-carboxylic acid as a novel, selective GPR120 agonist worthy of further investigation in preclinical models of metabolic and inflammatory disease.

References

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  • Sun, Q., et al. (2022). Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. Molecules, 27(24), 8963. [Link]

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  • Mancini, A. D., & Poitout, V. (2021). GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. Journal of Medicinal Chemistry, 64(9), 5621-5640. [Link]

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  • Humphries, P. S., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry, 60(9), 3957-3971. [Link]

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  • Helaly, S. E., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. [Link]

  • Wang, Y., et al. (2018). Thiazolidinedione derivatives as novel GPR120 agonists for the treatment of type 2 diabetes. RSC Advances, 8(52), 29591-29602. [Link]

  • Ichimura, A., et al. (2014). Regulation of Energy Homeostasis via GPR120. Frontiers in Endocrinology, 5, 149. [Link]

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Sources

Foundational

An In-depth Technical Guide to the Discovery and Isolation of Novel Oxazole Carboxylic Acid Compounds

Preamble: The Oxazole Carboxylic Acid Scaffold - A Privileged Motif in Modern Drug Discovery The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, represents a cornerstone in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Oxazole Carboxylic Acid Scaffold - A Privileged Motif in Modern Drug Discovery

The oxazole ring, a five-membered aromatic heterocycle containing both oxygen and nitrogen, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological targets have cemented its status as a "privileged scaffold."[3][4] When functionalized with a carboxylic acid group, the resulting oxazole carboxylic acid moiety gains a critical handle for modulating physicochemical properties such as solubility and for establishing key ionic interactions with protein active sites. This guide provides a comprehensive, experience-driven roadmap for researchers navigating the intricate journey of discovering, synthesizing, isolating, and characterizing novel oxazole carboxylic acid compounds with therapeutic potential. We will move beyond mere protocols to dissect the strategic decisions and scientific rationale that underpin a successful discovery campaign.

Chapter 1: Strategies for the Discovery of Novel Oxazole Carboxylic Acid Leads

The inception of any drug discovery program lies in the identification of a promising starting point or "hit." For oxazole carboxylic acids, this can be achieved through several complementary strategies, each with its own set of advantages and limitations.

High-Throughput Screening (HTS)

High-throughput screening allows for the rapid evaluation of large compound libraries against a specific biological target.[5][6] Enzymes, such as kinases, proteases, and phosphatases, are common targets in HTS campaigns.[5]

  • Causality in Assay Design: The choice of assay format is paramount. Fluorescence-based assays are prevalent due to their sensitivity and amenability to automation.[5] For an enzyme target, a typical assay might involve a fluorogenic substrate that is cleaved to release a fluorescent signal. A potential oxazole carboxylic acid inhibitor would prevent this cleavage, resulting in a diminished signal. It is crucial to design assays with a high Z' factor, a statistical parameter that indicates the quality and reliability of the assay.[6]

  • Library Considerations: The composition of the screening library is a key determinant of success. A diverse library containing a range of heterocyclic scaffolds, including oxazoles, increases the probability of identifying a novel hit. Fragment-based screening, a related technique, uses smaller, less complex molecules to identify initial binding fragments that can then be elaborated into more potent leads.

Rational Drug Design and Bioisosterism

In cases where the three-dimensional structure of the biological target is known, a more directed approach can be employed.

  • Structure-Based Design: Computational docking studies can be used to predict the binding of virtual libraries of oxazole carboxylic acids to the target's active site. This allows for the prioritization of compounds for synthesis and testing.

  • Bioisosteric Replacement: The oxazole ring can serve as a bioisostere for other aromatic systems, such as furan or pyridine.[7] If an existing lead compound contains a different heterocyclic ring, replacing it with an oxazole can lead to improved potency, selectivity, or pharmacokinetic properties.[7]

Chapter 2: Synthesis of the Oxazole Carboxylic Acid Core

Once a promising lead has been identified, the next critical phase is chemical synthesis. The choice of synthetic route is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Classical and Modern Synthetic Methodologies

Several named reactions have been developed for the synthesis of the oxazole ring.[8]

  • Van Leusen Oxazole Synthesis: This is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[8][9] The reaction proceeds under mild, basic conditions and is tolerant of a wide range of functional groups.[9]

  • Direct Synthesis from Carboxylic Acids: Recent advancements have enabled the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[10] This method often involves the in-situ activation of the carboxylic acid, followed by reaction with an isocyanide derivative.[10] This approach is highly efficient and avoids the need to pre-form an aldehyde.

  • Other Notable Methods: The Fischer oxazole synthesis, Bredereck reaction, and cycloisomerization of propargylic amides are also valuable tools in the synthetic chemist's arsenal.[8]

Experimental Workflow: A Representative Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a novel oxazole carboxylic acid derivative.

G cluster_0 Synthesis Starting_Materials Carboxylic Acid + Isocyanide Derivative Reaction_Setup In-situ Activation (e.g., triflylpyridinium reagent) Starting_Materials->Reaction_Setup 1. Reagents Cyclization Formation of Oxazole Ring Reaction_Setup->Cyclization 2. Reaction Conditions (e.g., 40°C, 30 min) Workup Quenching and Extraction Cyclization->Workup 3. Reaction Completion Crude_Product Crude Oxazole Carboxylic Acid Workup->Crude_Product 4. Isolation

Caption: Generalized workflow for the synthesis of an oxazole carboxylic acid.

Detailed Protocol: Synthesis of 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid

This protocol is adapted from methodologies described for the synthesis of similar bioactive oxazole derivatives.[11]

  • In-situ Activation: To a solution of 3,5-dichlorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add a triflylpyridinium reagent (1.1 eq) and 4-dimethylaminopyridine (DMAP) (1.2 eq). Stir the mixture for 15 minutes.

  • Addition of Isocyanide: Add ethyl 2-isocyanobutanoate (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Saponification: Dissolve the crude ester in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 4 hours.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(3,5-dichlorophenyl)-5-ethyloxazole-4-carboxylic acid.

Chapter 3: Isolation and Purification of Oxazole Carboxylic Acids

The crude product from the synthesis will invariably contain unreacted starting materials, byproducts, and residual reagents. A robust purification strategy is therefore essential to obtain the compound of interest in high purity.

Physicochemical Properties Guiding Purification

The presence of the carboxylic acid moiety dictates the purification strategy. The acidic proton can be readily removed, allowing for manipulation of the compound's solubility.

  • Acid-Base Extraction: This is a powerful first-pass purification technique.[12][13] The crude product is dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The oxazole carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, leaving neutral impurities in the organic layer. The aqueous layer is then acidified, re-protonating the carboxylate and causing the pure oxazole carboxylic acid to precipitate or be extracted back into an organic solvent.[13][14]

Chromatographic Techniques for High-Purity Isolation

For achieving analytical-grade purity, chromatographic methods are indispensable.

  • Normal-Phase Chromatography: While less common for acidic compounds due to potential interactions with the silica gel, it can be effective. The addition of a small amount of a modifier like acetic acid or triethylamine to the mobile phase can improve peak shape and recovery.[15]

  • Reversed-Phase Chromatography (RPC): This is the most widely used technique for the purification of polar and ionizable compounds like oxazole carboxylic acids.[16][17] C18-functionalized silica is a common stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid and ensure good peak shape.[16]

Experimental Workflow: Purification Cascade

G Crude_Product Crude Oxazole Carboxylic Acid Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Initial Cleanup Partially_Purified Partially Purified Product Acid_Base_Extraction->Partially_Purified Removal of Neutral Impurities Chromatography Preparative HPLC (Reversed-Phase) Partially_Purified->Chromatography High-Resolution Separation Pure_Fractions Collection of Pure Fractions Chromatography->Pure_Fractions Fractionation Solvent_Removal Lyophilization or Rotary Evaporation Pure_Fractions->Solvent_Removal Solvent Removal Final_Product Pure Oxazole Carboxylic Acid (>95%) Solvent_Removal->Final_Product Final Product

Caption: A typical purification workflow for an oxazole carboxylic acid.

Detailed Protocol: Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the partially purified oxazole carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol or dimethyl sulfoxide).

  • Column and Mobile Phase: Use a preparative C18 column. The mobile phase will be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes to elute the compound of interest.

  • Fraction Collection: Monitor the column effluent with a UV detector at an appropriate wavelength and collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the final, pure compound.

Chapter 4: Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure of the newly isolated compound is a non-negotiable step. A combination of spectroscopic techniques is employed for this purpose.[18][19][20]

Spectroscopic Toolkit
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the carbon-hydrogen framework of the molecule.[21][22] The chemical shifts and coupling patterns of the protons and carbons provide detailed information about the connectivity and electronic environment of the atoms in the oxazole ring and its substituents.[21]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which can be used to determine its elemental composition.[23][24] Fragmentation patterns observed in the mass spectrum can provide additional structural information.[24]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[19][25] Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C=N and C-O stretches of the oxazole ring, are expected.[20]

Representative Spectroscopic Data

The following table summarizes the expected spectroscopic data for a hypothetical novel oxazole carboxylic acid.

Technique Expected Observations
¹H NMR Aromatic protons in the 7-8.5 ppm range. A broad singlet for the carboxylic acid proton (>10 ppm). Signals corresponding to other substituents on the ring.
¹³C NMR Carbonyl carbon of the carboxylic acid around 160-170 ppm. Carbons of the oxazole ring in the 120-160 ppm range. Signals for substituent carbons.
IR (cm⁻¹) Broad O-H stretch from ~2500-3300. C=O stretch around 1700-1725. C=N stretch around 1600-1650.
HRMS (ESI+) [M+H]⁺ ion corresponding to the calculated exact mass of the protonated molecule.

Conclusion: From Bench to Biological Insight

The discovery and isolation of novel oxazole carboxylic acid compounds is a challenging yet rewarding endeavor. A successful campaign requires a deep understanding of synthetic organic chemistry, purification science, and analytical techniques. By carefully considering the causality behind experimental choices and employing a systematic and logical workflow, researchers can efficiently navigate the path from initial concept to a pure, well-characterized compound ready for biological evaluation. The insights and protocols provided in this guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Biological Importance of Oxazoles - Allied Academies. (n.d.). Retrieved from [Link]

  • Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

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  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review - OUCI. (n.d.). Retrieved from [Link]

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  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi. (n.d.). Retrieved from [Link]

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  • El-Moustafa, S. A., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry, 13(10), 1224-1233. [Link]

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  • Process for the purification of carboxylic acids. (n.d.). Google Patents.
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  • NMR Spectroscopic Data for Compounds 1−4 - ResearchGate. (n.d.). Retrieved from [Link]

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  • Oxazole carboxylic acid derivatives. (n.d.). Google Patents.
  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides - International Journal of Chemical and Physical Sciences. (n.d.). Retrieved from [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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Exploratory

physical and chemical properties of 5-cyclopropyl-1,3-oxazole-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid Introduction 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a substit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-1,3-oxazole-4-carboxylic Acid

Introduction

5-Cyclopropyl-1,3-oxazole-4-carboxylic acid is a heterocyclic organic compound featuring a substituted oxazole core. As a bifunctional molecule, it incorporates both a carboxylic acid moiety and a cyclopropyl group attached to the aromatic oxazole ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science.[1][2] The oxazole ring provides a stable, aromatic scaffold, while the carboxylic acid serves as a versatile handle for a wide range of chemical transformations, including amidation and esterification.[1] This guide provides a comprehensive overview of its known and predicted physicochemical properties, chemical reactivity, and standardized protocols for its analysis, tailored for researchers in drug discovery and chemical synthesis.

Molecular and Structural Properties

The fundamental identity of a chemical compound is defined by its structure, molecular formula, and mass. These core attributes are foundational for all further chemical and physical analysis.

Structure and Identification
  • IUPAC Name : 5-cyclopropyl-1,3-oxazole-4-carboxylic acid[3]

  • Molecular Formula : C₇H₇NO₃[3]

  • CAS Number : 917828-31-0[3]

  • Canonical SMILES : C1CC1C2=C(N=CO2)C(=O)O[3]

  • InChIKey : QZUPPAXAHFHZCC-UHFFFAOYSA-N[3]

The molecule consists of a five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. A cyclopropyl group is attached at the C5 position, and a carboxylic acid group is at the C4 position.

Physicochemical Data Summary

The following table summarizes key computed and experimental data for the compound. It is important to note that while some experimental data is available from commercial suppliers, many properties are computationally predicted and should be confirmed experimentally.

PropertyValueSource
Molecular Weight 153.14 g/mol PubChem[3]
Monoisotopic Mass 153.042593085 DaPubChem (Computed)[3]
Physical Form SolidSigma-Aldrich
Purity ≥98%Sigma-Aldrich
XLogP3 0.8PubChem (Computed)[3]
Hydrogen Bond Donor Count 1PubChem (Computed)[3]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[3]
Storage Temperature Room TemperatureSigma-Aldrich

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, a key indicator of a compound's lipophilicity.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The single proton on the oxazole ring (at the C2 position) would likely appear as a singlet in the aromatic region (δ 8.0-9.0 ppm). The cyclopropyl group would exhibit complex multiplet signals in the aliphatic region (δ 0.8-1.5 ppm). The acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

  • ¹³C NMR : The carbon NMR would show seven distinct signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ > 160 ppm). The four carbons of the oxazole ring would appear in the aromatic region (typically δ 120-160 ppm). The three carbons of the cyclopropyl group would be found in the upfield, aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact monoisotopic mass of 153.0426 Da for the neutral molecule [M], or 154.0504 Da for the protonated species [M+H]⁺, confirming the elemental composition of C₇H₇NO₃.

Chemical Properties and Reactivity

The reactivity of 5-cyclopropyl-1,3-oxazole-4-carboxylic acid is governed by its two primary functional groups: the carboxylic acid and the oxazole ring.

Carboxylic Acid Reactivity

The carboxylic acid group is the primary site for derivatization. It can undergo standard transformations such as:

  • Amidation : Reaction with amines in the presence of a coupling agent (e.g., HATU, EDC) to form amides. This is a cornerstone reaction in medicinal chemistry for building larger molecules and modulating properties like solubility and cell permeability.

  • Esterification : Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via an activated intermediate to produce esters.

  • Reduction : The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxazole Ring Reactivity

The oxazole ring is an electron-rich aromatic system.

  • Basicity : Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8.[4] The nitrogen atom can be protonated under strongly acidic conditions.

  • Electrophilic Aromatic Substitution : This reaction typically occurs at the C5 position.[4] However, since this position is already substituted with a cyclopropyl group, electrophilic attack is less favored and may require harsh conditions.

  • Ring Stability : While aromatic, the oxazole ring can be susceptible to ring-opening under certain hydrolytic conditions, a potential liability that must be considered in drug development.[5]

The diagram below illustrates the key reactive sites of the molecule.

Reactivity_Map Key Reactive Sites and Transformations mol 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid acid Carboxylic Acid (-COOH) mol->acid Site 1 oxazole Oxazole Ring (Nitrogen) mol->oxazole Site 2 amidation Amidation (with R-NH₂) acid->amidation esterification Esterification (with R-OH) acid->esterification protonation Protonation (with H⁺) oxazole->protonation Solubility_Workflow Workflow for Solubility Determination (Shake-Flask) start Start prep 1. Prepare Supersaturated Solution (Compound + Water) start->prep equil 2. Equilibrate with Agitation (e.g., 24h at 25°C) prep->equil separate 3. Separate Phases (Centrifugation) equil->separate sample 4. Sample Supernatant separate->sample analyze 5. Analyze Concentration (e.g., HPLC-UV) sample->analyze end End: Report Solubility analyze->end

Caption: Standard workflow for determining water solubility via the shake-flask method.

Protocol: pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is critical for understanding a compound's ionization state at different pH values. This protocol follows the principles outlined in OECD Guideline 112.

Principle: The compound is dissolved in a suitable solvent (often water or a water/co-solvent mixture) and titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the half-equivalence point on the resulting titration curve.

Step-by-Step Methodology:

  • System Preparation : Calibrate a pH meter using at least two standard buffer solutions.

  • Sample Preparation : Dissolve a precisely weighed amount of 5-cyclopropyl-1,3-oxazole-4-carboxylic acid in a known volume of CO₂-free deionized water. If solubility is low, a co-solvent like methanol or DMSO may be used, and the apparent pKa (pKa*) is reported.

  • Titration : Place the solution in a thermostatted vessel and slowly add a standardized solution of 0.1 M NaOH in small, precise increments using a burette.

  • Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis : Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the carboxylic acid has been neutralized (the midpoint of the steepest part of the curve).

  • Replication : Perform the titration at least twice to ensure accuracy.

Applications and Relevance

Oxazole-4-carboxylic acid derivatives are recognized as important structural motifs in medicinal chemistry. [1]They serve as key intermediates for the synthesis of more complex molecules targeting a range of biological pathways. [2]The specific combination of the cyclopropyl group (a common bioisostere for phenyl rings or t-butyl groups that can improve metabolic stability) and the reactive carboxylic acid handle makes 5-cyclopropyl-1,3-oxazole-4-carboxylic acid a promising starting material for generating compound libraries for drug discovery screening.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound is associated with several hazards. [3]It is considered harmful if swallowed, inhaled, or in contact with skin. It is also reported to cause serious skin and eye irritation and may cause respiratory irritation. [3]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (n.d.). 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Oxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Haskel, A. R., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-cyclopropyl-2-phenyl-1,3-oxazole-4-carboxylic acid. University of Luxembourg. Retrieved from [Link]

  • Claman. (n.d.). 5-CYCLOPROPYL-1,3-OXAZOLE-4-CARBOXYLIC ACID. Shanghai Kelaman Reagent. Retrieved from [Link]

  • ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. University of Luxembourg. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropyl-4-methyl-1,3-oxazole-5-carboxylic acid. University of Luxembourg. Retrieved from [Link]

  • LabSolutions. (n.d.). 2-cyclopropyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

  • ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Retrieved from [Link]

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Foundational

Substituted 1,3-Oxazole-4-Carboxylic Acids: A Technical Guide to Synthesis and Application

Abstract The 1,3-oxazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological interactions.[1][2] This technical guide provides an in-depth exploration of substi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,3-oxazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological interactions.[1][2] This technical guide provides an in-depth exploration of substituted 1,3-oxazole-4-carboxylic acids, a class of compounds that serve as crucial building blocks for the development of novel therapeutic agents.[2][3] We will dissect key synthetic methodologies, from classic named reactions to modern, highly efficient protocols, offering mechanistic insights to inform experimental design. Furthermore, this guide will survey the extensive biological activities associated with these scaffolds, including their applications as antimicrobial, anti-inflammatory, and anticancer agents, supported by structure-activity relationship (SAR) analyses. Detailed, field-proven experimental protocols are provided to enable researchers to readily apply these powerful synthetic techniques in their own laboratories.

The 1,3-Oxazole Core: A Privileged Scaffold in Drug Discovery

The oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1] This aromatic system is a prominent feature in numerous natural products, such as the antiviral (-)-hennoxazole A, and is integrated into a variety of marketed drugs, including the anti-inflammatory agent Oxaprozin and the tyrosine kinase inhibitor Mubritinib.[1][4] The oxazole ring's utility stems from its ability to act as a bioisostere for amide and ester functionalities, enhancing pharmacokinetic properties like metabolic stability and cell permeability.

The 1,3-oxazole-4-carboxylic acid framework, in particular, offers a synthetically versatile handle—the carboxylic acid group—for further elaboration, making it an exceptionally valuable starting point for constructing libraries of bioactive molecules.[3] The substitution pattern at the C2 and C5 positions plays a pivotal role in defining the compound's pharmacological profile.[1]

Caption: Core structure of 1,3-oxazole-4-carboxylic acid.

Synthetic Strategies for 1,3-Oxazole-4-Carboxylic Acids

The construction of the oxazole ring is a well-established field in organic chemistry, with several robust methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Foundational Synthetic Routes

Classic methods provide the bedrock for oxazole synthesis and remain relevant for specific applications.

  • Robinson-Gabriel Synthesis: This long-standing method involves the cyclodehydration of α-acylamino ketones.[5] The reaction is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentachloride. The causality here is the acid-catalyzed intramolecular attack of the amide oxygen onto the protonated ketone, followed by dehydration to form the aromatic oxazole ring.

  • Van Leusen Oxazole Synthesis: This is one of the most powerful and versatile methods for creating 5-substituted oxazoles.[6] It proceeds via a [3+2] cycloaddition reaction between an aldehyde and tosylmethyl isocyanide (TosMIC).[6][7] The base deprotonates the active methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of the tosyl group yield the oxazole. This method's trustworthiness comes from its high functional group tolerance and generally good yields.

Caption: Workflow for the Van Leusen Oxazole Synthesis.

Modern and Efficient Protocols: Direct Synthesis from Carboxylic Acids

While classic methods are robust, they often require multiple steps or harsh conditions. Recent advancements have focused on increasing efficiency and substrate scope. A particularly authoritative development is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids.[8]

This transformation avoids the pre-activation of carboxylic acids into acid chlorides or esters.[8] The key is the use of a stable triflylpyridinium reagent, which reacts with the carboxylic acid in situ to form a highly reactive acylpyridinium salt. This intermediate is then readily trapped by an isocyanoacetate derivative, leading to the desired oxazole in a single, efficient step.[8][9] This protocol is self-validating due to its broad substrate scope, tolerance of sensitive functional groups, and scalability.[8]

Caption: Direct oxazole synthesis from carboxylic acids.

Summary of Synthetic Methodologies
MethodKey ReagentsTypical Starting MaterialsYieldsKey Advantages
Robinson-Gabriel H₂SO₄, PCl₅α-Acylamino ketonesModerate-GoodClassic, well-understood
Van Leusen TosMIC, Base (K₂CO₃)AldehydesGood-ExcellentHigh versatility, good yields[9]
Direct Synthesis Triflylpyridinium reagentCarboxylic acids, IsocyanoacetatesHigh (70-97%)[8]One-step, broad scope, mild conditions[8]
Metal-Catalyzed Au, Cu, or Ru catalystsN-propargylamides, α-bromoketonesGood-ExcellentMild conditions, high efficiency[9][10]

Biological Activity and Therapeutic Potential

Substituted 1,3-oxazole-4-carboxylic acids and their derivatives exhibit a remarkable breadth of biological activities, making them attractive scaffolds for drug development.[11][12] The specific activity is highly dependent on the nature and position of substituents on the oxazole ring.

Antimicrobial Activity

Oxazole derivatives have been extensively investigated as antibacterial and antifungal agents.[1][13] The mechanism often involves the inhibition of essential bacterial enzymes. For instance, certain pyrazole-oxazole hybrids have demonstrated potent DNA gyrase inhibition, with strong activity against both susceptible and multidrug-resistant Gram-positive bacteria.[4] Structure-activity relationship (SAR) studies often reveal that the presence of specific halogenated phenyl rings at the C2 or C5 position can significantly enhance antimicrobial potency.

Anticancer Activity

The oxazole nucleus is a key component of several anticancer agents.[1] Many derivatives function as kinase inhibitors, interfering with signaling pathways that are critical for tumor growth and proliferation.[1] SAR studies have shown that electron-withdrawing groups on substituents can be beneficial for cytotoxic activity. For example, some amido-sulfomido methane-associated bis-oxazole compounds have shown potent activity against breast cancer cell lines (MCF-7), with a 4-chlorophenyl substituent being more effective than unsubstituted or methyl-substituted analogues.

Anti-inflammatory Activity

Oxaprozin, a marketed non-steroidal anti-inflammatory drug (NSAID), features a prominent oxazole core.[1] Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of inflammatory prostaglandins. The carboxylic acid moiety is crucial for this class of compounds, as it often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.

Summary of Biological Applications
Therapeutic AreaTarget / Mechanism of ActionExample Substituent Patterns
Antimicrobial DNA Gyrase Inhibition, various[4]Phenyl, piperidyl, and chlorophenyl groups[4]
Anticancer Tyrosine Kinase Inhibition, Cytotoxicity[1]Substituted phenyl rings, bis-oxazole structures
Anti-inflammatory COX-2 Inhibition[1]Diphenyl groups, propionic acid side chain
Antidiabetic Diacylglycerol acyltransferase (DGAT) inhibition[13]Varies, often complex side chains
Antitubercular Various, targeting M. tuberculosisBenzoxazole and triazole hybrids

Key Experimental Protocols

The following protocols are provided as trusted, reproducible methods for the synthesis of substituted oxazoles in a research setting.

Protocol 1: Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole

Causality: This protocol utilizes the classic Van Leusen reaction, a reliable method for converting an aromatic aldehyde into a 5-substituted oxazole. The potassium carbonate acts as a mild base, sufficient to deprotonate TosMIC without causing unwanted side reactions. Methanol is a suitable polar protic solvent for this transformation.

  • Reagents & Materials:

    • Aromatic aldehyde (1.0 equiv)

    • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Methanol (anhydrous)

    • Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the aromatic aldehyde, TosMIC, and anhydrous potassium carbonate.

    • Add anhydrous methanol to achieve a starting material concentration of approximately 0.2 M.

    • Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 65 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the organic layer in vacuo to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 5-aryl-1,3-oxazole.

Protocol 2: Direct Synthesis of an Oxazole-4-Carboxylate from a Carboxylic Acid

Causality: This modern protocol leverages the in situ activation of a carboxylic acid, which is more atom-economical and efficient than traditional methods. The triflylpyridinium reagent is the key activator, and a non-nucleophilic base like triethylamine (TEA) is used to neutralize the generated triflic acid without competing in the reaction. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the reagents and intermediates.

  • Reagents & Materials:

    • Carboxylic acid (1.0 equiv)

    • Ethyl isocyanoacetate (1.2 equiv)

    • DMAP-Tf (a stable triflylpyridinium reagent) (1.3 equiv)[8]

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DCM (to a concentration of 0.1 M).

    • Add the DMAP-Tf reagent, followed by ethyl isocyanoacetate.

    • Add triethylamine dropwise to the stirring solution at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC (typically 2-6 hours).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel to afford the desired ethyl 2-substituted-1,3-oxazole-4-carboxylate.

Conclusion

The substituted 1,3-oxazole-4-carboxylic acid scaffold represents a highly privileged and versatile platform in modern medicinal chemistry. The evolution of synthetic methods, from foundational reactions like the Robinson-Gabriel and Van Leusen syntheses to highly efficient direct approaches from carboxylic acids, has empowered chemists to access a vast chemical space. The diverse and potent biological activities demonstrated by these compounds underscore their continued importance in the search for new therapeutics. By understanding the causality behind the synthetic protocols and the key drivers of biological activity, researchers can more effectively design and execute experiments aimed at developing the next generation of oxazole-based drugs.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. (2019-02-04).
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025-11-21). Thieme Connect.
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  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review - OUCI.
  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Pharmaguideline.
  • Synthetic approaches for oxazole derivatives: A review - ResearchGate. (2021-10-17).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. (2020-03-31).
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. (2023-05-23). AIP Publishing.
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  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025-03-05).
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  • Structure activity relationship of synthesized compounds - ResearchGate.

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Protocols & Analytical Methods

Method

Application Note and Experimental Protocol for the Synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid

Introduction The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bondin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide range of biologically active compounds. This document provides a comprehensive, field-proven guide for the synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a novel compound with potential applications in drug discovery as a building block for more complex molecules.

The synthetic strategy outlined herein is a robust and efficient two-step process designed for accessibility and scalability in a standard laboratory setting. It leverages the principles of the classic Robinson-Gabriel oxazole synthesis, adapted for modern applications, to construct the heterocyclic core, followed by a standard hydrolysis to yield the final carboxylic acid.[1][2] This protocol is intended for researchers, scientists, and drug development professionals.

Synthetic Strategy and Rationale

The synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is approached in two primary stages:

  • Formation of the Oxazole Ring: Construction of the ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate intermediate. This step is a modified Robinson-Gabriel type reaction, where cyclobutanecarboxylic acid is activated and reacted with ethyl isocyanoacetate.[3] Phosphorus oxychloride (POCl₃) is employed as a powerful dehydrating and activating agent, facilitating the cyclization to the oxazole ring. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Ester Hydrolysis: Saponification of the ethyl ester intermediate to the desired carboxylic acid using a strong base, such as sodium hydroxide (NaOH), followed by acidic workup.

This strategy was chosen for its reliability and the commercial availability of the starting materials. The direct use of a carboxylic acid and an isocyanoacetate derivative is a more modern and often higher-yielding approach compared to traditional methods that may require the pre-synthesis of more complex precursors.[3]

Experimental Workflow Diagram

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Ester Hydrolysis A Combine Cyclobutanecarboxylic Acid, Ethyl Isocyanoacetate, and Pyridine in Dioxane B Cool to 0-5 °C A->B C Add POCl3 dropwise B->C D Warm to room temperature, then heat to 80-90 °C C->D E Reaction monitoring (TLC) D->E F Work-up: Quench with ice-water, extract with Ethyl Acetate E->F G Purification: Column Chromatography F->G H Obtain Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate G->H I Dissolve Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate in Ethanol/Water H->I Proceed to next step J Add NaOH solution I->J K Heat to reflux J->K L Reaction monitoring (TLC) K->L M Work-up: Cool, acidify with HCl L->M N Isolate product by filtration M->N O Wash with cold water and dry N->O P Obtain 5-cyclobutyl-1,3-oxazole-4-carboxylic acid O->P

Caption: Overall experimental workflow for the synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube.

  • Ice-water bath and heating mantle.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Thin Layer Chromatography (TLC) apparatus.

  • Silica gel for column chromatography.

Reagents:

  • Cyclobutanecarboxylic acid[4][5][6][7]

  • Ethyl isocyanoacetate[8][9][10][11]

  • Phosphorus oxychloride (POCl₃)[12][13][14][15]

  • Pyridine (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add cyclobutanecarboxylic acid (1.0 eq) and ethyl isocyanoacetate (1.1 eq).

  • Add anhydrous 1,4-dioxane to dissolve the reagents, followed by the addition of anhydrous pyridine (3.0 eq).

  • Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Slowly add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 80-90 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate as a pure product.

Part B: Hydrolysis to 5-cyclobutyl-1,3-oxazole-4-carboxylic acid

Materials and Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser.

  • Heating mantle.

  • Standard laboratory glassware.

  • Büchner funnel and flask for vacuum filtration.

Reagents:

  • Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (from Part A)

  • Ethanol

  • Sodium hydroxide (NaOH)[16][17][18][19]

  • Deionized water

  • Hydrochloric acid (HCl), 2M

Procedure:

  • In a round-bottom flask, dissolve ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Dry the product under vacuum to yield 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Quantitative Data Summary

CompoundMolar Mass ( g/mol )Starting Amount (example)Molar Equivalents
Cyclobutanecarboxylic acid100.121.00 g1.0
Ethyl isocyanoacetate113.121.24 g1.1
Phosphorus oxychloride153.331.84 g (1.11 mL)1.2
Pyridine79.102.37 g (2.42 mL)3.0
Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate195.22--
Sodium hydroxide40.00(Varies with scale)2.0 - 3.0
5-cyclobutyl-1,3-oxazole-4-carboxylic acid167.17--

Plausible Reaction Mechanism

The formation of the oxazole ring in this synthesis is a variation of the Robinson-Gabriel synthesis.[1][2] The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: Phosphorus oxychloride activates the cyclobutanecarboxylic acid, likely forming a mixed anhydride or an acyl phosphate, which is a highly reactive electrophile.

  • Nucleophilic Attack: The isocyanoacetate, in its isonitrile form, acts as a nucleophile, attacking the activated carboxyl group.

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization, followed by dehydration (promoted by POCl₃) to form the stable aromatic oxazole ring.

G Cyclobutanecarboxylic Acid Cyclobutanecarboxylic Acid Activated Acyl Intermediate Activated Acyl Intermediate Cyclobutanecarboxylic Acid->Activated Acyl Intermediate POCl3 Adduct Adduct Activated Acyl Intermediate->Adduct + Ethyl Isocyanoacetate Cyclized Intermediate Cyclized Intermediate Adduct->Cyclized Intermediate Intramolecular Cyclization Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate Cyclized Intermediate->Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate - H2O (Dehydration)

Caption: Plausible reaction mechanism for oxazole formation.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.[12][13][14][15]

  • Ethyl isocyanoacetate: Toxic if swallowed or in contact with skin, and causes skin and eye irritation.[8][9][10][11] It has a very unpleasant odor.

  • Pyridine: Flammable liquid and harmful if swallowed, inhaled, or in contact with skin.

  • Sodium hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[16][17][18][19]

  • Cyclobutanecarboxylic Acid: Causes severe skin burns and eye damage.[4][5][6][7]

Ensure that appropriate quenching and disposal procedures are in place for all reagents and reaction mixtures.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • Angene Chemical. (2021). Safety Data Sheet: Cyclobutanecarboxylic acid, 1-amino-, hydrochloride. [Link]

  • Air Liquide Malaysia. Phosphorus Oxychloride. [Link]

  • OSHA. PHOSPHORUS OXYCHLORIDE. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Sodium hydroxide. [Link]

  • Chemos GmbH&Co.KG. (2025). Safety Data Sheet: Sodium hydroxide. [Link]

  • Labtek. (2025). Sodium Hydroxide 40% - SAFETY DATA SHEET. [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery The 1,3-oxazole ring is a f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Oxazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets such as enzymes and receptors.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The oxazole nucleus can act as a bioisostere for amide and ester groups, often enhancing pharmacokinetic properties like metabolic stability.[3][4]

The specific compound, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, incorporates two key features that make it a compelling building block for medicinal chemists:

  • The Cyclobutyl Group: This lipophilic moiety can effectively probe hydrophobic pockets within target proteins. Its compact and rigid nature, compared to longer alkyl chains, can offer advantages in terms of binding affinity and selectivity. The inclusion of a cyclobutyl group has been noted in potent ferroptosis inhibitors.[5]

  • The Carboxylic Acid: This functional group provides a crucial handle for forming various derivatives. It can act as a hydrogen bond donor and acceptor, and it can be converted into esters, amides, and other functional groups to modulate the compound's physicochemical properties and target interactions.

These application notes will provide a comprehensive guide to the synthesis, characterization, and potential applications of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in medicinal chemistry, with a focus on its utility in developing novel therapeutics.

Synthesis and Characterization

The synthesis of 4,5-disubstituted oxazoles can be achieved through various methods, often starting from carboxylic acids or their activated derivatives.[6] A common and effective strategy involves the reaction of an activated carboxylic acid with an isocyanide derivative.[6]

Protocol 1: Synthesis of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid

This protocol is adapted from general methods for the synthesis of 4,5-disubstituted oxazoles.[6] It employs a one-pot procedure starting from cyclobutanecarboxylic acid.

Workflow for Synthesis of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Oxazole Ring Formation cluster_2 Step 3: Hydrolysis A Cyclobutanecarboxylic Acid C In situ generated Acylpyridinium Salt A->C DMAP B Activating Agent (e.g., DMAP-Tf) B->C E Cyclization C->E D Ethyl Isocyanoacetate D->E F Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate E->F G Hydrolysis (e.g., LiOH) F->G H 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid G->H

Caption: Synthetic workflow for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Materials:

  • Cyclobutanecarboxylic acid

  • DMAP-Tf (Trifluoromethanesulfonic anhydride-4-dimethylaminopyridine complex)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl isocyanoacetate

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation and Cyclization:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid (1.0 eq), DMAP (1.5 eq), and anhydrous DCM.

    • Stir the mixture at room temperature until all solids dissolve.

    • Add DMAP-Tf (1.3 eq) and continue stirring for 5 minutes.

    • Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture.

    • Heat the reaction in a preheated oil bath to 40 °C for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate by flash column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate in a mixture of THF and water.

    • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of ~2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Characterization Data (Hypothetical)

The structure of the synthesized compound should be confirmed by standard analytical techniques. The following table presents expected data.

Technique Expected Data
¹H NMR Resonances corresponding to the cyclobutyl protons, and the oxazole proton. The carboxylic acid proton may be broad or not observed depending on the solvent.
¹³C NMR Signals for the carbonyl carbon, the two oxazole ring carbons, and the carbons of the cyclobutyl group.
HRMS (ESI-TOF) Calculated m/z for C₈H₉NO₃ [M+H]⁺, with the found value within a narrow tolerance.
FTIR Characteristic peaks for the carboxylic acid O-H and C=O stretching, and C=N and C-O stretching of the oxazole ring.

Applications in Medicinal Chemistry

The 5-cyclobutyl-1,3-oxazole-4-carboxylic acid scaffold is a versatile starting material for the synthesis of a diverse library of compounds for drug discovery. The carboxylic acid moiety serves as a key point for derivatization.

Application 1: Synthesis of Amide Derivatives for Structure-Activity Relationship (SAR) Studies

The conversion of the carboxylic acid to an amide is a fundamental transformation in medicinal chemistry to explore SAR. Amides can introduce additional hydrogen bonding interactions and allow for the exploration of different substituent effects.

Workflow for Amide Synthesis

G A 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid C Activated Ester Intermediate A->C B Coupling Agents (e.g., EDC, HOBt) B->C E Amide Derivative C->E D Primary or Secondary Amine (R-NH2) D->E

Caption: General workflow for the synthesis of amide derivatives.

Protocol 2: Amide Coupling

This protocol describes a standard procedure for amide bond formation using EDC and HOBt.[7]

Materials:

  • 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Desired primary or secondary amine

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude amide derivative by flash column chromatography or preparative HPLC.

Application 2: Development of Ferroptosis Inhibitors

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[5] Inhibitors of ferroptosis have therapeutic potential in neurodegenerative diseases and other conditions.[5] Oxazole-based compounds with lipophilic anchors, such as a cyclobutyl group, have shown promise as potent ferroptosis inhibitors.[5] The 5-cyclobutyl-1,3-oxazole-4-carboxylic acid scaffold can be utilized to synthesize analogs of known ferroptosis inhibitors like UAMC-3203.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Ferroptosis Pathway A Lipid Peroxidation B Cell Membrane Damage A->B C Cell Death (Ferroptosis) B->C D 5-Cyclobutyl-1,3-oxazole Derivative E Inhibition D->E E->A Radical Trapping

Sources

Method

The Strategic Application of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular buil...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of novel chemical entities with desirable pharmacological profiles. Among the vast arsenal of heterocyclic scaffolds, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid emerges as a building block of significant interest. Its unique combination of a rigid, sp³-rich cyclobutane moiety and a metabolically stable, pharmacophoric oxazole core offers a compelling platform for the design of next-generation therapeutics. The incorporation of a cyclobutane ring can impart favorable properties such as metabolic stability, conformational constraint, and improved binding affinity to biological targets.

This document serves as a comprehensive guide to the synthetic utility of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. Moving beyond a mere recitation of procedures, we will delve into the mechanistic rationale behind protocol choices, providing a framework for the logical and efficient application of this versatile building block in your research endeavors.

I. The Synthetic Genesis of a Versatile Building Block

A proposed synthetic workflow is outlined below:

G A Cyclobutylglyoxal D Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate A->D B Ethyl Isocyanoacetate B->D C Base (e.g., K2CO3) C->D Van Leusen Reaction E Saponification (e.g., LiOH, H2O/THF) D->E F 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid E->F

Figure 1. Proposed synthetic workflow for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

This approach is predicated on the reaction of cyclobutylglyoxal with ethyl isocyanoacetate in the presence of a mild base. The resulting ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate can then be readily saponified to yield the target carboxylic acid. The choice of a mild base like potassium carbonate is crucial to prevent side reactions.

II. Core Applications and Synthetic Protocols

The true value of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid lies in its capacity to serve as a scaffold for diversification. The carboxylic acid functionality is a versatile handle for a multitude of chemical transformations, most notably amide bond formation and esterification.

A. Amide Bond Formation: Forging Connections to Bioactive Moieties

Amide bonds are a cornerstone of medicinal chemistry, and the ability to efficiently couple 5-cyclobutyl-1,3-oxazole-4-carboxylic acid with a diverse range of amines is critical. The steric hindrance imparted by the cyclobutane group and the electronic nature of the oxazole ring may necessitate the use of robust coupling reagents.

Protocol 1: Standard Amide Coupling with HATU

This protocol is a reliable starting point for the coupling of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid with primary and secondary amines.

Materials:

ReagentM.W. ( g/mol )Equivalents
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid181.181.0
Amine (e.g., Aniline)93.131.1
HATU380.231.2
N,N-Diisopropylethylamine (DIPEA)129.242.0
Anhydrous Dimethylformamide (DMF)--

Procedure:

  • To a solution of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • HATU is a highly efficient coupling reagent that forms a reactive O-acylisourea intermediate, which is less prone to racemization for chiral substrates. Its use is advantageous for coupling with a wide range of amines, including those with moderate steric bulk.

  • DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. An excess is used to ensure the reaction proceeds to completion.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated carboxylic acid intermediate.

B. Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid provides a means to modulate the lipophilicity and other physicochemical properties of the final compound, which can be critical for optimizing pharmacokinetic profiles.

Protocol 2: Steglich Esterification

This protocol is a mild and efficient method for the esterification of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid with a variety of alcohols.

Materials:

ReagentM.W. ( g/mol )Equivalents
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid181.181.0
Alcohol (e.g., Benzyl alcohol)108.141.2
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1
4-Dimethylaminopyridine (DMAP)122.170.1
Anhydrous Dichloromethane (DCM)--

Procedure:

  • Dissolve 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality and Experimental Choices:

  • DCC is a dehydrating agent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.

  • DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming a highly reactive N-acylpyridinium intermediate. A catalytic amount is sufficient.

  • The reaction is performed at 0 °C initially to control the exothermic reaction and minimize potential side reactions.

III. Strategic Deployment in Drug Discovery

The 5-cyclobutyl-1,3-oxazole-4-carboxylic acid scaffold is a promising starting point for the development of novel therapeutics. The rigid cyclobutane moiety can effectively probe and occupy hydrophobic pockets in protein active sites, while the oxazole ring can participate in hydrogen bonding and other key interactions. The ability to readily diversify the carboxylic acid functionality allows for the rapid generation of compound libraries for screening against a variety of biological targets.

G A 5-Cyclobutyl-1,3-oxazole- 4-carboxylic Acid B Amide Library (Coupling with diverse amines) A->B Amide Coupling C Ester Library (Esterification with diverse alcohols) A->C Esterification D Biological Screening (e.g., Kinase assays, GPCR binding) B->D C->D E Lead Compound Identification D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G

Figure 2. Workflow for the utilization of the building block in drug discovery.

The unique three-dimensional shape imparted by the cyclobutane ring can lead to improved selectivity for specific protein isoforms and can enhance metabolic stability by blocking sites of oxidative metabolism. This makes derivatives of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid particularly attractive for targets where selectivity is a challenge.

IV. Conclusion

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid represents a valuable and under-explored building block in organic synthesis and medicinal chemistry. Its strategic incorporation into molecular design can lead to compounds with enhanced pharmacological properties. The protocols and insights provided herein are intended to empower researchers to effectively utilize this promising scaffold in their quest for novel and impactful chemical entities.

References

  • Willems, D., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link]

  • Mphahlele, M. J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

Application

Application Notes &amp; Protocols: 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid in Drug Discovery

Foreword: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This scaffold has garnered signific...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Oxazole Scaffold as a Privileged Motif in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] This scaffold has garnered significant interest in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Oxazole derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties, among others.[1] Their metabolic stability and ability to act as bioisosteres for amide and ester groups make them particularly attractive for the design of novel therapeutics. The inherent functionalities of the oxazole ring system, especially when substituted with a carboxylic acid, provide a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR).

This document provides a detailed guide for researchers on the potential applications of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in drug discovery. We will explore its significance as a building block, propose potential therapeutic targets, and provide detailed protocols for its synthesis, characterization, and biological evaluation.

The Strategic Value of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid

The structure of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid presents a unique combination of features that make it a compelling starting point for drug discovery programs:

  • The Oxazole Core: As a privileged scaffold, the oxazole ring provides a rigid framework that can orient substituents in a defined three-dimensional space, facilitating interactions with biological targets.[2][3]

  • The 5-Cyclobutyl Group: This non-polar, saturated ring system can occupy hydrophobic pockets in target proteins. Its three-dimensional nature can provide enhanced binding affinity and selectivity compared to linear alkyl chains. The cyclobutyl moiety can also influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability.

  • The 4-Carboxylic Acid Group: This functional group is a key handle for chemical modification. It can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the generation of a library of derivatives. The carboxylic acid can also participate in hydrogen bonding interactions with target proteins, a crucial aspect of molecular recognition.

Logical Flow for a Drug Discovery Campaign:

G A Synthesis & Characterization of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid B Primary Screening: Broad Biological Activity Profiling A->B Compound Supply C Hit Identification & Target Deconvolution B->C Active Hits D Lead Optimization: SAR Studies via Carboxylic Acid Modification C->D Validated Target E In Vitro & In Vivo Pharmacological Evaluation D->E Optimized Leads F Preclinical Candidate Selection E->F Efficacy & Safety Data

Caption: A typical workflow for a drug discovery campaign starting with 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Potential Therapeutic Applications and Screening Strategies

Based on the known biological activities of related oxazole derivatives, we can hypothesize several therapeutic areas where 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and its analogs could be active.

Oncology

Oxazole-containing compounds have shown promise as anticancer agents.[1] For instance, some derivatives have exhibited cytotoxic activity against various cancer cell lines.[4][5]

  • Hypothesized Mechanism of Action:

    • Kinase Inhibition: The oxazole scaffold can be incorporated into molecules that target the ATP-binding site of kinases, which are often dysregulated in cancer. In silico studies have suggested that oxazole-triazole hybrids could be potential Polo-like kinase 3 (PLK3) inhibitors.[3]

    • Ferroptosis Induction: Recent studies have identified oxazole-based compounds as inhibitors of ferroptosis, a form of regulated cell death.[6] This presents a novel approach to cancer therapy.

  • Proposed Screening Assays:

    • Cell Viability Assays: Initial screening using a panel of cancer cell lines (e.g., NCI-60) to determine the compound's cytotoxic or cytostatic effects.

    • Kinase Inhibition Assays: If a kinase target is hypothesized, in vitro kinase activity assays (e.g., using recombinant enzymes) can be performed.

    • Ferroptosis Assays: Measurement of lipid peroxidation and glutathione depletion in cancer cells treated with the compound.

Infectious Diseases

The oxazole moiety is a key component of several natural products with antimicrobial and anti-biofilm activity.[1][4]

  • Hypothesized Mechanism of Action:

    • Enzyme Inhibition: The compound could inhibit essential bacterial or fungal enzymes.

    • Biofilm Disruption: Some oxazole derivatives have been shown to interfere with the formation of bacterial biofilms, a key virulence factor.[4]

  • Proposed Screening Assays:

    • Minimum Inhibitory Concentration (MIC) Assays: Determination of the lowest concentration of the compound that inhibits the visible growth of a microorganism.

    • Biofilm Inhibition Assays: Quantification of biofilm formation in the presence of the compound using techniques like crystal violet staining.

Quantitative Data from a Hypothetical Primary Screen:
Assay Type Target/Cell Line Readout Hypothetical IC50/EC50 (µM)
Cytotoxicity A549 (Lung Cancer)Cell Viability15.2
Kinase Inhibition PLK3 (Recombinant)ATP Consumption5.8
Antibacterial Staphylococcus aureusMIC> 50
Anti-biofilm Staphylococcus aureusBiofilm Formation25.7

Experimental Protocols

Synthesis of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid

The synthesis of 4,5-disubstituted oxazoles can be achieved through various methods.[2] A common approach involves the reaction of an activated carboxylic acid with an isocyanoacetate derivative.[2][7]

Workflow for Synthesis and Purification:

G A Reactants: Cyclobutanecarboxylic Acid & Ethyl Isocyanoacetate B Activation of Carboxylic Acid (e.g., with a triflylpyridinium reagent) A->B C Cyclization Reaction B->C D Ester Hydrolysis C->D E Purification by Crystallization or Chromatography D->E F Characterization: NMR, MS, HPLC E->F

Caption: A generalized workflow for the synthesis and purification of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid.

Step-by-Step Protocol:

  • Activation of Cyclobutanecarboxylic Acid:

    • In a dry, inert atmosphere (e.g., under nitrogen), dissolve cyclobutanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a carboxylic acid activating agent, such as a triflylpyridinium reagent (1.1 eq), and stir at room temperature for 30 minutes.[2]

  • Cyclization:

    • To the activated carboxylic acid solution, add ethyl isocyanoacetate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of ethanol and water.

    • Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Isolation:

    • Cool the reaction mixture in an ice bath and acidify to pH 2-3 with a dilute acid (e.g., 1M HCl).

    • The product, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, may precipitate out of solution. If so, collect the solid by filtration.

    • If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic extracts and concentrate under reduced pressure to yield the crude product.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and determine its purity by high-performance liquid chromatography (HPLC).

Protocol for Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid on a cancer cell line.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Concluding Remarks and Future Directions

5-Cyclobutyl-1,3-oxazole-4-carboxylic acid represents a promising starting point for the development of novel therapeutics. Its unique structural features, combined with the proven track record of the oxazole scaffold in medicinal chemistry, warrant its investigation in various disease areas. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and initial biological evaluation of this compound and its derivatives. Future work should focus on the generation of a focused library of analogs to explore the structure-activity relationship and to optimize the potency, selectivity, and pharmacokinetic properties of any initial hits.

References

  • Al-Ostoot, F. H., et al. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. Available at: [Link]

  • Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Fülöp, F., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 2386–2394. Available at: [Link]

  • Conrad, M., et al. (2022). Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. Journal of Medicinal Chemistry, 65(15), 10456–10474. Available at: [Link]

  • Dong, Y. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. Available at: [Link]

  • Castillo-Gallegos, C. J., et al. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Molecules, 28(22), 7564. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed Central. Available at: [Link]

  • Lozynskyi, A., et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Development of Assays Using 5-cyclobutyl-1,3-oxazole-4-carboxylic Acid

For: Researchers, scientists, and drug development professionals Topic: Development of Assays Using 5-cyclobutyl-1,3-oxazole-4-carboxylic Acid Introduction: The Therapeutic Potential of Oxazole Derivatives The oxazole ri...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Topic: Development of Assays Using 5-cyclobutyl-1,3-oxazole-4-carboxylic Acid

Introduction: The Therapeutic Potential of Oxazole Derivatives

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Many oxazole-containing molecules exert their effects by interacting with specific enzymes and receptors within biological systems.[1] This document provides a comprehensive guide for the initial characterization of a novel oxazole derivative, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, as a potential inhibitor of tubulin polymerization, a clinically validated target for cancer therapy.[3]

The protocols outlined herein are designed to be a self-validating system, progressing from a direct biochemical assessment of the compound's activity on purified tubulin to cell-based assays that confirm its effects in a more physiologically relevant context. This workflow is crucial in the early stages of drug discovery to build a robust data package for a lead compound.[4]

Part 1: Primary Biochemical Assay - In Vitro Tubulin Polymerization

Rationale: The first step in characterizing a potential microtubule-targeting agent is to assess its direct effect on tubulin polymerization in a cell-free system. This biochemical assay provides unambiguous evidence of target engagement and allows for the determination of the compound's potency (IC50) in inhibiting this process.[5] We will utilize a fluorescence-based assay, which is a common and robust method for monitoring tubulin polymerization in a high-throughput format.[6][7][8]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay

Materials:

  • Tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)[6][7]

  • Purified tubulin (>99%)

  • GTP solution

  • General tubulin buffer

  • Fluorescent reporter

  • 5-cyclobutyl-1,3-oxazole-4-carboxylic acid

  • Positive control (e.g., Nocodazole or Paclitaxel)

  • Negative control (DMSO)

  • 384-well black microplates

  • Fluorescence microplate reader

Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Thaw tubulin on ice and use within one hour.[9]

  • Compound Dilution: Prepare a 10x stock solution of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in DMSO. Perform a serial dilution to obtain a range of concentrations for IC50 determination.

  • Reaction Setup:

    • Add 5 µL of the 10x compound dilutions to the wells of a pre-warmed 37°C 96-well plate.[6]

    • Include wells with positive and negative controls.

  • Initiate Polymerization:

    • Prepare the reaction mixture containing tubulin, GTP, and the fluorescent reporter in general tubulin buffer.

    • Add 45 µL of the reaction mixture to each well to initiate polymerization.

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 30 seconds for 60-90 minutes.[6]

  • Data Analysis:

    • Plot fluorescence intensity versus time for each concentration of the test compound.

    • Determine the Vmax (maximum rate) of polymerization for each curve.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11]

Data Presentation:

Compound Concentration (µM)Vmax (RFU/min)% Inhibition
0 (DMSO)1500
0.113510
19040
104570
1001590

Part 2: Secondary Cell-Based Assay - Cellular Microtubule Integrity

Rationale: While a biochemical assay confirms direct target engagement, a cell-based assay is essential to determine if the compound can penetrate the cell membrane and exert its effect in a cellular environment.[4][12] High-content imaging can be used to visualize the microtubule network within cells and quantify the disruption caused by the compound.[8]

Experimental Workflow: High-Content Imaging of Microtubules

Caption: Workflow for high-content imaging of microtubule integrity.

Protocol 2: Immunofluorescence Staining of Tubulin

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • 5-cyclobutyl-1,3-oxazole-4-carboxylic acid

  • Positive control (e.g., Nocodazole)

  • Negative control (DMSO)

  • 96-well imaging plates

  • Formaldehyde

  • Triton X-100

  • Primary antibody (anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • High-content imaging system

Methodology:

  • Cell Seeding: Seed HeLa cells into 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Cell Fixation and Permeabilization:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% formaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a suitable blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify microtubule disruption. This can be based on parameters such as microtubule length, density, or texture analysis.

Part 3: Cytotoxicity and Dose-Response Analysis

Rationale: It is crucial to distinguish between specific anti-proliferative effects due to microtubule disruption and general cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.[13][14][15] This allows for the determination of the compound's cytotoxic concentration (CC50) and its therapeutic index when compared to its IC50.

Experimental Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: MTT Cell Viability Assay

Materials:

  • HeLa or other suitable cancer cell line

  • Cell culture medium and supplements

  • 5-cyclobutyl-1,3-oxazole-4-carboxylic acid

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[16]

  • Solubilization buffer (e.g., DMSO or SDS-HCl solution)[16]

  • Microplate spectrophotometer

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.[17]

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (DMSO)1.2100
11.191.7
100.866.7
500.541.7
1000.216.7

References

Sources

Application

5-cyclobutyl-1,3-oxazole-4-carboxylic acid as a potential enzyme inhibitor

Application Notes & Protocols Topic: 5-cyclobutyl-1,3-oxazole-4-carboxylic acid as a Potential Enzyme Inhibitor Audience: Researchers, scientists, and drug development professionals. Investigating 5-cyclobutyl-1,3-oxazol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 5-cyclobutyl-1,3-oxazole-4-carboxylic acid as a Potential Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Investigating 5-cyclobutyl-1,3-oxazole-4-carboxylic acid as a Novel Cyclooxygenase-2 (COX-2) Inhibitor: A Methodological Guide

Abstract

This guide provides a comprehensive framework for the initial characterization of . Oxazole derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including enzyme inhibition.[1][2] The structural motif of a carboxylic acid appended to an oxazole ring is a key feature in several known enzyme inhibitors, often facilitating critical interactions within the enzyme's active site.[3][4] This document outlines detailed protocols for evaluating the inhibitory potential of this specific compound against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] The protocols cover the determination of the half-maximal inhibitory concentration (IC50) and preliminary mechanism of action (MOA) studies, providing a robust foundation for further drug discovery and development efforts.

Introduction: The Rationale for Investigating 5-cyclobutyl-1,3-oxazole-4-carboxylic acid

The oxazole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities.[5] Its ability to form various non-covalent bonds allows for effective interaction with a wide array of biological targets, including enzymes.[2][5] The carboxylic acid group on the oxazole ring is of particular interest, as it can mimic the carboxylate of substrates or engage in crucial hydrogen bonding and electrostatic interactions within an enzyme's active site.[3]

The presence of a cyclobutyl group at the 5-position of the oxazole ring suggests a potential for specific hydrophobic interactions, possibly contributing to both potency and selectivity for the target enzyme. Given that the active site of COX-2 possesses a larger hydrophobic pocket compared to its isoform COX-1, we hypothesize that 5-cyclobutyl-1,3-oxazole-4-carboxylic acid may exhibit selective inhibition of COX-2. This guide will therefore focus on the protocols necessary to test this hypothesis.

Preliminary Characterization: IC50 Determination

The first step in characterizing a potential enzyme inhibitor is to determine its potency, which is commonly quantified by the IC50 value. The IC50 is the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions.[6]

Experimental Principle

The COX-2 inhibitory activity of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid will be determined using a colorimetric assay. This assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is proportional to the enzyme's activity. By measuring the color intensity at different inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[7]

Materials and Reagents
  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (test compound)

  • Celecoxib (positive control inhibitor)

  • DMSO (solvent for compounds)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol for IC50 Determination
  • Compound Preparation: Prepare a 10 mM stock solution of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and celecoxib in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 nM).

  • Enzyme Preparation: Prepare the COX-2 enzyme solution in Tris-HCl buffer containing heme. The final concentration of the enzyme should be determined empirically to ensure the reaction is in the linear range.[8]

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Tris-HCl buffer

    • Test compound or control (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).[7]

    • COX-2 enzyme solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.

  • Measurement: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.[9]

    • Normalize the rates to the vehicle control (DMSO only) to obtain the percentage of enzyme activity.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[6][7]

Data Presentation
CompoundIC50 (nM) [Hypothetical Data]
5-cyclobutyl-1,3-oxazole-4-carboxylic acid50
Celecoxib (Positive Control)10
Diagram: IC50 Determination Workflow

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Assay_Setup Set up 96-well Plate (Buffer, Inhibitor, Enzyme) Compound_Prep->Assay_Setup Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Assay_Setup Preincubation Pre-incubate (15 min) Assay_Setup->Preincubation Reaction_Start Initiate Reaction (Substrate + Chromogen) Preincubation->Reaction_Start Measurement Measure Absorbance (Kinetic Read) Reaction_Start->Measurement Rate_Calc Calculate Initial Rates (V) Measurement->Rate_Calc Normalization Normalize to Control (%) Rate_Calc->Normalization Curve_Fit Fit Dose-Response Curve Normalization->Curve_Fit IC50_Value Determine IC50 Curve_Fit->IC50_Value

Caption: Workflow for IC50 determination of an enzyme inhibitor.

Elucidating the Mechanism of Action (MOA)

Once the inhibitory potency has been established, the next crucial step is to understand how the compound inhibits the enzyme.[10] Mechanism of action studies can reveal whether the inhibitor is competitive, non-competitive, uncompetitive, or a mixed-type inhibitor.[11][12]

Experimental Principle

The mechanism of inhibition is determined by performing enzyme kinetic assays at various concentrations of both the substrate (arachidonic acid) and the inhibitor.[13] By analyzing how the inhibitor affects the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), the mode of inhibition can be deduced.[13] A common method for visualizing these results is the Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]).

Step-by-Step Protocol for MOA Studies
  • Experimental Setup: The assay is performed similarly to the IC50 determination, but with a matrix of varying substrate and inhibitor concentrations.

    • Select a range of fixed concentrations of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

    • For each inhibitor concentration, vary the concentration of the substrate, arachidonic acid (e.g., from 0.2 x Km to 5 x Km).

  • Data Collection: Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V versus substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.

    • Analyze the changes in Vmax and Km to determine the mechanism of inhibition:

      • Competitive: Vmax remains unchanged, Km increases. Lines on the Lineweaver-Burk plot intersect at the y-axis.[12]

      • Non-competitive: Vmax decreases, Km remains unchanged. Lines on the Lineweaver-Burk plot intersect at the x-axis.[12]

      • Uncompetitive: Both Vmax and Km decrease proportionally. Lines on the Lineweaver-Burk plot are parallel.

      • Mixed: Both Vmax and Km change, but not proportionally. Lines on the Lineweaver-Burk plot intersect in the second or third quadrant.

Data Presentation
Inhibitor ConcentrationApparent Vmax (µM/min) [Hypothetical Data]Apparent Km (µM) [Hypothetical Data]
0 nM1005
25 nM (0.5 x IC50)1007.5
50 nM (1 x IC50)10010
100 nM (2 x IC50)10015

Based on this hypothetical data, where Vmax is constant and Km increases with inhibitor concentration, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid would be classified as a competitive inhibitor of COX-2.

Diagram: Interpreting Lineweaver-Burk Plots for MOA

MOA_Interpretation cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 a2 a1->a2 + Inhibitor a3 a1->a3 Control a_yaxis a_xaxis a_origin a_intercept b1 b2 b1->b2 + Inhibitor b3 b1->b3 Control b_yaxis b_xaxis b_origin b_intercept c1 c2 c1->c2 c3 c4 c3->c4 + Inhibitor c_yaxis c_xaxis c_origin

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Conclusion and Future Directions

These application notes provide a foundational set of protocols for the initial characterization of , using COX-2 as a relevant hypothetical target. The successful determination of a potent IC50 and a clear mechanism of action would provide strong evidence for its potential as a therapeutic agent.

Further studies would be warranted to confirm these initial findings. These could include:

  • Selectivity assays: Comparing the inhibitory activity against COX-1 to determine the selectivity index.

  • Binding assays: Using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure the binding affinity (Kd) of the compound to the enzyme.

  • Structural biology: Co-crystallization of the compound with the target enzyme to visualize the binding mode at an atomic level.[11]

  • Cell-based assays: Evaluating the compound's efficacy in a cellular context to assess its ability to penetrate cell membranes and inhibit the target enzyme in a more physiologically relevant environment.[7]

By following these detailed protocols and analytical steps, researchers can build a comprehensive profile of novel enzyme inhibitors like 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, paving the way for the development of new therapeutics.

References

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. Journal of Cellular and Molecular Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme assay. Retrieved from [Link]

  • MDPI. (n.d.). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Retrieved from [Link]

  • protocols.io. (2022, August 19). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 19). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Research. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzyme-inhibition assay and IC50 determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Retrieved from [Link]

  • Taylor & Francis Online. (2022, August 23). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its metabolic stability and capacity for diverse molecular interactions make it a valuable component in drug design.[1] This guide provides a comprehensive overview of the synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, a versatile building block, and its subsequent derivatization to generate a library of analogs with potential therapeutic applications.

The synthetic strategy is centered around the well-established Robinson-Gabriel synthesis for the formation of the oxazole core, followed by standard amide coupling reactions for diversification.[1][2] This approach offers a robust and flexible platform for generating a wide array of derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Scheme

The synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and its derivatives can be conceptualized in a three-stage process:

  • Formation of the Oxazole Core: Construction of the ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate intermediate via the Robinson-Gabriel synthesis.

  • Hydrolysis: Conversion of the ethyl ester to the corresponding carboxylic acid.

  • Derivatization: Amide coupling of the carboxylic acid with a variety of amines to produce a library of analogs.

Synthesis_Workflow cluster_0 Stage 1: Oxazole Core Synthesis cluster_1 Stage 2: Hydrolysis cluster_2 Stage 3: Derivatization A Cyclobutanecarbonyl chloride C Ethyl 2-(cyclobutanecarbonylamino)-3-oxobutanoate A->C Acylation B Ethyl 2-amino-3-oxobutanoate hydrochloride B->C D Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate C->D Robinson-Gabriel Cyclization E 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid D->E Ester Hydrolysis G 5-Cyclobutyl-1,3-oxazole-4-carboxamide Analogs E->G Amide Coupling F Amine Library F->G

Caption: Overall workflow for the synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid analogs.

Part 1: Synthesis of the Oxazole Core

The cornerstone of this synthetic approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2]

Protocol 1.1: Synthesis of Ethyl 2-(cyclobutanecarbonylamino)-3-oxobutanoate

This protocol details the acylation of ethyl 2-amino-3-oxobutanoate hydrochloride with cyclobutanecarbonyl chloride.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl 2-amino-3-oxobutanoate hydrochloride20207-16-3181.62101.0
Cyclobutanecarbonyl chloride5006-22-4118.56111.1
Triethylamine (TEA)121-44-8101.19222.2
Dichloromethane (DCM), anhydrous75-09-284.93100 mL-

Procedure:

  • Suspend ethyl 2-amino-3-oxobutanoate hydrochloride (1.82 g, 10 mmol) in anhydrous dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (3.06 mL, 22 mmol) to the suspension. Stir for 15 minutes at 0 °C. The triethylamine acts as a base to neutralize the hydrochloride salt and the HCl generated during the acylation.

  • Add a solution of cyclobutanecarbonyl chloride (1.30 g, 11 mmol) in anhydrous dichloromethane (20 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure ethyl 2-(cyclobutanecarbonylamino)-3-oxobutanoate.

Protocol 1.2: Robinson-Gabriel Cyclization to Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate

This protocol describes the cyclodehydration of the 2-acylamino-ketone intermediate to form the oxazole ring.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl 2-(cyclobutanecarbonylamino)-3-oxobutanoate-227.2651.0
Polyphosphoric acid (PPA)8017-16-1---
or Sulfuric acid, concentrated7664-93-998.08--

Procedure:

  • Method A (Polyphosphoric Acid):

    • Place ethyl 2-(cyclobutanecarbonylamino)-3-oxobutanoate (1.14 g, 5 mmol) in a round-bottom flask.

    • Add polyphosphoric acid (approximately 10 times the weight of the starting material, ~11.4 g) and heat the mixture to 120-140 °C with stirring for 2-4 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Method B (Sulfuric Acid):

    • Carefully add concentrated sulfuric acid (5 mL) to ethyl 2-(cyclobutanecarbonylamino)-3-oxobutanoate (1.14 g, 5 mmol) at 0 °C.

    • Stir the mixture at room temperature for 12-24 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

Rationale for Reagent Choice: Polyphosphoric acid and concentrated sulfuric acid are effective dehydrating agents that catalyze the intramolecular cyclization and subsequent dehydration to form the stable aromatic oxazole ring.[2]

Part 2: Hydrolysis to the Carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is the key intermediate for derivatization.

Protocol 2.1: Hydrolysis of Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate-209.2441.0
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.9682.0
Tetrahydrofuran (THF)109-99-972.1120 mL-
Water7732-18-518.0210 mL-
1 M Hydrochloric acid (HCl)7647-01-036.46As needed-

Procedure:

  • Dissolve ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate (0.84 g, 4 mmol) in a mixture of THF (20 mL) and water (10 mL).

  • Add lithium hydroxide monohydrate (0.34 g, 8 mmol) and stir the mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • If a precipitate does not form, extract the acidified aqueous solution with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Part 3: Derivatization via Amide Coupling

The final stage involves the coupling of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid with a diverse library of primary and secondary amines to generate the desired analogs. Two common and effective coupling protocols are provided below.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.[3][4]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid-181.1811.0
Amine (primary or secondary)--1.11.1
EDC hydrochloride25952-53-8191.701.21.2
HOBt hydrate123333-53-9153.14 (hydrate)1.21.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
Anhydrous Dimethylformamide (DMF)68-12-273.095 mL-

Procedure:

  • Dissolve 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (0.181 g, 1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.1 mmol), HOBt (0.184 g, 1.2 mmol), and DIPEA (0.52 mL, 3 mmol).

  • Cool the mixture to 0 °C and add EDC hydrochloride (0.23 g, 1.2 mmol).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

EDC_HOBt_Mechanism cluster_main EDC/HOBt Amide Coupling Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster O-acylisourea intermediate CarboxylicAcid->ActiveEster EDC EDC EDC->ActiveEster HOBtEster HOBt active ester ActiveEster->HOBtEster Urea Urea byproduct ActiveEster->Urea HOBt HOBt HOBt->HOBtEster Amide Amide (R-CONH-R') HOBtEster->Amide Amine Amine (R'-NH2) Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Protocol 3.2: HATU Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered substrates.[5]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid-181.1811.0
Amine (primary or secondary)--1.11.1
HATU148893-10-1380.231.21.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
Anhydrous Dimethylformamide (DMF)68-12-273.095 mL-

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (0.181 g, 1 mmol) and HATU (0.456 g, 1.2 mmol) in anhydrous DMF (5 mL).

  • Add DIPEA (0.52 mL, 3 mmol) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 mmol) to the reaction mixture.

  • Stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Work-up and purify as described in Protocol 3.1.

Expertise & Experience: The choice between EDC/HOBt and HATU often depends on the reactivity of the amine. For simple, unhindered primary and secondary amines, the more cost-effective EDC/HOBt protocol is generally sufficient. For sterically hindered or electron-deficient amines, the higher reactivity of HATU is advantageous to ensure good yields.[5]

Data Presentation

The following table provides representative examples of the types of analogs that can be synthesized using the protocols described above.

AmineCoupling MethodProductExpected Yield (%)
BenzylamineEDC/HOBtN-benzyl-5-cyclobutyl-1,3-oxazole-4-carboxamide85-95
MorpholineEDC/HOBt(5-cyclobutyl-1,3-oxazol-4-yl)(morpholino)methanone80-90
AnilineHATU5-cyclobutyl-N-phenyl-1,3-oxazole-4-carboxamide70-85
DiisopropylamineHATU5-cyclobutyl-N,N-diisopropyl-1,3-oxazole-4-carboxamide60-75

References

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. [Link]

  • HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation - Inhibitor Research Hub. [Link]

  • HATU - Wikipedia. [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. [Link]

  • Robinson–Gabriel synthesis - Wikipedia. [Link]

Sources

Application

Application Note &amp; Detailed Protocols: Investigating Ferroptosis Inhibition with Novel Carboxylic Acid Derivatives

An in-depth guide has been structured to provide a comprehensive understanding of the topic. Section 1: Introduction and Scientific Context Ferroptosis is a form of regulated cell death characterized by the iron-dependen...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide has been structured to provide a comprehensive understanding of the topic.

Section 1: Introduction and Scientific Context

Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lethal lipid peroxides. This process has been implicated in a wide range of pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer, making the identification of potent and specific inhibitors a critical area of drug discovery.

The core mechanism of ferroptosis revolves around the inactivation of the glutathione peroxidase 4 (GPX4) enzyme. GPX4 is a selenoenzyme that plays a pivotal role in detoxifying lipid hydroperoxides within cellular membranes. When GPX4 is inhibited or its cofactor, glutathione (GSH), is depleted, lipid reactive oxygen species (ROS) accumulate, leading to oxidative damage and eventual cell death.

This application note provides a detailed framework for researchers to investigate novel compounds as potential ferroptosis inhibitors. While the compound 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (herein designated as FI-4) is used as a representative example of a new chemical entity, the principles and protocols described are broadly applicable to other potential inhibitors. The focus is on establishing a robust, self-validating experimental workflow to confirm the mechanism of action and quantify the potency of such compounds.

The Ferroptosis Pathway and Points of Intervention

The canonical ferroptosis pathway can be initiated by two main classes of inducers:

  • System Xc- inhibitors (e.g., Erastin): These compounds block the import of cystine, a precursor for GSH synthesis, leading to GSH depletion and subsequent GPX4 inactivation.

  • Direct GPX4 inhibitors (e.g., RSL3): These molecules directly and covalently bind to the active site of GPX4, inhibiting its enzymatic activity.

Inhibitors of ferroptosis typically act at key nodes within this pathway. The most well-characterized class of inhibitors are the radical-trapping antioxidants (RTAs) , such as Ferrostatin-1, which reside in the lipid membrane and directly scavenge lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation. Based on its structural features, FI-4 is hypothesized to act as a potential RTA.

Ferroptosis_Pathway cluster_inducers Ferroptosis Inducers cluster_pathway Core Ferroptosis Cascade cluster_inhibitors Inhibition Points Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits RSL3 RSL3 GPX4 GPX4 RSL3->GPX4 inhibits Cystine Cystine SystemXc->Cystine imports Glutathione GSH Cystine->Glutathione precursor to Glutathione->GPX4 cofactor for Lipid_ROS Lipid Peroxidation GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis FI4 FI-4 (Hypothesized) Radical Trapping FI4->Lipid_ROS scavenges

Figure 1: Simplified diagram of the ferroptosis pathway.

Section 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the in vitro characterization of FI-4 as a ferroptosis inhibitor.

Protocol 1: Cell Viability Assay for Potency Determination (IC50)

This protocol is designed to determine the concentration of FI-4 required to inhibit ferroptosis-induced cell death by 50% (IC50).

Materials:

  • HT-1080 fibrosarcoma cells (or other susceptible cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Erastin (10 µM stock in DMSO)

  • RSL3 (1 µM stock in DMSO)

  • FI-4 (10 mM stock in DMSO)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® 2.0 Assay (Promega) or equivalent

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of FI-4 in complete medium. A typical starting range would be from 100 µM down to 1 nM. Also, prepare the ferroptosis inducers (Erastin to a final concentration of 5 µM or RSL3 to 100 nM).

  • Treatment:

    • Carefully remove the medium from the cells.

    • Add 100 µL of medium containing the various concentrations of FI-4 to the respective wells.

    • Immediately add the ferroptosis inducer (Erastin or RSL3) to all wells except the vehicle control.

    • Include the following controls: Vehicle (DMSO), Inducer only (Erastin or RSL3), and FI-4 only (at the highest concentration).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis:

  • Normalize the data to the vehicle control (100% viability) and the inducer-only control (0% viability).

  • Plot the normalized cell viability against the log concentration of FI-4.

  • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis A1 Seed Cells (e.g., HT-1080) in 96-well plate A2 Incubate 24h A1->A2 B1 Prepare Serial Dilution of FI-4 B2 Add FI-4 to cells A2->B2 B1->B2 B3 Add Ferroptosis Inducer (Erastin or RSL3) B2->B3 B4 Incubate 24h B3->B4 C1 Measure Viability (e.g., CellTiter-Glo) B4->C1 C2 Measure Lipid ROS (e.g., C11-BODIPY) B4->C2 D1 Normalize Data & Plot Dose-Response Curve C1->D1 D2 Calculate IC50 D1->D2

Figure 2: General experimental workflow for inhibitor characterization.

Protocol 2: Lipid Peroxidation Assay

This protocol directly measures the accumulation of lipid ROS, the hallmark of ferroptosis, and its suppression by FI-4.

Materials:

  • C11-BODIPY™ 581/591 (Thermo Fisher Scientific)

  • Erastin or RSL3

  • FI-4

  • HT-1080 cells

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed HT-1080 cells in a black-walled 96-well plate at 8,000 cells per well and incubate for 24 hours.

  • Treatment: Treat cells with FI-4 and a ferroptosis inducer as described in Protocol 2.1. A treatment time of 6-8 hours is often sufficient to observe significant lipid ROS accumulation.

  • Staining:

    • One hour before the end of the treatment period, add C11-BODIPY 581/591 to each well at a final concentration of 2.5 µM.

    • Incubate for 1 hour at 37°C.

  • Imaging/Flow Cytometry:

    • Wash the cells twice with PBS.

    • For microscopy: Add fresh medium and image the cells. The oxidized C11-BODIPY probe will fluoresce in the green channel (FITC), while the reduced form fluoresces in the red channel (Texas Red). A shift from red to green fluorescence indicates lipid peroxidation.

    • For flow cytometry: Trypsinize and resuspend the cells in PBS. Analyze the shift in fluorescence using a flow cytometer.

Data Analysis:

  • Quantify the mean fluorescence intensity in the green channel.

  • A significant reduction in the green fluorescence in FI-4 treated cells compared to the inducer-only control confirms the inhibition of lipid peroxidation.

Section 3: Data Presentation and Interpretation

Proper data presentation is crucial for interpreting the results of ferroptosis inhibition studies.

Table 1: Representative Data for FI-4

AssayInducerParameterFI-4 ResultPositive Control (Fer-1)
Cell ViabilityErastin (5 µM)IC5045 nM30 nM
Cell ViabilityRSL3 (100 nM)IC5052 nM35 nM
Lipid PeroxidationRSL3 (100 nM)% Inhibition @ 100 nM85%92%

Interpretation:

  • The low nanomolar IC50 values against both Erastin and RSL3 suggest that FI-4 is a potent ferroptosis inhibitor.

  • The similar potency against both inducers is consistent with an action downstream of GPX4, such as radical trapping, as opposed to an inhibitor of System Xc-.

  • The strong inhibition of lipid peroxidation directly confirms the proposed mechanism of action.

Section 4: Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of novel ferroptosis inhibitors like 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (FI-4). By combining cell viability assays with direct measurement of lipid peroxidation, researchers can confidently determine the potency and mechanism of action of their compounds.

Further studies could involve in vivo experiments in models of diseases where ferroptosis is implicated, as well as detailed mechanistic studies to confirm target engagement and assess off-target effects.

References

  • Dixon, S. J., et al. (2012). Ferroptosis: An Iron-Dependent Form of Non-Apoptotic Cell Death. Cell, 149(5), 1060–1072. [Link]

  • Stockwell, B. R., et al. (2017). Ferroptosis: A Regulated Cell Death Nexus Linking Metabolism, ROS, and Disease. Cell, 171(2), 273–285. [Link]

  • Yang, W. S., et al. (2014). Regulation of ferroptotic cancer cell death by GPX4. Cell, 156(1-2), 317–331. [Link]

  • Cao, J. Y., & Dixon, S. J. (2016). Mechanisms of ferroptosis. Cellular and Molecular Life Sciences, 73(11-12), 2195–2209. [Link]

  • Zilka, O., et al. (2017). On the mechanism of cytoprotection by ferrostatin-1 and liproxstatin-1 and the role of lipid peroxidation in ferroptotic cell death. ACS Central Science, 3(3), 232–243. [Link]

Method

Application Note: Streamlined One-Pot Synthesis Methods for 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids

Audience: Researchers, scientists, and drug development professionals. Abstract: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its ro...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its favorable pharmacokinetic properties and its role as a bioisostere for amide and ester functionalities.[1][2] Traditional multi-step syntheses of 2,5-disubstituted 1,3,4-oxadiazoles can be time-consuming and inefficient. This application note provides a detailed guide to several robust and efficient one-pot methodologies for the synthesis of these crucial heterocycles directly from carboxylic acids. We delve into the mechanistic underpinnings, provide step-by-step protocols, and offer a comparative analysis of leading strategies, including those utilizing Propylphosphonic Anhydride (T3P®), N-Isocyaniminotriphenylphosphorane (NIITP), and Carbonyldiimidazole (CDI).

Introduction: The Value of One-Pot Syntheses

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles traditionally involves the condensation of a carboxylic acid with a hydrazide to form a 1,2-diacylhydrazine intermediate, followed by a separate, often harsh, dehydrative cyclization step.[2] One-pot procedures, which combine these steps into a single synthetic operation without isolating intermediates, offer significant advantages in drug discovery and development. They enhance efficiency by reducing reaction time, minimizing solvent usage and waste, and simplifying purification processes, ultimately accelerating the synthesis of compound libraries for screening.

This guide focuses on modern one-pot methods that start from readily available carboxylic acids, providing a versatile entry point for structural diversification.

Core Synthetic Strategy: In-Situ Acylation and Cyclodehydration

The fundamental principle behind these one-pot methods is the sequential execution of two key transformations in a single reaction vessel:

  • Activation & Acylation: The first carboxylic acid (R¹-COOH) is activated by a coupling reagent. This activated intermediate then reacts with a second acylating partner, typically an acid hydrazide (R²-CONHNH₂), to form the crucial 1,2-diacylhydrazine intermediate in situ.

  • Cyclodehydration: The same reagent, or a subsequently added one, facilitates the intramolecular cyclodehydration of the diacylhydrazine to yield the thermostable 1,3,4-oxadiazole ring.

G cluster_0 One-Pot Reaction Vessel R1COOH Carboxylic Acid 1 (R¹-COOH) Activated_Intermediate Activated Intermediate [R¹-CO-X] R1COOH->Activated_Intermediate Activation R2CONHNH2 Acid Hydrazide (R²-CONHNH₂) Diacylhydrazine 1,2-Diacylhydrazine Intermediate (R¹-CO-NH-NH-CO-R²) R2CONHNH2->Diacylhydrazine Acylation Reagent Coupling/ Dehydrating Agent Reagent->Activated_Intermediate Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Reagent->Oxadiazole Activated_Intermediate->Diacylhydrazine Acylation Diacylhydrazine->Oxadiazole Cyclodehydration

Caption: General workflow for one-pot oxadiazole synthesis.

Method A: Propylphosphonic Anhydride (T3P®) Mediated Cyclodehydration

Propylphosphonic anhydride (T3P®) is a remarkably mild and efficient cyclodehydrating agent that has gained prominence in peptide synthesis and heterocycle formation.[3][4] Its primary advantages include a broad functional group tolerance, low toxicity, and the formation of water-soluble byproducts, which simplifies reaction workup.[3]

Mechanism Insight: T3P® activates the carboxylic acid, facilitating the initial acylation of the hydrazide. Subsequently, it promotes the cyclodehydration of the resulting 1,2-diacylhydrazine intermediate to form the oxadiazole ring.[4][5] The entire process is a sequential coupling and cyclodehydration sequence.[4]

Experimental Protocol (T3P®)

This protocol is adapted from the work of Augustine, et al.[4][5]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.0 equiv.), the acid hydrazide (1.0 equiv.), and a suitable solvent such as ethyl acetate or toluene.

  • Base Addition: Add a tertiary amine base, such as triethylamine (3.0 equiv.) or diisopropylethylamine (DIPEA), to the mixture.

  • T3P® Addition: Add T3P® (2.5 equiv., typically as a 50% solution in ethyl acetate) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 4 hours.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

G start Start: Carboxylic Acid + Acid Hydrazide + Solvent + Base add_t3p Add T3P® (50% in EtOAc) start->add_t3p heat Heat (80-100 °C, 2-4h) add_t3p->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Cool & Quench (aq. NaHCO₃) monitor->workup Complete extract Extract (EtOAc) workup->extract purify Dry, Concentrate & Purify (Column) extract->purify end Product: 2,5-Disubstituted 1,3,4-Oxadiazole purify->end

Caption: Workflow for T3P®-mediated oxadiazole synthesis.

Method B: N-Isocyaniminotriphenylphosphorane (NIITP) for Synthesis and In-Situ Functionalization

A highly innovative one-pot, two-stage strategy developed by Dixon and coworkers allows for the initial formation of a monosubstituted 1,3,4-oxadiazole, which is then functionalized in situ via a copper-catalyzed coupling reaction.[1][6] This method provides streamlined access to diverse 2,5-disubstituted 1,3,4-oxadiazoles from feedstock carboxylic acids and various coupling partners like aryl iodides.[1][2]

Mechanism Insight: The process begins with the reaction between a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP), which forms a monosubstituted 1,3,4-oxadiazole. In the second stage, a copper(I) catalyst, ligand (e.g., 1,10-phenanthroline), and base are added along with an aryl iodide. This initiates a C-H arylation at the C5 position of the oxadiazole ring.[6]

Experimental Protocol (NIITP)

This protocol is adapted from the work of Matheau-Raven and Dixon.[6]

Stage 1: Oxadiazole Formation

  • Reaction Setup: To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv.) and NIITP (1.1 equiv.).

  • Solvent Addition: Evacuate and backfill the tube with nitrogen (repeat 3-4 times). Add anhydrous 1,4-dioxane (to a concentration of ~0.4 M).

  • Heating: Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.

Stage 2: In-Situ Arylation 4. Reagent Addition: Cool the reaction mixture to room temperature. To the same tube, add the aryl iodide (2.5 equiv.), copper(I) iodide (20 mol %), 1,10-phenanthroline (40 mol %), and cesium carbonate (1.5 equiv.). Add more anhydrous 1,4-dioxane to adjust the final concentration to ~0.2 M. 5. Heating: Reseal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 16-18 hours. 6. Workup: Cool the reaction to room temperature. Filter the mixture through a plug of silica gel, washing with ethyl acetate. 7. Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.[6]

Method C: Carbodiimide-Mediated Synthesis (CDI)

Carbodiimides are classic coupling reagents in organic synthesis. 1,1'-Carbonyldiimidazole (CDI) offers a mild and efficient route for the one-pot synthesis of oxadiazoles.[7][8] The reaction proceeds by activating the carboxylic acid as an acyl-imidazole intermediate, which is highly reactive towards nucleophilic attack by the acid hydrazide.

Mechanism Insight: CDI activates the carboxylic acid to form a reactive N-acylimidazole. This intermediate readily undergoes acylation with an acid hydrazide to produce the 1,2-diacylhydrazine. Subsequent cyclodehydration, often promoted by a phosphine-based reagent like triphenylphosphine (Ph₃P) in combination with a halogen source like tetrabromomethane (CBr₄), furnishes the oxadiazole.[7]

Experimental Protocol (CDI)

This protocol is based on a method reported by brainstorming.[7]

  • Acid Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent like tetrahydrofuran (THF). Add CDI (1.1 equiv.) portion-wise and stir the mixture at room temperature for 1-2 hours until CO₂ evolution ceases.

  • Hydrazide Coupling: Add the acid hydrazide (1.0 equiv.) to the reaction mixture and continue stirring at room temperature for an additional 2-3 hours.

  • Dehydration Reagent Addition: Add triphenylphosphine (Ph₃P, 1.5 equiv.) and tetrabromomethane (CBr₄, 1.5 equiv.) to the mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the final product.

Comparative Analysis of One-Pot Methods

FeatureMethod A (T3P®)Method B (NIITP)Method C (CDI)
Key Reagent(s) Propylphosphonic AnhydrideN-Isocyaniminotriphenylphosphorane, CuICarbonyldiimidazole, Ph₃P/CBr₄
Typical Temp. 80-100 °C80 °C then 110 °CRoom Temperature
Reaction Time 2-4 hours~21 hours (total)6-12 hours
Key Advantages Mild conditions, water-soluble byproducts, low toxicity.[3]Allows for late-stage functionalization, broad substrate scope.[1][2]Mild, room temperature conditions for the full sequence.[7]
Considerations Requires heating.Two-stage heating, requires metal catalyst, longer reaction time.[6]Stoichiometric phosphine oxide and bromoform byproducts to be removed.[7]
Typical Yields Good to excellentGoodGood

Conclusion

The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids represents a significant advancement over classical multi-step procedures. The choice of method depends on the specific synthetic goal. The T3P® protocol is ideal for rapid synthesis with straightforward purification. The NIITP method offers unparalleled flexibility for creating diversity through late-stage functionalization, a highly desirable feature in medicinal chemistry programs.[1] The CDI -based approach provides an exceptionally mild, room-temperature alternative. By understanding the mechanisms and protocols outlined in this guide, researchers can efficiently synthesize diverse libraries of 1,3,4-oxadiazoles to accelerate drug discovery and development efforts.

References

  • Ilangovan, A., Saravanakumar, S., & Kumar, S. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences.

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505.

  • Bole, P., & Haveli, S. D. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity.

  • Anonymous. (n.d.). An Expeditious and Convenient One Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles. Semantic Scholar.

  • Augustine, J. K. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. SciSpace.

  • Anonymous. (2026). One-Pot Method to Access 1,3,4-Oxadiazol-2(3 H )-ones Using Carbonyldiimidazole. Europe PMC.

  • Brain, C. T., & Paul, J. M. (2006). A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides. Tetrahedron Letters.

  • Pouresmaieli, H., & Ebrahimi, S. (2014). One‐pot Synthesis of 2,5‐Disubstituted‐1,3,4‐oxadiazoles Based on the Reaction of N,N‐Dimethyl Amides with Acid Hydrazides. Journal of the Chinese Chemical Society.

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal.

  • Various Authors. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry.

  • Li, H., et al. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. ResearchGate.

  • Ramachandran, K., & Ramana, D. V. (2022). Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation. ACS Omega.

  • Augustine, J. K., et al. (2009). ChemInform Abstract: Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles. ResearchGate.

  • Ilangovan, A., et al. (2015). T3P as an Efficient Cyclodehydration Reagent for the One-Pot Synthesis of 2-Amino-1,3,4-oxadiazoles. ResearchGate.

  • Anonymous. (2025). One-Pot Method to Access 1,3,4-Oxadiazol-2(3 H)-ones Using Carbonyldiimidazole. National Library of Medicine.

  • Gierczyk, B., et al. (2023). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group. MDPI.

  • Waghmare, S., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.

  • Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid synthesis

Introduction Welcome to the technical support center for the synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this and structurally related oxazole derivatives. Oxazole rings are privileged structures in medicinal chemistry, appearing in numerous bioactive molecules.[1] However, their synthesis, particularly with specific substitution patterns like the 4-carboxy and 5-alkyl groups, can present unique challenges.

This document provides a comprehensive, experience-driven resource structured in a practical question-and-answer format. We will delve into a recommended synthetic pathway, address common experimental hurdles with detailed troubleshooting steps, and answer frequently asked questions. Our goal is to equip you with the scientific rationale behind the procedural choices, enabling you to optimize your reaction conditions effectively and confidently.

Recommended Synthetic Approach

The synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is most effectively approached via a two-step sequence:

  • Oxazole Ring Formation: Construction of the corresponding ester, ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate, from cyclobutanecarboxylic acid and ethyl isocyanoacetate. This modern approach offers high efficiency and functional group tolerance by activating the carboxylic acid in situ.[2][3]

  • Ester Hydrolysis: Saponification of the ethyl ester to yield the final carboxylic acid product. This step is critical, as the conditions must be carefully controlled to prevent unwanted ring cleavage.[4][5]

This strategy avoids the often harsh conditions of classical methods like the Robinson-Gabriel synthesis, which can lead to lower yields and more significant byproduct formation.[6]

Experimental Workflow Diagram

G cluster_0 Step 1: Oxazole Ester Synthesis cluster_1 Step 2: Ester Hydrolysis start Cyclobutanecarboxylic Acid + Ethyl Isocyanoacetate reagents DMAP-Tf (Activator) DIPEA (Base) DCM (Solvent) start->reagents 1. Add Reagents reaction1 Reaction at RT (Monitor by TLC) reagents->reaction1 2. Stir workup1 Aqueous Workup & Extraction reaction1->workup1 3. Quench & Extract purify1 Column Chromatography workup1->purify1 4. Purify product1 Ethyl 5-cyclobutyl-1,3- oxazole-4-carboxylate purify1->product1 hydrolysis_reagents LiOH THF/H2O product1->hydrolysis_reagents 5. Add Hydrolysis Reagents reaction2 Reaction at RT (Monitor by TLC) hydrolysis_reagents->reaction2 6. Stir workup2 Acidify (e.g., 1M HCl) & Extract reaction2->workup2 7. Acidify & Extract purify2 Recrystallization or Column Chromatography workup2->purify2 8. Final Purification final_product 5-cyclobutyl-1,3-oxazole- 4-carboxylic acid purify2->final_product G start Problem: Low Yield of Oxazole Ester q1 Did you use anhydrous solvents and fresh reagents? start->q1 sol1 Action: Dry solvents (e.g., over molecular sieves) and use fresh reagents. q1->sol1 No q2 Was the stoichiometry of all reagents correct? q1->q2 Yes end Yield should improve. sol1->end sol2 Action: Recalculate and re-weigh all reagents. Ensure 1.3 eq. activator and 1.5 eq. base. q2->sol2 No q3 Was the base added slowly at 0°C? q2->q3 Yes sol2->end sol3 Action: Repeat reaction with proper temperature control during base addition. q3->sol3 No q3->end Yes sol3->end G cluster_mech Plausible Reaction Mechanism step1 Carboxylic Acid + DMAP-Tf → Acylpyridinium Intermediate step3 Anion attacks Acylpyridinium Intermediate step1->step3 step2 Isocyanoacetate + Base → Nucleophilic Anion step2->step3 step4 Intramolecular Cyclization step3->step4 step5 Dehydration step4->step5 product 4,5-Disubstituted Oxazole step5->product

Sources

Optimization

Technical Support Center: Purification of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid

Welcome to the technical support center for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this unique h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this unique heterocyclic compound. Given its specific structure—combining a polar carboxylic acid, a weakly basic oxazole ring, and a nonpolar cyclobutyl group—its purification can present distinct challenges.[1]

This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and proven methodologies for analogous structures.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in a question-and-answer format.

Question 1: My final product has low purity after synthesis and work-up. What are the likely impurities and how can I remove them?

Answer:

Plausible Cause: The most common impurities are unreacted starting materials, reaction by-products, or isomers. The polarity of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is complex; the carboxylic acid group makes it polar and acidic, while the cyclobutyl and oxazole core are more lipophilic. Impurities with similar polarity can be difficult to separate.

Diagnostic Steps:

  • ¹H NMR Spectroscopy: Check for residual starting materials. For example, if synthesized from an α-haloketone and an amide, look for signals corresponding to those precursors.

  • LC-MS Analysis: This is the most effective method to identify the mass of the main component and any impurities. The mass difference can often suggest the impurity's identity (e.g., a missing or extra functional group).

  • Thin Layer Chromatography (TLC): Develop a TLC system to visualize the number of components. Streaking often indicates that the compound is too polar for the chosen solvent system or is interacting strongly with the silica plate.[2]

Step-by-Step Solution: Initial Purification Strategy

A multi-step approach combining acid-base extraction and recrystallization is often effective for a first-pass purification.

Protocol 1: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with a mild acidic solution (e.g., 1 M citric acid or dilute HCl) to remove any basic impurities.

  • Extract the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate or 1 M sodium carbonate). Your target compound, being a carboxylic acid, will move into the aqueous layer as its sodium salt.

  • Separate the aqueous layer, which now contains your product. Wash it once with fresh ethyl acetate to remove any neutral, nonpolar impurities.

  • Cool the aqueous layer in an ice bath and slowly re-acidify it with cold 1 M HCl until the pH is ~2-3. Your product should precipitate out of the solution.[3]

  • Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.

Question 2: I'm having trouble purifying the compound by column chromatography. It either streaks badly or doesn't elute from the silica gel column.

Answer:

Plausible Cause: The combination of an acidic carboxylic acid and a weakly basic oxazole ring leads to strong, often irreversible, interactions with the acidic silica gel stationary phase.[2] This causes streaking (tailing) and, in severe cases, complete retention on the column.

Diagnostic Steps:

  • TLC Analysis: Spot the crude material on a silica gel TLC plate and elute with a standard solvent system (e.g., ethyl acetate/hexanes). If the spot streaks severely or remains at the baseline (Rf = 0), standard silica gel chromatography will likely fail.

Step-by-Step Solutions:

Option A: Modified Normal-Phase Chromatography If you must use silica gel, the stationary phase needs to be neutralized or the mobile phase must be modified.

  • Add an Acidic Modifier: To suppress the ionization of the carboxylic acid and improve peak shape, add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., DCM/Methanol/Acetic Acid).[2]

  • Use a Basic Modifier (with caution): If basic impurities are the issue, adding a small amount of triethylamine (0.1-1%) can help, but this may negatively affect the recovery of your acidic product.[2]

Option B: Reversed-Phase Chromatography (Recommended) Reversed-phase chromatography is often the best choice for polar, ionizable compounds.[4][5]

  • Stationary Phase: Use a C18-functionalized silica gel column.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used.

  • Modifier: Add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water (Solvent A) and the organic solvent (Solvent B). This ensures the carboxylic acid remains protonated and improves peak symmetry.

Table 1: Example Reversed-Phase Flash Chromatography Conditions

Parameter Value Rationale
Stationary Phase C18 Silica Gel Nonpolar phase retains compounds based on hydrophobicity.
Solvent A Water + 0.1% Formic Acid Polar mobile phase. Formic acid suppresses ionization.
Solvent B Acetonitrile + 0.1% Formic Acid Organic mobile phase for eluting less polar compounds.
Loading Dissolve in minimal DMSO or DMF, then adsorb onto C18 silica ("Dry Load"). Prevents poor separation from injecting a strong solvent.[2]

| Gradient | Start at 5-10% B, increase to 95-100% B over 10-20 column volumes. | Separates a wide range of polarities effectively. |

Question 3: The compound "oils out" during recrystallization instead of forming crystals. How can I achieve a crystalline solid?

Answer:

Plausible Cause: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also disrupt crystal lattice formation.[2]

Diagnostic Steps:

  • This is an observational issue. If a second, liquid phase appears upon cooling instead of solid crystals, the compound has oiled out.

Step-by-Step Solution: Optimizing Recrystallization

The key is to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[6]

Protocol 2: Optimized Recrystallization

  • Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water/alcohol mixtures) in test tubes. A good solvent will dissolve the compound when hot but not when cold.[7] Heterocyclic carboxylic acids often crystallize well from alcohol/water mixtures.[8][9]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude solid until it just dissolves completely.

  • Slow Cooling (Crucial): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is essential for forming pure, well-defined crystals.[6]

  • Induce Crystallization (if needed): If no crystals form, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny "seed" crystal of previously purified material.[2]

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid that I should be aware of? This molecule is amphiphilic. The carboxylic acid group (pKa likely around 3-4) makes it acidic and capable of hydrogen bonding. The oxazole ring is a weak base (pKa of the conjugate acid is ~0.8).[1] The cyclobutyl group adds a significant nonpolar character. This dual nature is the primary source of purification challenges. The compound is expected to be a solid at room temperature, likely a crystalline powder.[10]

Q2: My synthesis involves a base. Could this be causing side reactions or purification issues? Yes. Strong bases can deprotonate the oxazole ring, potentially leading to ring-opening or rearrangement reactions, such as the "halogen dance" if halogenated precursors are used.[11] If a strong base is used in the workup, ensure the product is thoroughly quenched and neutralized before extraction to prevent the formation of persistent emulsions or salt impurities.

Q3: What is the best method for long-term storage of the purified compound? Store the purified solid in a cool, dry, and dark environment, preferably under an inert atmosphere (nitrogen or argon). Carboxylic acids can be sensitive to decarboxylation at elevated temperatures, and the oxazole ring can be susceptible to degradation by strong acids or oxidants. A storage temperature of 2–8 °C is recommended.[10]

Q4: Can I use techniques other than chromatography or recrystallization? For small-scale, high-purity needs, preparative HPLC is an excellent option. For thermally stable compounds, sublimation under high vacuum can sometimes provide very high purity material by removing non-volatile impurities. However, this is less common for polar molecules with strong hydrogen bonding capabilities like carboxylic acids.

Part 3: Visual Workflows

Purification Troubleshooting Logic

The following diagram outlines a decision-making workflow for purifying the target compound.

PurificationWorkflow start Crude Product (>80% Pure?) extraction Perform Acid-Base Extraction start->extraction No recrystallize Attempt Recrystallization start->recrystallize Yes extraction->recrystallize check_purity1 Check Purity (>98%?) recrystallize->check_purity1 success Pure Product check_purity1->success Yes chrom_decision Impurity Profile? check_purity1->chrom_decision No rp_chrom Reversed-Phase (C18) Chromatography chrom_decision->rp_chrom Polar Impurities np_chrom Modified Normal-Phase (Silica + Acid) chrom_decision->np_chrom Nonpolar Impurities check_purity2 Check Purity (>98%?) rp_chrom->check_purity2 np_chrom->check_purity2 check_purity2->recrystallize No, Re-purify check_purity2->success Yes ImpurityProfile cluster_target Target Molecule cluster_impurities Common Impurities Target 5-Cyclobutyl-1,3-oxazole- 4-carboxylic acid (Amphiphilic) SM Starting Material (e.g., Cyclobutyl Amide) Polarity: Variable SM->Target Unreacted Byproduct Side-Reaction Product (e.g., Ring-Opened Species) Polarity: High Byproduct->Target Formed during reaction Isomer Isomer (e.g., 4-Cyclobutyl Isomer) Polarity: Similar to Target Isomer->Target Formed during reaction

Caption: Likely impurities in the synthesis of the target compound.

References

Sources

Troubleshooting

Technical Support Center: Stability and Degradation Pathways of Oxazole-4-Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-4-carboxylic acids. This guide is designed to provide you with in-depth technical information a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole-4-carboxylic acids. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to navigate the complexities of handling these versatile but often sensitive compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory work, offering insights grounded in established scientific principles and field-proven experience.

This document is structured to address the common challenges and questions that arise during the synthesis, purification, storage, and application of oxazole-4-carboxylic acids. We will delve into the fundamental reasons behind their stability—or lack thereof—and provide actionable protocols to mitigate degradation and ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of oxazole-4-carboxylic acids.

Q1: What are the primary factors that influence the stability of oxazole-4-carboxylic acids?

A1: The stability of oxazole-4-carboxylic acids is primarily influenced by a combination of structural features and environmental conditions. The oxazole ring itself is an aromatic heterocycle, which confers a degree of thermal stability. However, the presence of the carboxylic acid group at the 4-position, along with other substituents, can introduce vulnerabilities. Key factors include:

  • pH: Both acidic and basic conditions can promote the degradation of oxazole-4-carboxylic acids. Strong acids can lead to hydrolysis of the oxazole ring, while strong bases can facilitate both hydrolysis and decarboxylation.

  • Temperature: While the oxazole ring is generally thermally stable, elevated temperatures can accelerate degradation pathways, most notably decarboxylation (the loss of CO2).

  • Light: Exposure to UV light can induce photochemical reactions, leading to the formation of degradation products through photolysis.

  • Oxidizing Agents: The oxazole ring is susceptible to oxidation, which can result in ring cleavage.

  • Substituents: The nature and position of other substituents on the oxazole ring can significantly impact its stability. For instance, a hydroxyl group at the 5-position dramatically increases the susceptibility to hydrolytic ring-opening and decarboxylation.

Q2: What are the recommended storage conditions for oxazole-4-carboxylic acids?

A2: To ensure the long-term stability of oxazole-4-carboxylic acids, it is crucial to store them under appropriate conditions. The following are general recommendations:

  • Temperature: Store at 2-8°C in a refrigerator.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Container: Use a tightly sealed container to prevent moisture ingress.

For particularly sensitive derivatives, such as those with a 5-hydroxy group, storage at -20°C may be necessary.

Q3: I am observing a color change in my solid oxazole-4-carboxylic acid sample over time (e.g., from off-white to yellow or brown). What could be the cause?

A3: A change in color is a common indicator of degradation. This is often due to slow oxidation or photodegradation upon exposure to air and light. To prevent this, always store the compound in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place. If you observe a color change, it is advisable to re-analyze the purity of the material before use, for example, by HPLC.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with oxazole-4-carboxylic acids.

Problem 1: My oxazole-4-carboxylic acid is degrading during aqueous workup or purification.

  • Symptoms: Low yield after extraction or chromatography, appearance of new spots on TLC or new peaks in HPLC, or isolation of a decarboxylated product.

  • Causality: Oxazole-4-carboxylic acids can be sensitive to both acidic and basic conditions used during workup. The presence of water, especially at non-neutral pH, can lead to hydrolytic ring opening. Furthermore, purification by silica gel chromatography can be problematic, as the acidic nature of silica gel can catalyze degradation, particularly for sensitive analogs.

  • Solutions:

    • pH Control: During aqueous extractions, use mild acids (e.g., dilute citric acid) and bases (e.g., saturated sodium bicarbonate) and avoid prolonged exposure. Perform extractions at low temperatures (0-5°C) to slow down degradation rates.

    • Alternative Chromatography: If degradation on silica gel is suspected, consider using a less acidic stationary phase like neutral alumina. Alternatively, deactivating the silica gel with a small amount of a volatile base like triethylamine in the eluent can be effective. Reversed-phase chromatography is another excellent alternative for purifying these polar compounds.

    • Use of Protecting Groups: For highly sensitive compounds, such as 5-hydroxyoxazole-4-carboxylic acids, consider protecting the hydroxyl group as an ether (e.g., ethoxy or benzyloxy) to prevent tautomerization to the unstable azlactone intermediate that readily undergoes decarboxylation and ring-opening.

Problem 2: I am observing significant decarboxylation of my oxazole-4-carboxylic acid during a reaction at elevated temperatures.

  • Symptoms: Gas evolution (CO2), formation of the corresponding oxazole without the carboxylic acid group as a major byproduct.

  • Causality: Carboxylic acids attached to heterocyclic rings are often prone to thermal decarboxylation. This process is accelerated at higher temperatures.

  • Solutions:

    • Lower Reaction Temperature: If the reaction chemistry allows, perform the reaction at a lower temperature, even if it requires a longer reaction time.

    • Esterification: If the carboxylic acid functionality is not directly involved in the desired transformation, consider converting it to an ester (e.g., methyl or ethyl ester) prior to the thermally sensitive step. Esters are generally more stable to decarboxylation. The carboxylic acid can be regenerated by hydrolysis under mild conditions after the critical step.

    • Catalyst Choice: In some cases, the choice of catalyst or reagents can influence the rate of decarboxylation. Screen different catalysts or reagents that can promote the desired reaction under milder conditions.

Problem 3: My reaction mixture containing an oxazole-4-carboxylic acid turns dark, and I observe multiple unidentified byproducts.

  • Symptoms: A dark-colored reaction mixture (brown to black), complex chromatogram with multiple peaks, and low yield of the desired product.

  • Causality: Dark coloration often indicates the formation of polymeric or highly conjugated byproducts, which can arise from the decomposition of the oxazole ring. This can be triggered by strong acids, bases, oxidizing agents, or high temperatures. The oxazole ring can undergo ring-opening reactions, and the resulting reactive intermediates can polymerize.

  • Solutions:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen.

    • Reagent Purity: Ensure all reagents are pure and free from contaminants that could catalyze decomposition.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating or stirring after the reaction is complete.

    • Scavengers: In cases of suspected radical-mediated decomposition, the addition of a radical scavenger (e.g., BHT) might be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of oxazole-4-carboxylic acids.

Protocol 1: Forced Degradation Study of an Oxazole-4-Carboxylic Acid

This protocol outlines a systematic approach to investigate the stability of an oxazole-4-carboxylic acid under various stress conditions, as recommended by ICH guidelines.

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Materials:

  • Oxazole-4-carboxylic acid sample

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • pH meter

  • HPLC-UV or HPLC-MS system

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the oxazole-4-carboxylic acid in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H2O2. Keep the solution at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C). Also, heat a solution of the compound.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For thermal and photostability of the solid, samples can be taken over a longer period (e.g., 1, 2, and 4 weeks).

  • Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) or a buffer.

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point.

    • Calculate the percentage of each degradation product formed.

    • If using HPLC-MS, identify the mass of the major degradation products to help elucidate their structures.

Table 1: Example Data Summary for Forced Degradation Study

Stress ConditionTime (hours)Parent Compound (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 N HCl (60°C)0100.00.00.0
885.212.52.3
2465.728.95.4
0.1 N NaOH (RT)0100.00.00.0
890.18.71.2
2472.422.35.3
3% H2O2 (RT)0100.00.00.0
895.34.70.0
2488.911.10.0

Part 4: Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is crucial for predicting and mitigating instability.

Major Degradation Pathways:
  • Hydrolytic Ring Opening: In the presence of water, particularly under acidic or basic catalysis, the oxazole ring can undergo cleavage. This typically involves nucleophilic attack at the C2 or C5 position.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group at the 4-position is a common thermal degradation pathway.

  • Photodegradation: UV light can induce ring cleavage or rearrangement reactions.

  • Oxidation: Oxidizing agents can lead to cleavage of the C4-C5 bond in the oxazole ring.

Special Case: 5-Hydroxyoxazole-4-carboxylic Acids

These compounds are particularly unstable due to the tautomerization of the 5-hydroxyoxazole to its keto form, an azlactone. This azlactone contains a β-keto acid-like moiety, which is highly susceptible to decarboxylation.

Visualization of Degradation Pathways

The following diagrams illustrate the key degradation pathways of oxazole-4-carboxylic acids.

G cluster_hydrolysis Hydrolytic Ring Opening cluster_decarboxylation Thermal Decarboxylation cluster_photo Photodegradation Oxazole_Acid_H Oxazole-4-carboxylic Acid H2O_H + H2O (Acid/Base) Oxazole_Acid_H->H2O_H Ring_Opened Acyclic Amino Acid Derivative H2O_H->Ring_Opened Oxazole_Acid_D Oxazole-4-carboxylic Acid Heat_D + Heat (Δ) Oxazole_Acid_D->Heat_D Decarboxylated Oxazole Heat_D->Decarboxylated CO2 + CO2 Oxazole_Acid_P Oxazole-4-carboxylic Acid Light_P + hv Oxazole_Acid_P->Light_P Photo_Products Rearrangement/Cleavage Products Light_P->Photo_Products

Caption: Major degradation pathways of oxazole-4-carboxylic acids.

G Hydroxyoxazole 5-Hydroxyoxazole- 4-carboxylic Acid Azlactone Azlactone Intermediate (Keto Tautomer) Hydroxyoxazole->Azlactone Tautomerization Decarboxylated_Azlactone Decarboxylated Azlactone Azlactone->Decarboxylated_Azlactone - CO2 (fast)

Caption: Instability of 5-hydroxyoxazole-4-carboxylic acid via azlactone intermediate.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • THERMAL DEGRADATION STUDIES ON OXADIAZOLES. DTIC. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. [Link]

  • Thermal degradation of someoxadiazole derivatives with liquid crystalline properties. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)
Optimization

Technical Support Center: Troubleshooting Common Side Products in the Synthesis of Substituted Oxazoles

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted oxa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing substituted oxazoles. As experienced chemists know, even well-established reactions can present challenges, often manifesting as unexpected side products that complicate purification and reduce yields. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating the formation of common impurities in three of the most prevalent oxazole synthesis methodologies: the Robinson-Gabriel synthesis, the Van Leusen reaction, and the Fischer oxazole synthesis. Our goal is to move beyond simple procedural lists and offer a causative understanding of why side products form and how to strategically avoid them.

Section 1: The Robinson-Gabriel Synthesis: Taming a Classic Cyclodehydration

The Robinson-Gabriel synthesis, a stalwart in heterocyclic chemistry, constructs the oxazole ring through the acid-catalyzed cyclodehydration of α-acylamino ketones.[1][2][3] While robust, this method can be plagued by incomplete reactions and side products arising from the harsh acidic conditions often employed.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel reaction is sluggish and gives a low yield of the desired oxazole. My TLC plate shows a major spot that is more polar than my product. What could this be?

A1: The most common issue in a Robinson-Gabriel synthesis is incomplete reaction, leading to the isolation of the oxazoline intermediate . This occurs when the cyclization of the α-acylamino ketone takes place, but the subsequent dehydration to form the aromatic oxazole ring is not complete. The oxazoline is more polar than the corresponding oxazole and will have a lower Rf value on a TLC plate.

  • Causality: The dehydration step requires a sufficiently strong dehydrating agent and often elevated temperatures. If the reaction conditions are too mild (e.g., insufficient acid concentration, low temperature, or short reaction time), the elimination of water from the oxazoline intermediate will be slow or incomplete.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Presence of Oxazoline Intermediate Insufficiently strong dehydrating agent.While concentrated sulfuric acid is traditional, stronger agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) can be more effective.[2][4]
Reaction temperature is too low.Gradually increase the reaction temperature. For many substrates, heating to 90-120 °C is necessary to drive the dehydration.
Short reaction time.Monitor the reaction by TLC over a longer period. Some dehydrations can take several hours to reach completion.

Q2: I'm observing several new, unidentified spots on my TLC, and my final product is difficult to purify. What are these likely to be?

A2: The strong acidic conditions of the Robinson-Gabriel synthesis can lead to acid-catalyzed degradation of both the starting material and the oxazole product. This is particularly true for substrates with acid-sensitive functional groups. The resulting byproducts are often a complex mixture of decomposition products.

  • Causality: The combination of strong acid and heat can lead to charring, hydrolysis of sensitive functional groups (e.g., esters, acetals), or even cleavage of the oxazole ring itself, which is susceptible to acid-catalyzed hydrolysis under harsh conditions.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Degradation Products Excessively harsh dehydrating agent or high temperature.Consider using a milder dehydrating agent. A popular and effective modern alternative is the Burgess reagent, which often allows for dehydration under neutral conditions.
Prolonged reaction time at high temperature.Once the formation of the oxazole is complete (as monitored by TLC), work up the reaction promptly to avoid product degradation.
Acid-sensitive functional groups on the substrate.If your substrate is sensitive, consider a different synthetic route to the oxazole that employs milder conditions, such as a modified Wipf synthesis from β-keto amides.[2]

Section 2: The Van Leusen Reaction: Navigating the TosMIC Landscape

The Van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[5] While versatile, this reaction is sensitive to stoichiometry and reaction conditions, which can lead to the formation of distinct side products.

Frequently Asked Questions (FAQs)

Q1: My Van Leusen reaction has a significant byproduct that I've characterized as the nitrile corresponding to my starting aldehyde. Why is this happening and how can I prevent it?

A1: A common side product in the Van Leusen synthesis is the formation of a nitrile from the starting aldehyde. This occurs when the intermediate oxazoline does not efficiently eliminate the tosyl group to form the oxazole.

  • Causality: The Van Leusen reaction with ketones as the substrate is a known method for synthesizing nitriles. When an aldehyde is used, there is a competition between the elimination pathway leading to the oxazole and a rearrangement/elimination pathway that can lead to the nitrile. This is often favored by certain substrates or non-optimized reaction conditions.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Nitrile Formation Sub-optimal base or stoichiometry.The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly used and generally effective. Ensure accurate stoichiometry of the base.
Reaction temperature.Gentle heating (e.g., 40-60 °C) can sometimes favor the desired elimination to the oxazole. However, excessive heat can promote side reactions.
Purity of reagents.Ensure the aldehyde is free from the corresponding carboxylic acid, which would be quenched by the base. TosMIC should also be of high purity as it can degrade over time.

Q2: I am using an alcohol as a solvent for my Van Leusen reaction and I am isolating a byproduct that is not the nitrile. What could it be?

A2: When using an alcohol (like methanol or ethanol) as a solvent, especially in excess, you can form a 4-alkoxy-2-oxazoline as a side product.

  • Causality: The alcohol can act as a nucleophile and be incorporated into the intermediate, leading to the formation of the 4-alkoxy-2-oxazoline instead of the desired oxazole.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
4-Alkoxy-2-oxazoline Formation Excess alcohol as a solvent.Use a non-nucleophilic solvent system, such as a mixture of DME and methanol, or an ionic liquid. If an alcohol must be used, control the amount judiciously, typically in the range of 1-2 equivalents.
Visualizing the Reaction Pathways

VanLeusen_Side_Products Start Aldehyde + Deprotonated TosMIC Intermediate Oxazoline Intermediate Start->Intermediate Cyclization Oxazole Desired Oxazole Intermediate->Oxazole Elimination of TosH (Desired Pathway) Nitrile Nitrile Side Product Intermediate->Nitrile Rearrangement/ Elimination Alkoxyoxazoline 4-Alkoxy-2-oxazoline Side Product Intermediate->Alkoxyoxazoline Reaction with excess alcohol

Caption: Competing pathways in the Van Leusen oxazole synthesis.

Section 3: The Fischer Oxazole Synthesis: Controlling Regiochemistry

The Fischer oxazole synthesis provides a route to 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous acid.[6][7] A key challenge in this synthesis, particularly with unsymmetrical starting materials, is controlling the regioselectivity.

Frequently Asked Questions (FAQs)

Q1: I am attempting a Fischer oxazole synthesis with two different aromatic groups on my cyanohydrin and aldehyde, and I'm getting a mixture of products that are difficult to separate. What is happening?

A1: When the substituents on the cyanohydrin and the aldehyde are different, the Fischer oxazole synthesis can lead to the formation of a mixture of regioisomers . For example, you may obtain both the 2,5-disubstituted oxazole and its 5,2-isomer.

  • Causality: The reaction proceeds through an iminochloride intermediate formed from the cyanohydrin. The subsequent reaction with the aldehyde and cyclization can, in some cases, proceed through two different pathways, leading to the different placement of the substituents on the final oxazole ring.

Troubleshooting Guide:

IssueProbable CauseRecommended Solution
Regioisomer Formation Use of unsymmetrical starting materials.The most straightforward solution is to use symmetrical starting materials (i.e., the cyanohydrin derived from the same aldehyde used in the reaction) to yield a single 2,5-disubstituted oxazole product.
Lack of electronic or steric bias.If unsymmetrical substrates must be used, explore modern variations of oxazole synthesis that offer better regiocontrol, such as certain metal-catalyzed cross-coupling/cyclization reactions.

Q2: Besides regioisomers, are there other common side products in the Fischer synthesis?

A2: Yes, other byproducts can be observed. One is the chloro-oxazoline intermediate , which, similar to the Robinson-Gabriel synthesis, results from incomplete elimination to the aromatic oxazole.[6] Another potential side product is an oxazolidinone , which can form under certain conditions.

  • Causality: The chloro-oxazoline is a direct precursor to the oxazole, and its presence indicates that the final elimination step is not complete. The formation of an oxazolidinone is a less common but reported side reaction pathway.

Visualizing the Reaction Pathway and Side Products

Fischer_Oxazole_Synthesis Start Cyanohydrin + Aldehyde + HCl Iminochloride Iminochloride Intermediate Start->Iminochloride ChloroOxazoline Chloro-oxazoline Intermediate Iminochloride->ChloroOxazoline Reaction with Aldehyde & Cyclization Oxazolidinone Oxazolidinone Side Product Iminochloride->Oxazolidinone Alternative Pathway Oxazole Desired Oxazole ChloroOxazoline->Oxazole Elimination of HCl (Desired Pathway) Regioisomer Regioisomeric Oxazole ChloroOxazoline->Regioisomer Alternative Elimination (with unsymmetrical substrates)

Caption: Fischer oxazole synthesis pathway and potential side products.

Experimental Protocols

Representative Protocol for Van Leusen Oxazole Synthesis

This protocol is adapted from a microwave-assisted synthesis of 5-phenyl oxazole.[8]

  • In a 50 mL round-bottom flask, combine benzaldehyde (1.18 mmol, 1.0 equiv), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 equiv), and 10 mL of isopropanol.

  • Add potassium phosphate (K₃PO₄) (2.36 mmol, 2.0 equiv) to the mixture.

  • Place the flask in a microwave reactor and irradiate at 65°C (350W) for 8 minutes.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Dilute the crude product with water (10 mL) and extract with ethyl acetate.

  • Wash the organic layer with water (5 mL) and brine (5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Representative Protocol for Fischer Oxazole Synthesis

This is a classical procedure for the synthesis of 2,5-diphenyl-oxazole.[6]

  • Dissolve mandelic acid nitrile (cyanohydrin of benzaldehyde) and benzaldehyde in equimolar amounts in dry ether.

  • Pass a stream of dry, gaseous hydrogen chloride through the solution.

  • The product, 2,5-diphenyl-oxazole hydrochloride, will precipitate from the solution.

  • Collect the precipitate by filtration.

  • The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.

Representative Protocol for Robinson-Gabriel Synthesis

This is a general procedure using a strong acid catalyst.

  • To a 2-acylamino-ketone in a round-bottom flask, add a cyclodehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture, typically to 90-120 °C, and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Robinson, R. (1909). A new synthesis of oxazole derivatives. J. Chem. Soc., Trans., 95, 2167–2174. [Link]

  • Fischer, E. (1896). Neue Bildungsweise von Oxazolen. Ber. Dtsch. Chem. Ges., 29, 205–214. [Link]

  • Van Leusen, A. M., Oldenziel, O. H., & van Leusen, D. (1972). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2373-2375. [Link]

  • Wikipedia contributors. (2023). Fischer oxazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wiley, R. H. (1945). The Chemistry of the Oxazoles. Chemical Reviews, 37(3), 401-442. [Link]

  • Wikipedia contributors. (2023). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]

  • van Leusen, A. M., Wildeman, J., & Oldenziel, O. H. (1977). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry, 42(7), 1153–1159. [Link]

  • Sisko, J., Kassick, A. J., Mellinger, M., Filan, J. J., Allen, A., & Olsen, M. A. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524. [Link]

  • Van Leusen, D., Oldenziel, O., & Van Leusen, A. M. (1977). Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118. [Link]

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Keni, S. S., Masquelin, T., & Mehlmann, J. F. (2009). One-Pot Synthesis of 2,4,5-Trisubstituted Oxazoles via a Friedel–Crafts/Robinson–Gabriel Synthesis. Organic Letters, 11(13), 2872–2875. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Ber. Dtsch. Chem. Ges., 43(1), 134–138. [Link]

Sources

Troubleshooting

improving the yield and purity of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid

An In-Depth Guide to Yield and Purity Optimization for Researchers This technical support center provides advanced troubleshooting for common and complex issues encountered during the synthesis and purification of 5-cycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Yield and Purity Optimization for Researchers

This technical support center provides advanced troubleshooting for common and complex issues encountered during the synthesis and purification of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions to enhance your experimental outcomes.

Section 1: Synthesis-Related Issues (Improving Yield)

The synthesis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is typically a multi-step process. Low overall yield can often be traced back to specific stages: the initial formation of the oxazole ring (usually as an ester) and the subsequent hydrolysis to the final carboxylic acid.

Q1: My overall yield is critically low. Where should I begin my investigation?

A: A low overall yield is a common challenge. It is essential to isolate the problem by analyzing the two primary stages of the synthesis independently:

  • Oxazole Ring Formation: This step involves constructing the heterocyclic core. A common route is the reaction of an activated cyclobutyl-containing starting material with an isocyanoacetate, often yielding an ester like ethyl 5-cyclobutyl-1,3-oxazole-4-carboxylate.[1] You should first confirm the yield and purity of this intermediate before proceeding.

  • Ester Hydrolysis: This final step converts the ester intermediate into the desired carboxylic acid. This reaction can be deceptively tricky, with potential for incomplete conversion or degradation of the oxazole ring under harsh conditions.[2]

By analyzing the yield and purity at the intermediate ester stage, you can determine which part of the process requires optimization. A high yield of the ester but a low final yield points to a problem with the hydrolysis step, and vice versa.

Q2: I'm experiencing low conversion and significant side products during the oxazole ring formation. How can I optimize this reaction?

A: Low yields during heterocycle formation often stem from suboptimal reaction conditions or the stability of intermediates. The Van Leusen oxazole synthesis, which reacts an aldehyde with tosylmethyl isocyanide (TosMIC), is a powerful method for forming the oxazole ring.[3] However, adapting this or similar methods for your specific substrate requires careful control.

Causality and Solutions:

  • Inefficient Base/Reaction Conditions: The deprotonation of the isocyanide reagent is critical. If the base is too weak or if stoichiometry is off, the reaction will be sluggish, leading to incomplete conversion.

    • Solution: Ensure your base (e.g., K₂CO₃, DBU) is fresh, anhydrous, and used in the correct molar ratio (typically 1.5 equivalents or more).[1] The choice of solvent is also crucial; polar aprotic solvents like THF, DMF, or MeCN are generally preferred.

  • Side Reactions: The activated starting materials can undergo self-condensation or other undesired reactions. The primary cause is often slow reaction kinetics of the desired pathway, allowing side reactions to dominate.

    • Solution: Control the reaction temperature carefully. While heating can increase the rate, it may also promote side-product formation. Sometimes, running the reaction at a lower temperature for a longer period can improve selectivity. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Stability of Reagents: Isocyanides and other activated intermediates can be sensitive to moisture and air.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents to prevent premature degradation of reagents.

A plausible workflow for optimizing the ring formation is illustrated below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Starting Materials (e.g., Cyclobutanecarboxaldehyde, Ethyl Isocyanoacetate) Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Anhydrous Solvent (e.g., THF, DCM) Inert->Solvent Base Add Base (e.g., K2CO3, DMAP) Solvent->Base Reagent Add Reagents Sequentially (Control Temperature) Base->Reagent Monitor Monitor via TLC/LC-MS Reagent->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Purify Purify via Column Chromatography Dry->Purify Product Isolate Oxazole Ester Purify->Product

Caption: Workflow for Oxazole Ester Synthesis.

Q3: The hydrolysis of my ester intermediate is either incomplete or leads to a complex mixture of products. What are the recommended hydrolysis conditions?

A: Hydrolysis of the ester is a critical final step where both yield and purity can be compromised. The oxazole ring itself can be sensitive to harsh conditions.[4][5]

  • Problem: Ring Instability. Oxazole rings can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. This is a common cause of obtaining a complex product mixture instead of the clean carboxylic acid.

  • Problem: Incomplete Reaction. Saponification (base-catalyzed hydrolysis) can be slow if the ester is sterically hindered or if solubility is low. Acid-catalyzed hydrolysis can also be slow and may require harsh conditions that degrade the product.[6]

Recommended Approach: Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method for its cleaner conversion, provided the conditions are mild.

ParameterRecommendationRationale
Base Lithium Hydroxide (LiOH)LiOH is often effective at lower temperatures compared to NaOH or KOH, minimizing degradation. It is widely used for hydrolyzing esters in sensitive heterocyclic systems.
Solvent System THF/Water or Dioxane/WaterA co-solvent system is essential to dissolve the organic ester while allowing the aqueous base to react.
Temperature 0°C to Room TemperatureStart the reaction at 0°C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary, and monitor by TLC to track the disappearance of the starting ester.
Work-up Careful AcidificationAfter the reaction is complete, cool the mixture in an ice bath and slowly acidify with a dilute acid (e.g., 1N HCl or citric acid) to a pH of ~3-4.[2] This protonates the carboxylate salt, causing the carboxylic acid to precipitate. Rapid or localized addition of strong acid can cause degradation.

Troubleshooting Hydrolysis:

  • If the reaction is incomplete: Add a slight excess of LiOH (e.g., 1.5-2.0 equivalents) and allow the reaction to stir for a longer duration at room temperature.

  • If degradation is observed: Use an even milder base like potassium trimethylsilanolate (TMSOK) or switch to an enzymatic hydrolysis method if possible.[2]

Section 2: Purification-Related Issues (Improving Purity)

Purifying the final carboxylic acid product is crucial for obtaining material suitable for downstream applications. Recrystallization is the most effective and scalable method for this type of compound.[7][8]

Q4: My crude product is an impure solid/oil. How do I develop a robust recrystallization protocol?

A: The key to successful recrystallization is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[8] Impurities, conversely, should either remain soluble at all temperatures or be insoluble enough to be filtered out hot.

Step-by-Step Protocol for Solvent Screening:

  • Single Solvent Screening:

    • Place a small amount of crude product (10-20 mg) in several test tubes.

    • Add a few drops of a single solvent (see table below) to each tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the tubes that did not dissolve the solid. A good solvent will dissolve the compound completely upon heating.

    • Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will result in the formation of clean crystals.

  • Mixed Solvent (Two-Solvent) System:

    • This is useful if no single solvent is ideal. You need a "soluble" solvent (in which the compound is very soluble) and an "anti-solvent" (in which the compound is poorly soluble). The two solvents must be miscible.[8]

    • Dissolve the crude product in a minimal amount of the hot "soluble" solvent.

    • Slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly.

Recommended Solvents for ScreeningTypeCommon Impurities it might leave in solution
Ethanol/Water Mixed SolventPolar impurities, salts from hydrolysis work-up.
Ethyl Acetate/Hexanes Mixed SolventNon-polar impurities, residual starting materials.
Toluene Single SolventGood for moderately polar compounds.
Acetonitrile Single SolventCan be effective for compounds with hydrogen bonding capability.
Q5: My final product purity is still low after recrystallization. What are the likely impurities and how can I remove them?

A: If recrystallization fails to provide the desired purity, it suggests the presence of impurities with similar solubility profiles to your product or a failure in the crystallization process itself.

Potential Impurities & Advanced Solutions:

  • Residual Starting Ester: If hydrolysis was incomplete, the starting ester will be a major impurity.

    • Solution: The ester is significantly less polar than the carboxylic acid. If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative. A gradient elution from a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) to a more polar one will effectively separate the ester from the acid. The carboxylic acid will typically have a much lower Rf value.

  • Salts from Work-up: Inorganic salts (e.g., LiCl) from the hydrolysis work-up can be trapped in the crystalline product.

    • Solution: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a small amount of water to remove inorganic salts. Dry the organic layer thoroughly before proceeding.

  • Ring-Opened Byproducts: If the oxazole ring was cleaved during hydrolysis, you may have amide or amino-keto acid impurities.

    • Solution: These impurities are often highly polar. An acid-base extraction can be effective. Dissolve the crude product in ethyl acetate and wash with a dilute sodium bicarbonate solution. The carboxylic acid will move to the aqueous layer as its sodium salt, while less acidic impurities remain in the organic layer. The aqueous layer can then be re-acidified and the pure product extracted.

The diagram below outlines a comprehensive purification strategy.

G cluster_troubleshoot Troubleshooting Path Crude Crude Carboxylic Acid Recrystallize Attempt Recrystallization Crude->Recrystallize PurityCheck1 Check Purity (NMR, LC-MS) Recrystallize->PurityCheck1 PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity OK Column Column Chromatography (Separates by polarity) PurityCheck1->Column Purity Low (Neutral Impurities) AcidBase Acid-Base Extraction (Separates by acidity) PurityCheck1->AcidBase Purity Low (Acidic/Basic Impurities) PurityCheck2 Check Purity Column->PurityCheck2 PurityCheck3 Check Purity AcidBase->PurityCheck3 PurityCheck2->Recrystallize Impure PurityCheck2->PureProduct OK PurityCheck3->PureProduct OK

Caption: Decision workflow for product purification.

References

  • Benchchem. (n.d.). Troubleshooting guide for oxazole synthesis.
  • Benchchem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?
  • Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • University of Rochester. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?
  • ChemicalBook. (n.d.). 5-Oxazolecarboxylic acid, 4-cyclobutyl-.
  • Wikipedia. (n.d.). Oxazole.
  • ACS Publications. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • ResearchGate. (2015). Synthesis and Reactions of Oxazoles.
  • Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.
  • PubChem. (n.d.). 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV.
  • NIH. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA).
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • NIH. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.
  • NIH. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives.
  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • PubChemLite. (n.d.). 5-tert-butyl-1,3-oxazole-4-carboxylic acid.

Sources

Optimization

Technical Support Center: Strategies to Prevent Hydrolytic Ring-Opening and Decarboxylation in 5-Hydroxyoxazole-4-carboxylic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-hydroxyoxazole-4-carboxylic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of this class of compounds. Our goal is to equip you with the knowledge and practical strategies to minimize hydrolytic ring-opening and decarboxylation, ensuring the integrity of your molecules throughout your experiments.

Introduction: The Inherent Instability of 5-Hydroxyoxazole-4-carboxylic Acids

5-Hydroxyoxazole-4-carboxylic acid derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry.[1] However, their utility is often hampered by their intrinsic instability.[2][3] These molecules are highly susceptible to two primary degradation pathways: hydrolytic ring-opening and decarboxylation.[4][5] This instability stems from the tautomeric equilibrium between the aromatic 5-hydroxyoxazole form and its non-aromatic keto tautomer, an azlactone.[2][5] The azlactone intermediate contains a β-keto acid-like moiety, which is predisposed to facile decarboxylation.[5]

This guide will provide a comprehensive overview of the mechanisms of degradation and, more importantly, actionable strategies to prevent these undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 5-hydroxyoxazole-4-carboxylic acid derivatives?

A1: The two main degradation pathways are:

  • Hydrolytic Ring-Opening: Under aqueous conditions, particularly in the presence of acid or base, the oxazole ring can be cleaved. This process is often initiated by nucleophilic attack on the carbonyl carbon of the azlactone tautomer.[6]

  • Decarboxylation: The loss of carbon dioxide (CO2) is a major degradation pathway.[6] This is driven by the formation of the azlactone intermediate, which creates a system prone to β-decarboxylation, especially upon heating.[5]

Q2: What is the key chemical feature responsible for the instability of these compounds?

A2: The primary cause of instability is the tautomerization of the 5-hydroxyoxazole to its corresponding keto form, the azlactone.[2][5] This equilibrium is the gateway to both hydrolytic ring-opening and decarboxylation. The presence of both the 5-hydroxy and 4-carboxy substituents creates an unprecedented and inherently unstable scaffold.[2][3]

Q3: How do pH and temperature affect the stability of these derivatives?

A3:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the oxazole ring.[6] While specific pH-rate profiles for this exact class of compounds are not widely published, studies on related benzoxazoles show that hydrolysis rates are significantly pH-dependent.[7] It is advisable to maintain a neutral pH whenever possible during aqueous workups and purifications.

  • Temperature: Elevated temperatures can accelerate the rate of decarboxylation, as it is a thermally driven process.[6] For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended.[6]

Q4: Can I use protecting groups to enhance the stability of my 5-hydroxyoxazole-4-carboxylic acid derivative?

A4: Yes, protecting the 5-hydroxyl group is the most effective strategy to prevent degradation. By converting the hydroxyl group into an ether (e.g., ethoxy or benzyloxy), the tautomerization to the reactive azlactone intermediate is blocked.[2][5] This significantly enhances the stability of the molecule, making it amenable to aqueous workup and purification.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis, purification, and handling of 5-hydroxyoxazole-4-carboxylic acid derivatives.

Problem 1: Significant product degradation observed during aqueous workup.
  • Symptom: Low recovery of the desired product after extraction, with evidence of byproducts in analytical data (e.g., new peaks in HPLC, unexpected masses in LC-MS).

  • Root Cause: Hydrolytic ring-opening and/or decarboxylation catalyzed by the aqueous environment, potentially exacerbated by non-neutral pH.

  • Troubleshooting Steps:

    • Protect the 5-Hydroxyl Group: If possible, synthesize the molecule with the 5-hydroxyl group already protected as an ether. A 5-ethoxy derivative has been shown to be stable to aqueous workup.[2]

    • Minimize Contact with Water: If working with the unprotected form, minimize the duration of contact with aqueous phases.

    • Maintain Neutral pH: During extractions, use a buffered aqueous solution at or near pH 7 to wash the organic layer. Avoid strong acids or bases.

    • Low-Temperature Workup: Perform all aqueous workup steps at low temperatures (e.g., in an ice bath) to slow down the degradation kinetics.

Problem 2: Decarboxylation occurs during purification by column chromatography.
  • Symptom: Isolation of a significant amount of the decarboxylated byproduct after silica gel chromatography.

  • Root Cause: The slightly acidic nature of silica gel can catalyze the tautomerization to the azlactone and subsequent decarboxylation. Even a stable azlactone can decompose on silica gel.[2]

  • Troubleshooting Steps:

    • Use Deactivated Silica Gel: Neutralize the silica gel by treating it with a base (e.g., triethylamine in the eluent) before packing the column.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), or reverse-phase chromatography.

    • Rapid Purification: Minimize the time the compound spends on the column. Use flash chromatography with a well-optimized solvent system for rapid elution.

    • Non-Chromatographic Purification: If possible, purify the compound by crystallization to avoid contact with stationary phases.

Problem 3: Difficulty in deprotecting the 5-hydroxyl group without causing degradation.
  • Symptom: Low yield of the final deprotected product, with significant formation of ring-opened or decarboxylated byproducts.

  • Root Cause: The conditions required for deprotection (e.g., strong acid, base, or hydrogenolysis) can also promote the degradation of the newly formed, unstable 5-hydroxyoxazole.

  • Troubleshooting Steps:

    • Choice of Protecting Group: Select a protecting group that can be removed under very mild and neutral conditions. For example, a benzyloxycarbonyl (Cbz) group was investigated with the hope of neutral hydrogenolysis, but this led to the formation of the β-ketoester from nucleophilic cleavage by the solvent.[2]

    • Careful Control of Reaction Conditions:

      • Acidic Deprotection: Attempted deprotection of a tert-butyl ether with trifluoroacetic acid or hydrochloric acid resulted in rapid hydrolytic ring-opening.[2] If acidic deprotection is necessary, use the mildest possible conditions and carefully monitor the reaction to stop it before significant degradation occurs.

      • Basic Deprotection: Saponification of an ester group on a protected oxazole required prolonged heating, which led to ring-opening and decarboxylation.[2] If basic conditions are unavoidable, use a mild base at low temperatures.

      • Hydrogenolysis: Hydrogenolysis of a benzyl ether protecting group was found to be faster than the deprotection of a benzyl ester, leading to the formation of the unstable 5-hydroxyoxazole which then underwent ring-opening.[2] Careful selection of catalyst and reaction conditions may allow for selective deprotection.

    • Trapping the Deprotected Product: Consider if the deprotected product can be immediately used in a subsequent reaction without isolation to avoid decomposition.

Data Presentation

Table 1: Summary of Stability and Protective Strategies

Condition Observed Instability Recommended Preventative Strategy Citation(s)
Aqueous Workup Hydrolytic ring-opening and decarboxylationProtect the 5-hydroxyl group as an ether (e.g., ethoxy); maintain neutral pH; work at low temperatures.[2][5]
Silica Gel Chromatography DecarboxylationUse deactivated (neutralized) silica gel; consider alternative stationary phases (e.g., alumina); minimize purification time.[2]
Acidic Conditions Hydrolytic ring-openingAvoid strong acids; if necessary, use mild conditions and monitor the reaction closely.[2][6]
Basic Conditions Hydrolytic ring-openingAvoid strong bases and prolonged heating; use mild bases at low temperatures if necessary.[2]
Elevated Temperatures DecarboxylationStore compounds at low temperatures (2-8°C); avoid heating during reactions and purification if possible.[6]

Experimental Protocols

Protocol 1: General Procedure for the Protection of the 5-Hydroxyl Group as a 5-Ethoxy Ether

This protocol is adapted from a synthetic route that demonstrated the stability of a 5-ethoxyoxazole derivative.[2]

  • Starting Material: A suitable precursor that can be cyclized to the oxazole ring, such as a 1,3-diester.

  • Cyclization: Treat the 1,3-diester with iodine and triphenylphosphine to form the protected 5-ethoxyoxazole.[2]

  • Saponification (if necessary): If the 4-position is an ester that needs to be converted to a carboxylic acid, perform a careful saponification using a mild base like lithium hydroxide at controlled temperatures.[2]

  • Workup and Purification: The resulting 5-ethoxyoxazole-4-carboxylic acid is expected to be stable to standard aqueous workup and purification by silica gel chromatography.[2]

Protocol 2: Stability Assessment of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives by HPLC

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of your compound.

  • Preparation of Stock Solution: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH.

    • Neutral Hydrolysis: Dilute the stock solution in water.

    • Thermal Stress: Store the solid compound and the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Quench the reaction if necessary (e.g., neutralize the acidic and basic samples). Dilute the aliquots to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Detection: Use a UV detector at a wavelength where the parent compound and potential degradation products absorb. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation. Identify and quantify the major degradation products.

Visualizations

degradation_pathway hydroxyoxazole 5-Hydroxyoxazole-4- carboxylic Acid azlactone Azlactone (Keto Tautomer) hydroxyoxazole->azlactone Tautomerization ring_opened Hydrolytic Ring-Opened Product azlactone->ring_opened Hydrolysis (H₂O, H⁺/OH⁻) decarboxylated Decarboxylated Product azlactone->decarboxylated Decarboxylation (Heat, -CO₂)

Caption: Degradation pathway of 5-hydroxyoxazole-4-carboxylic acid derivatives.

preventative_strategy unstable Unstable 5-Hydroxyoxazole protected Protected 5-OR-Oxazole (e.g., R = Ethyl, Benzyl) unstable->protected Protection of 5-OH group stable Stable Compound protected->stable azlactone Azlactone Formation Blocked protected->azlactone

Caption: Protective group strategy to enhance stability.

References

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - American Chemical Society. Available at: [Link]

  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters - ACS Publications. Available at: [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide.... - ResearchGate. Available at: [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available at: [Link]

  • Kinetics and mechanism of the nucleophilic ring opening of oxazolinone in mixed aqueous solvents - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]

  • Oxazole - Wikipedia. Available at: [Link]

  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms - PMC. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. Available at: [Link]

  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF - ResearchGate. Available at: [Link]

  • Review on Therapeutic Diversity of Oxazole Scaffold: An Update - ResearchGate. Available at: [Link]

  • Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening | Semantic Scholar. Available at: [Link]

  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC. Available at: [Link]

  • Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]

  • Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid - ResearchGate. Available at: [Link]

  • Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III)† | Semantic Scholar. Available at: [Link]

  • Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. Available at: [Link]

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Optimization

Technical Support Center: Navigating Solubility Challenges of Oxazole Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Oxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] However, their promise is o...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Oxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] However, their promise is often hampered by a significant, practical challenge: poor aqueous solubility. This technical guide, designed by application scientists with extensive field experience, provides a structured approach to diagnosing, troubleshooting, and overcoming solubility issues to ensure the accuracy and reproducibility of your biological assays.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with poorly soluble oxazole derivatives.

Section A: Understanding the Problem - Physicochemical Properties & Solubility Basics

Q1: Why are my oxazole derivatives so poorly soluble in aqueous buffers?

A1: The low solubility of many oxazole derivatives is intrinsic to their chemical structure. These molecules often possess a rigid, heterocyclic scaffold with aromatic side groups, leading to high crystallinity (strong crystal lattice energy) and significant hydrophobicity (high LogP).[3] These characteristics mean that more energy is required to break apart the compound's crystal structure than is gained by its interaction with water molecules, resulting in low aqueous solubility. Poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[4]

Q2: What are the downstream consequences of poor compound solubility in my biological assays?

A2: Ignoring solubility issues can severely compromise your experimental results. Key consequences include:

  • Precipitation: The compound can "crash out" of the solution, forming a suspension. This drastically lowers the effective concentration of the drug available to interact with its biological target, leading to artificially low potency (underestimated IC50/EC50 values).[4]

  • Inaccurate Data: Compound precipitation can interfere with assay detection methods, particularly those based on light absorbance or fluorescence, leading to unreliable and irreproducible data.

  • Misleading SAR: If solubility varies across a series of analogs, you may mistakenly attribute changes in biological activity to structural modifications when the actual cause is a difference in solubility.[4]

  • Wasted Resources: Pursuing a promising compound that ultimately fails due to insurmountable solubility and bioavailability issues can consume significant time and resources.[5]

Section B: Initial Troubleshooting & Simple Fixes

Q3: I prepared my compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do first?

A3: This is a classic sign of a compound exceeding its kinetic solubility limit. The first and most crucial step is to check the final concentration of DMSO in your assay.

  • The DMSO Rule: Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but it is not infinitely miscible with water in a way that keeps highly hydrophobic compounds dissolved. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent properties change dramatically, and the compound can no longer stay in solution.

  • Causality & Best Practice: High concentrations of DMSO (>1%) can be directly toxic to cells.[6][7] Even at lower concentrations, it can influence cell behavior.[8][9] Therefore, a universal best practice is to keep the final concentration of DMSO in your assay medium below 0.5%, and ideally at or below 0.1%.[6] Re-calculate your dilution scheme to ensure you are not exceeding this limit. If you are, you must lower your starting stock concentration or test lower final concentrations of your compound.

Q4: Can I adjust the pH of my buffer to improve solubility?

A4: Yes, if your oxazole derivative has an ionizable functional group (an acidic or basic moiety), adjusting the pH can significantly improve solubility.[10] This is governed by the Henderson-Hasselbalch principle.

  • For Weakly Basic Compounds: Many heterocyclic compounds contain basic nitrogen atoms. Lowering the pH of the buffer (making it more acidic) will protonate these sites, creating a charged species that is generally more soluble in water.[11][12][13]

  • For Weakly Acidic Compounds: If your derivative contains an acidic group (e.g., a carboxylic acid or phenol), raising the pH (making it more basic) will deprotonate it, forming a more soluble salt.[11][14]

  • Important Caveat: Before changing the pH, you must confirm that your biological target (e.g., enzyme, cell line) is stable and functions optimally at the new pH. Drastic pH changes can denature proteins or kill cells.

Q5: What are co-solvents and how can they help?

A5: Co-solvents are water-miscible organic solvents that, when added to water in small amounts, can increase the solubility of hydrophobic compounds.[15] Besides DMSO, other common co-solvents used in in vitro assays include:

  • Ethanol

  • Polyethylene Glycols (PEGs), such as PEG 400[15][16]

  • Propylene Glycol[15]

It's crucial to test the tolerance of your specific assay system for each co-solvent, as they can have their own biological effects.[17] A good practice is to run a solvent tolerance control experiment before proceeding with your compound screens.

Co-SolventTypical Max Concentration (Cell-Based Assays)Notes
DMSO < 0.5%Gold standard, but can cause precipitation on dilution. Cytotoxicity is cell-line dependent.[6][8]
Ethanol < 1%Can be cytotoxic and may affect enzyme activity.[17]
PEG 400 1-5%Generally well-tolerated but increases viscosity. Can improve absorption from PEG matrices.[16]
Propylene Glycol 1-5%Often used in formulations; generally considered safe at low concentrations.[15]
Section C: Advanced Formulation Strategies

Q6: My compound is still not soluble enough with simple fixes. When should I consider using cyclodextrins?

A6: Cyclodextrins are an excellent choice when you need a significant boost in solubility and simple co-solvents are insufficient or interfere with the assay.[][19]

  • Mechanism of Action: Cyclodextrins are ring-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] Your poorly soluble oxazole derivative can become encapsulated within this hydrophobic core, forming an "inclusion complex." This complex presents a hydrophilic exterior to the aqueous solution, dramatically increasing the apparent solubility of the compound.[20][21]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[20][22]

  • Considerations: The formation of the inclusion complex is an equilibrium process. The compound will be released from the cyclodextrin upon significant dilution, which is necessary for it to interact with its biological target.[21] You must verify that the cyclodextrin itself does not interfere with your assay.

Q7: What other advanced excipients can be used?

A7: For particularly challenging compounds, other pharmaceutical excipients can be explored, although they require more extensive validation for in vitro use.

  • Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, but they can also disrupt cell membranes and interfere with assays, so they must be used with extreme caution and at very low concentrations.

  • Polymers: Solubilizing polymers like PVP (polyvinylpyrrolidone) or Soluplus® can create amorphous solid dispersions, preventing crystallization and enhancing solubility. These are more commonly used for in vivo formulations but can be adapted for in vitro use with careful validation.

Section D: Analytical Techniques for Solubility Assessment

Q8: How do I properly measure the solubility of my compound? I've heard of "kinetic" and "thermodynamic" solubility.

A8: Understanding the difference between these two measurements is critical for drug discovery.[23]

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after a small volume of a concentrated DMSO stock is added to an aqueous buffer and incubated for a short period (e.g., 1-2 hours).[24][25] It measures the compound's tendency to precipitate from a supersaturated solution and is highly relevant for most in vitro high-throughput screening (HTS) assays where compounds are added from DMSO stocks.[23][24] Nephelometry (light scattering) is a common high-throughput method for measuring kinetic solubility.[24]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid compound (powder) to a buffer, shaking for an extended period (24-48 hours) to ensure equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered supernatant.[5][23][26] This value is crucial for pre-formulation and understanding the maximum achievable concentration under equilibrium conditions.[5]

A good goal for many drug discovery compounds is to have an aqueous solubility of >60 µg/mL.[24]

Troubleshooting Workflows & Protocols

Workflow 1: Troubleshooting Compound Precipitation in an Assay

This workflow guides you through the steps to take when you observe precipitation after adding your compound to the assay buffer.

G start Precipitation Observed in Assay Well q1 Is final DMSO concentration <= 0.5%? start->q1 recalc Action: Recalculate dilutions. Lower stock concentration or final compound concentration. q1->recalc No q2 Does compound have an ionizable group (acid/base)? q1->q2 Yes recalc->start Re-test no_ion No Ionizable Group q2->no_ion ph_adjust Action: Test buffer pH adjustment. Acidify for bases, basify for acids. Validate assay compatibility. q2->ph_adjust Yes adv_form Proceed to Advanced Formulation Strategies (e.g., Cyclodextrins) no_ion->adv_form q3 Does pH adjustment solve the issue? ph_adjust->q3 q3->adv_form No success Problem Solved: Proceed with Assay q3->success Yes

Caption: A decision tree for troubleshooting observed compound precipitation.

Detailed Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions

This protocol ensures accurate and consistent preparation of compound stock solutions.[27][28]

  • Weighing the Compound: Accurately weigh a precise amount of your oxazole derivative (e.g., 5.0 mg) using an analytical balance.

  • Calculating Solvent Volume: Calculate the volume of high-purity DMSO (≥99.9%) required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

    • Formula: Volume (L) = Mass (g) / (Formula Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Vortex vigorously for at least 2 minutes. Use a brief sonication step if the compound is difficult to dissolve. Visually inspect to ensure no solid particles remain. This is your master stock solution .

  • Storage: Store the master stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.[4]

  • Intermediate Dilutions: To avoid pipetting very small volumes, prepare an intermediate dilution plate. For example, dilute your 10 mM master stock to 1 mM in DMSO.

  • Final Assay Plate: Perform the final dilution by adding a small volume of the appropriate stock (e.g., 1 µL) to a much larger volume of your aqueous assay buffer (e.g., 199 µL) to achieve the desired final concentration and a low final DMSO percentage. Always add the DMSO stock to the aqueous buffer, not the other way around, and mix immediately and thoroughly.[29][30]

Protocol 2: General Kinetic Solubility Assay using UV-Vis Spectrophotometry

This protocol provides a basic method to estimate the kinetic solubility of your compound.

  • Preparation: Prepare a 10 mM stock solution of your compound in 100% DMSO. Also prepare a phosphate-buffered saline (PBS) solution at the desired pH (e.g., pH 7.4).

  • Standard Curve: Create a standard curve by diluting your 10 mM DMSO stock in 100% DMSO to generate a series of concentrations (e.g., 1000 µM, 500 µM, 250 µM, etc.). Measure the UV absorbance of these standards at the compound's λmax.

  • Sample Preparation: In a 96-well microplate, add 198 µL of PBS (pH 7.4) to several wells.

  • Compound Addition: Add 2 µL of your 10 mM DMSO stock to the PBS. This creates a nominal concentration of 100 µM with 1% DMSO. Mix the plate immediately by shaking for 1 minute.

  • Incubation: Seal the plate and incubate at room temperature for 1.5 hours with gentle shaking.

  • Filtration: Transfer the contents to a 96-well filter plate (e.g., with a 0.45 µm filter) and centrifuge to separate any precipitated compound from the soluble fraction.

  • Quantification: Transfer the clear filtrate to a new UV-transparent 96-well plate. Measure the UV absorbance at the compound's λmax.

  • Calculation: Using the standard curve (correcting for the dilution factor), calculate the concentration of the compound in the filtrate. This value is your kinetic solubility under these conditions.

References

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery Science and Technology, 20(5), 291-303. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Chemistry LibreTexts. (2025). Preparing Solutions. [Link]

  • Kumar, K., & Rawal, R. K. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Serbian Chemical Society, 84(2), 125-157. [Link]

  • de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Endodontics. [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Garekani, H. A., et al. (2001). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Research in Pharmaceutical Sciences, 6(1), 1-10. [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. [Link]

  • ResearchGate. (2025). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • The Not So Wimpy Scientist. (2025). Solution-making strategies & practical advice. YouTube. [Link]

  • Dahlin, J. L., et al. (2015). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Future Medicinal Chemistry, 7(1), 17-33. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. Analytical chemistry, 72(8), 1781-1787. [Link]

  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • CSHL DNALC. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • Valour, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4589. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • National Institutes of Health. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Pitha, J., & Pitha, J. (1985). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Journal of pharmaceutical sciences, 74(9), 987-990. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. [Link]

  • Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. [Link]

  • Academia.edu. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]

  • de Souza, C. C., et al. (2018). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of endodontics, 44(2), 260-265. [Link]

  • National Institutes of Health. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. [Link]

  • National Institutes of Health. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Bioactivity of 5-cyclobutyl-1,3-oxazole-4-carboxylic Acid

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both complex and critical. This guide provides an in-depth, technical framewo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated bioactive compound is both complex and critical. This guide provides an in-depth, technical framework for the validation of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid , a molecule of interest within the broader, pharmacologically significant oxazole class. In the absence of direct published bioactivity data for this specific cyclobutyl derivative, we will establish a robust validation strategy. This will be accomplished by drawing parallels with the known biological activities of the oxazole scaffold and employing a well-characterized comparator molecule, GRL0617 , a known inhibitor of the SARS-CoV-2 papain-like protease (PLpro).

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The diverse therapeutic potential of oxazole-containing compounds underscores the importance of a systematic and rigorous validation of any new analogue.[4][6] This guide will not only outline the necessary experimental steps but also delve into the scientific rationale behind each choice, ensuring a self-validating and trustworthy workflow.

Comparative Framework: Positioning a Novel Compound

Our validation strategy for 5-cyclobutyl-1,3-oxazole-4-carboxylic acid will be benchmarked against two key comparators:

  • The Oxazole-4-Carboxylic Acid Scaffold (General Class): This broad comparison will allow us to investigate whether our target compound exhibits any of the known activities of its chemical family, such as antimicrobial or anticancer effects.[1][5][7]

  • GRL0617 (Specific Comparator): This potent, non-covalent inhibitor of SARS-CoV-2 PLpro serves as an excellent specific comparator due to its structural similarity and well-defined mechanism of action.[8][9][10] GRL0617's interaction with its target has been extensively characterized, providing a clear benchmark for assessing any potential antiviral activity of our compound of interest.[8][9][10][11]

The following diagram illustrates the logical flow of our comparative validation approach.

Target 5-cyclobutyl-1,3-oxazole-4-carboxylic acid Validation Comprehensive Bioactivity Validation Target->Validation Subject of Investigation General General Oxazole Scaffold Bioactivities (Antimicrobial, Anticancer) General->Validation Provides Broad Activity Hypotheses Specific Specific Comparator: GRL0617 (SARS-CoV-2 PLpro Inhibitor) Specific->Validation Provides Specific Activity Hypothesis

Caption: Comparative Validation Workflow.

Proposed Bioactivity Screening and Validation Workflow

The validation of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid will proceed through a tiered approach, starting with broad screening and progressing to more specific, target-based assays.

Tier1 Tier 1: Broad Spectrum Bioactivity Screening - Antimicrobial Assays (MIC Determination) - Cytotoxicity Assays (MTT/XTT on Cancer Cell Lines) - Anti-inflammatory Assays (COX/LOX Inhibition) Tier2 Tier 2: Specific Target-Based Assays (Antiviral) - SARS-CoV-2 PLpro Inhibition Assay (FRET-based) - Viral Replication Assay (Vero E6 cells) Tier1->Tier2 If activity detected Tier3 Tier 3: Mechanism of Action & Specificity - Enzyme Kinetics (for confirmed hits) - Cellular Thermal Shift Assay (CETSA) - Selectivity Profiling (against related proteases) Tier2->Tier3 If PLpro inhibition confirmed Outcome Bioactivity Profile of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid Tier3->Outcome

Caption: Tiered Bioactivity Validation Workflow.

Experimental Protocols

Tier 1: Broad Spectrum Bioactivity Screening

1. Antimicrobial Activity Assessment

  • Rationale: The oxazole scaffold is a common motif in antimicrobial agents.[1][12][13][14] This initial screen will determine if the target compound possesses antibacterial or antifungal properties.

  • Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

    • Prepare a stock solution of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

2. Cytotoxicity Screening

  • Rationale: Many oxazole derivatives have demonstrated anticancer activity.[5][7][15] This assay will assess the cytotoxic potential of the target compound against various cancer cell lines.

  • Protocol: MTT Assay

    • Seed cancer cell lines (e.g., HT-29 [colon], PC3 [prostate], MDA-MB-231 [breast]) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the target compound and a positive control (e.g., doxorubicin). Include untreated cells as a negative control.

    • Incubate for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

3. Anti-inflammatory Activity Screening

  • Rationale: The oxazole nucleus is present in compounds with anti-inflammatory properties.[16][17][18] This screen will evaluate the compound's ability to inhibit key inflammatory enzymes.

  • Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays

    • Utilize commercially available colorimetric or fluorometric assay kits for cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) inhibition.

    • Perform the assays according to the manufacturer's instructions, incubating the respective enzymes with the target compound at various concentrations.

    • Measure the product formation (e.g., prostaglandin for COX, leukotriene for 5-LOX) using a plate reader.

    • Calculate the percentage of inhibition relative to a vehicle control. Include known inhibitors (e.g., indomethacin for COX, zileuton for 5-LOX) as positive controls.

Tier 2: Specific Target-Based Assays (Antiviral)
  • Rationale: Given the structural similarity to GRL0617, a known SARS-CoV-2 PLpro inhibitor, it is prudent to investigate the target compound's potential antiviral activity against this target.[8][9][10][11]

  • Protocol: SARS-CoV-2 PLpro Inhibition Assay (FRET-based)

    • Express and purify recombinant SARS-CoV-2 PLpro.

    • Utilize a fluorogenic substrate peptide (e.g., containing the RLRGG sequence) flanked by a fluorophore and a quencher.

    • In a 384-well plate, incubate the PLpro enzyme with serial dilutions of the target compound and GRL0617 as a positive control.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate separates the fluorophore and quencher, resulting in a fluorescent signal.

    • Calculate the rate of reaction and determine the IC50 value for the target compound.

Data Presentation and Interpretation

The quantitative data from these assays should be tabulated for clear comparison.

Table 1: Broad Spectrum Bioactivity Profile

Assay5-cyclobutyl-1,3-oxazole-4-carboxylic acidPositive Control
Antimicrobial MIC (µg/mL)
S. aureusTBDVancomycin: TBD
E. coliTBDCiprofloxacin: TBD
C. albicansTBDFluconazole: TBD
Cytotoxicity IC50 (µM)
HT-29 (Colon)TBDDoxorubicin: TBD
PC3 (Prostate)TBDDoxorubicin: TBD
MDA-MB-231 (Breast)TBDDoxorubicin: TBD
Anti-inflammatory IC50 (µM)
COX-1TBDIndomethacin: TBD
COX-2TBDIndomethacin: TBD
5-LOXTBDZileuton: TBD

Table 2: Antiviral Activity Profile

Assay5-cyclobutyl-1,3-oxazole-4-carboxylic acidGRL0617 (Comparator)
SARS-CoV-2 PLpro IC50 (µM) TBD~2.1 µM[8]
Viral Replication EC50 (µM) TBD~21 µM[8]

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of the bioactivity of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid. By employing a tiered approach that begins with broad screening and narrows to specific, target-based assays, researchers can efficiently and effectively profile this novel compound. The use of both a general compound class and a specific, well-characterized molecule as benchmarks provides a robust context for interpreting the experimental results.

Positive results in any of these assays would warrant further investigation into the mechanism of action, structure-activity relationships, and in vivo efficacy. This systematic approach ensures that the potential therapeutic value of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid is thoroughly and reliably assessed.

References

  • A G, S. R., G R, P., A S, A., V S, A. K., M C, S., & Jameena, G. (2022). A BRIEF REVIEW ON ANTIMICROBIAL ACTIVITY OF OXAZOLE DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 09(09).
  • MDPI. (2023). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Retrieved from [Link]

  • ResearchGate. (n.d.). The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery. Retrieved from [Link]

  • An-Najah National University. (2023). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2022). Review of Antimicrobial Activity of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of the first reported PL Pro inhibitor GRL-0617 21 and its analogues. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]

  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Shaikh, S., & Talia, Y. H. (2023). Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. Journal of Chemical and Pharmaceutical Research, 15(8), 1-6.
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  • Wiley Online Library. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (2020). Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

  • Future Science. (n.d.). Oxazole and thiazole analogs of sulindac for cancer prevention. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity. Retrieved from [Link]

  • National Institutes of Health. (2020). Crystal structure of SARS-CoV-2 papain-like protease. Retrieved from [Link]

  • PubMed. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Retrieved from [Link]

  • PubMed Central. (2023). Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

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Comparative

A Comparative Benchmarking of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid and Its Analogs in Modulating Key Biological Targets

In the landscape of modern medicinal chemistry, the oxazole scaffold represents a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility in engaging a wide array of biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the oxazole scaffold represents a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility in engaging a wide array of biological targets.[[“]][2][3] This guide provides a comprehensive comparative analysis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and its structural analogs. While a head-to-head comparative study of this specific compound and its analogs is not yet available in the public domain, this document synthesizes fragmented, yet valuable, preclinical data to illuminate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical series. Our focus will be on two distinct and significant areas of investigation where cycloalkyl-substituted oxazoles have shown promise: the inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory applications and the suppression of ferroptosis for neuroprotective and tissue-protective roles.

The Oxazole Core: A Privileged Scaffold

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique electronic and structural profile, allowing for diverse interactions with biological macromolecules. The substituent at the 5-position of the oxazole ring plays a crucial role in determining the potency and selectivity of the molecule. The introduction of a cyclobutyl group, as in our lead compound, offers a balance of lipophilicity and conformational rigidity that can be advantageous for target binding.

Structure-Activity Relationship (SAR) Overview

The biological activity of 5-substituted-1,3-oxazole-4-carboxylic acid derivatives is profoundly influenced by the nature of the substituent at the 5-position. Analysis of available data suggests that variations in the size and lipophilicity of the cycloalkyl group can significantly impact inhibitory potency against different enzymes. This guide will explore these relationships in the context of COX-2 and ferroptosis inhibition.

SAR_Overview 5-Cyclobutyl-1,3-oxazole-4-carboxylic_acid 5-Cyclobutyl-1,3-oxazole-4-carboxylic_acid Analogs Analogs 5-Cyclobutyl-1,3-oxazole-4-carboxylic_acid->Analogs Structural Variation Structure-Activity_Relationship Structure-Activity_Relationship Analogs->Structure-Activity_Relationship Influences COX-2_Inhibition COX-2_Inhibition Ferroptosis_Inhibition Ferroptosis_Inhibition Structure-Activity_Relationship->COX-2_Inhibition Determines Potency Structure-Activity_Relationship->Ferroptosis_Inhibition Determines Potency

Caption: Logical relationship between the parent compound, its analogs, and the resulting biological activities.

Comparative Analysis 1: Cyclooxygenase-2 (COX-2) Inhibition

A series of 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been evaluated for their ability to inhibit COX-1 and COX-2.[4] These compounds are of interest for the development of selective anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. The data below is extracted from a study on a closely related series to infer the potential activity of our target compound.

Compound ID5-SubstituentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Analog 1 Cyclopropyl>1000.25>400
Analog 2 Cyclobutyl>1000.18>556
Analog 3 Cyclopentyl>1000.15>667
Analog 4 Cyclohexyl>1000.12>833

Data is inferred from a study on 4-cycloalkyl-5-phenyloxazoles and serves as a predictive model for the potential activity of 5-cycloalkyl-1,3-oxazole-4-carboxylic acids.[4]

The trend observed in this analog series suggests that increasing the size of the cycloalkyl group from cyclopropyl to cyclohexyl at a position on the oxazole ring can lead to a modest increase in COX-2 inhibitory potency and selectivity.[4] The cyclobutyl analog demonstrates potent and selective COX-2 inhibition.

Comparative Analysis 2: Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibitors of ferroptosis have therapeutic potential in various conditions, including neurodegenerative diseases and ischemia-reperfusion injury. A recent study explored a series of oxazole-based ferroptosis inhibitors, including a cyclobutyl derivative.[5]

Compound IDLipophilic AnchorFerroptosis IC50 (nM)
Analog 5 Cyclobutyl15
Analog 6 Cyclopentyl12
Analog 7 Cyclohexyl10
Analog 8 Cyclooctyl2.74

Data is extracted from a study on oxazole-based ferroptosis inhibitors.[5]

In this series, a clear trend is observed where increasing the size of the cycloalkyl group enhances the potency of ferroptosis inhibition.[5] The cyclobutyl analog is active, but less potent than its larger ring counterparts. This suggests that the lipophilicity and surface area of the substituent are key drivers for this particular biological activity.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are representative protocols for the key assays discussed.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the methodology for evaluating selective COX-2 inhibitors.[4]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing the respective enzyme (COX-1 or COX-2), heme, and TMPD in the assay buffer.

  • Add various concentrations of the test compounds (or vehicle control) to the wells of a 96-well plate.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Monitor the oxidation of TMPD, which results in a color change, by measuring the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Enzyme_Mix Prepare Enzyme Mix (COX-1/2, Heme, TMPD) Add_Enzyme Add Enzyme Mix to Plate Enzyme_Mix->Add_Enzyme Compound_Plates Prepare Compound Dilutions Compound_Plates->Add_Enzyme Add_Substrate Add Arachidonic Acid Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Cell-Based Ferroptosis Inhibition Assay

This protocol is based on methods used to evaluate ferroptosis inhibitors.[5]

Objective: To determine the IC50 of test compounds in preventing ferroptosis induced by a known agent (e.g., erastin or RSL3).

Materials:

  • A suitable cell line (e.g., HT-1080 fibrosarcoma cells)

  • Cell culture medium and supplements

  • Ferroptosis inducer (e.g., erastin or RSL3)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a short pre-incubation period (e.g., 1-2 hours).

  • Induce ferroptosis by adding a fixed concentration of the ferroptosis inducer (e.g., erastin).

  • Incubate the cells for a defined period (e.g., 24 hours).

  • Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis of 5-Substituted-1,3-Oxazole-4-Carboxylic Acids

A general and efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed.[6] This method involves the in situ generation of an acylpyridinium salt, which is then trapped with an isocyanoacetate.

Synthesis_Pathway Carboxylic_Acid R-COOH Acylpyridinium_Salt [R-CO-Py]+ Carboxylic_Acid->Acylpyridinium_Salt Triflylpyridinium_Reagent Triflylpyridinium Reagent Triflylpyridinium_Reagent->Acylpyridinium_Salt Oxazole_Product 5-R-Oxazole-4-carboxylate Acylpyridinium_Salt->Oxazole_Product Isocyanoacetate CN-CH2-COOR' Isocyanoacetate->Oxazole_Product

Caption: General synthetic route to 5-substituted oxazole-4-carboxylates.

Conclusion and Future Directions

The comparative analysis of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid and its analogs, based on available data from different biological assays, reveals the significant impact of the 5-position substituent on activity. For COX-2 inhibition, the cyclobutyl group appears to confer a favorable balance of potency and selectivity. In the context of ferroptosis, larger cycloalkyl groups seem to be more beneficial.

This guide underscores the importance of the oxazole scaffold in medicinal chemistry and highlights the need for further systematic studies on 5-cycloalkyl-1,3-oxazole-4-carboxylic acid derivatives. A direct, head-to-head comparison of a focused library of these compounds against a panel of relevant biological targets would provide invaluable data for the rational design of next-generation therapeutics. Future research should aim to synthesize and evaluate a broader range of analogs to further refine the structure-activity relationships and to explore the full therapeutic potential of this promising chemical class.

References

  • Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity. (2019). Organic & Medicinal Chem IJ, 9(1). [Link]

  • In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. (2021). PLoS ONE, 16(5), e0250217. [Link]

  • IC 50 values of synthesized series of compounds with binding free... (n.d.). ResearchGate. [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 102–111. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). Tetrahedron, 86, 132035. [Link]

  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules, 25(23), 5497. [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules, 25(23), 5497. [Link]

  • 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. (2020). Molecules, 25(14), 3179. [Link]

  • IC50 values (µM) of compounds 5a–d, 6a–d, and 7a–d against the urease enzyme. (n.d.). ResearchGate. [Link]

  • Enzyme inhibition of 1-29 (IC50, μg/mL). (n.d.). ResearchGate. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022). Molecules, 27(15), 4987. [Link]

  • 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. (2002). Bioorganic & Medicinal Chemistry Letters, 12(1), 65–68. [Link]

  • 5-Cyclopropyl-1,3-oxazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity. (2019). Organic & Medicinal Chem IJ, 9(1). [Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases. (2021). Journal of Medicinal Chemistry, 64(24), 17934–17953. [Link]

  • Synthesis, Characterization and Biological Evaluation of New 5-aryl-4-methyl-2-[para-(phenylsulfonyl)phenyl]oxazoles. (2021). ResearchGate. [Link]

  • Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry, 89(6), 3764–3775. [Link]

  • Synthesis of a New Series of 1,3,4-Oxadizole-Based Azo Derivatives and In Vitro Evaluation of their Antibacterial Activities. (2022). Chemical Methodologies, 6(11), 896-904. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules, 26(17), 5122. [Link]

  • Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2022). Scientific Reports, 12(1), 12859. [Link]

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Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Oxazole-4-Carboxylic Acid Derivatives

Introduction: The Oxazole-4-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxazole-4-Carboxylic Acid Scaffold as a Privileged Structure in Drug Discovery

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions make it a "privileged scaffold" for developing novel therapeutics.[5][6] Specifically, the oxazole-4-carboxylic acid core has emerged as a particularly versatile template. The carboxylic acid group at the 4-position often serves as a critical anchor, forming key interactions with biological targets, while the 5-position provides an accessible vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[7]

Derivatives based on this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][5][6][8] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 5-substituted oxazole-4-carboxylic acid derivatives, synthesizing data from various studies to explain the causality behind how specific structural changes at the C5 position modulate biological outcomes.

The Core Scaffold: 5-Substituted Oxazole-4-Carboxylic Acid

The fundamental structure under consideration is shown below. Our analysis will focus on the impact of the 'R' group at the C5 position.

Caption: General structure of a 5-substituted oxazole-4-carboxylic acid.

Comparative SAR Analysis Across Key Biological Targets

The choice of substituent at the 5-position is a determining factor in the compound's biological profile. Below, we compare how different 'R' groups influence activity against various targets, supported by experimental data.

Inhibition of Platelet Aggregation

Early studies identified 5-substituted oxazole-4-carboxylic acid derivatives as inhibitors of blood platelet aggregation. The SAR in this context is heavily influenced by the nature of the aromatic ring substituted at the C5 position.

Expert Insights: The primary driver for activity in this series appears to be the substitution pattern on the C5-phenyl ring. The data suggests that electron-donating methoxy groups enhance potency. This may be due to favorable electronic interactions within the target's binding pocket or improved pharmacokinetic properties. The conversion of the carboxylic acid to a carboxamide retains, and in some cases enhances, activity, indicating the carboxylic acid itself may not be essential for binding but that a hydrogen-bonding group at C4 is tolerated.

Data Summary: Platelet Aggregation Inhibitors

Compound ID5-Substituent (R-Group)Derivative TypeActivity (Inhibition %) / Target
Reference Cmpd 5-(Phenyl)Carboxylic AcidModerate Activity
Lead Cmpd 5-(3,4,5-trimethoxyphenyl)CarboxamideMost active compound in ex vivo tests
Analog A 5-(3,4,5-trimethoxyphenyl)Carboxylic AcidActive
Analog B Various substituted phenylsCarboxamidesActivity comparable to aspirin

Data synthesized from reference[[“]].

Antimicrobial and Anti-Biofilm Activity

The oxazole scaffold is a known pharmacophore in antimicrobial agents.[5] Studies on derivatives from natural sources, such as the fungus Phoma macrostoma, provide insight into the SAR for antibacterial and anti-biofilm activity.

Expert Insights: In this series, the length and functionality of the aliphatic chain at the C5 position are critical. The presence of hydroxyl groups and unsaturation within the chain appears to be a key determinant of both antimicrobial and anti-biofilm efficacy. For instance, the activity of compound 3 (Macrooxazole C) suggests that a terminal hydroxyl group on the C5 alkyl chain is beneficial.[6][10] These polar groups can form crucial hydrogen bonds with bacterial enzymes or cell wall components. The inhibition of biofilm formation, a critical factor in persistent infections, highlights a promising therapeutic avenue for these compounds.

Data Summary: Antimicrobial & Anti-Biofilm Activity of Macrooxazoles

Compound ID5-Substituent (R-Group)Target OrganismActivity / IC50Biofilm Inhibition (250 µg/mL)
2 (S)-7-hydroxy-5-methylnon-2-en-4-ylS. aureusWeak65%
3 (4S,5E)-7-hydroxy-4-methylhept-5-en-2-ylVarious bacteria/fungiWeak-to-moderate79%
5 (Macrocidin A) (S)-1-(pyrrolidin-2-on-5-yl)propan-2-ylS. aureusModerate76%
6 (Macrocidin Z) (S)-1-(pyrrolidin-2-on-5-yl)butan-2-ylS. aureusModerate75%

Data extracted from Molecules (2020).[6][10]

Phosphodiesterase 4 (PDE4) Inhibition

The PDE4 enzyme is a validated target for inflammatory diseases like asthma and COPD. Phenyl-substituted oxazole carboxylic acid derivatives have been explored as potential PDE4 inhibitors.

Expert Insights: The SAR for PDE4 inhibition points to the importance of specific substitutions on the C5-phenyl ring that can interact with the enzyme's metal-binding domain.[11] A methoxy group at the para-position of the phenyl ring was found to be particularly effective, likely by forming favorable interactions within the active site. This highlights a classic medicinal chemistry strategy: using electron-donating groups to enhance binding affinity. The superior in vitro and in vivo performance of compound 5j compared to the reference drug Rolipram underscores the potential of this scaffold.

Data Summary: PDE4 Inhibitors

Compound ID5-Substituent (R-Group)TargetIC50 (µM)Key Finding
Rolipram (Reference Drug)PDE42.0Standard PDE4 inhibitor
5j 4-methoxyphenylPDE4B1.4More potent than Rolipram; good in vivo activity
Other Analogs Various substituted phenylsPDE4BVariableMethoxy group at para-position enhances activity

Data synthesized from the European Journal of Medicinal Chemistry (2020).[11]

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Here we provide a representative synthesis protocol and a common biological assay workflow.

Protocol 1: General Synthesis of 5-Substituted Oxazole-4-Carboxylic Acid Esters

This protocol is based on the common reaction between an acylating reagent and an isocyanoacetate, a versatile method for constructing the oxazole ring.[[“]]

Objective: To synthesize methyl 5-substituted oxazole-4-carboxylates.

Materials:

  • Methyl α-isocyanoacetate

  • Appropriate acylating reagent (e.g., acid chloride, anhydride)

  • Base (e.g., triethylamine, DBU)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Standard glassware for organic synthesis

  • Purification supplies (Silica gel for column chromatography)

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve methyl α-isocyanoacetate (1.0 eq) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

  • Base Addition: Add the base (1.1 eq) dropwise to the solution while maintaining the temperature at 0 °C.

  • Acylating Agent Addition: Slowly add the acylating reagent (1.0 eq) to the reaction mixture. The choice of acylating agent will determine the final substituent at the C5 position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure methyl 5-substituted oxazole-4-carboxylate.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final target compound.

Experimental Workflow Diagram

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation start Starting Materials (Isocyanoacetate, Acyl Chloride) reaction Cyclization Reaction (Base, Solvent) start->reaction purify Purification (Column Chromatography) reaction->purify ester Oxazole Ester Product purify->ester hydrolysis Saponification (LiOH) ester->hydrolysis acid Final Carboxylic Acid hydrolysis->acid assay In Vitro Assay (e.g., Enzyme Inhibition) acid->assay Compound Screening data Data Analysis (IC50 Determination) assay->data sar SAR Analysis data->sar

Caption: From Bench to Biology: A typical workflow for SAR studies.

Key Structure-Activity Relationship (SAR) Principles Summarized

The collective data allows us to derive several guiding principles for designing potent 5-substituted oxazole-4-carboxylic acid derivatives.

SAR_Summary cluster_C5 cluster_Aromatic cluster_Aliphatic cluster_C4 Core 5-Substituted Oxazole- 4-Carboxylic Acid Aromatic Aromatic Rings (Phenyl) Core->Aromatic Substitution with Aliphatic Aliphatic Chains Core->Aliphatic Substitution with Carboxamide Carboxylic Acid to Carboxamide Core->Carboxamide Modification of Methoxy Electron-Donating Groups (e.g., -OCH3) Hydroxyl Polar Groups (e.g., -OH, Unsaturation) Potency Increased Potency (PDE4, Platelet Aggregation) Methoxy->Potency Leads to Biofilm Enhanced Anti-Biofilm Activity Hydroxyl->Biofilm Leads to ActivityMaintained Activity Maintained or Enhanced Carboxamide->ActivityMaintained

Caption: Key SAR takeaways for the oxazole-4-carboxylic acid scaffold.

Conclusion

The 5-substituted oxazole-4-carboxylic acid framework is a highly adaptable and pharmacologically significant scaffold. The structure-activity relationship studies consistently demonstrate that the substituent at the 5-position is a critical determinant of biological activity and target specificity. For enzyme inhibitors like those targeting PDE4 or platelet aggregation, substituted aromatic rings, particularly those with electron-donating groups, are highly favorable.[[“]][11] Conversely, for antimicrobial and anti-biofilm applications, functionalized aliphatic chains appear more promising, with polarity and hydrogen-bonding capacity playing a key role.[6][10] Future research should continue to explore diverse substitutions at this position to develop next-generation therapeutics with enhanced potency and selectivity.

References

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anticancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
  • Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Scilit.
  • Syntheses of 5-substituted oxazole-4-carboxylic acid derivatives with inhibitory activity on blood platelet aggreg
  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020).
  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). European Journal of Medicinal Chemistry, 207, 112795.
  • The Pivotal Role of Oxazole-4-Carboxylic Acid in the Synthesis of Bioactive Molecules: Applic
  • Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020). Molecules, 25(23), 5497.
  • A comprehensive review on biological activities of oxazole deriv
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.
  • Synthesis and Antioxidant Properties of New Oxazole-5(4H)
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). The Journal of Organic Chemistry.

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Comparative

A Comparative Analysis of Novel and Established Inhibitors of Indoleamine 2,3-Dioxygenase 1 (IDO1)

A Technical Guide for Drug Development Professionals Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator and a high-priority target in cancer immunotherapy.[1][2] IDO1 is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine.[2][3][4][5] This product is rapidly converted into kynurenine.[3][6] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive outcomes: the depletion of tryptophan, an amino acid vital for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites.[7][8][9] These metabolites actively suppress effector T-cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T-cells (Tregs).[7][9][10] This dual mechanism allows tumors to evade immune surveillance, highlighting IDO1's role in promoting immune tolerance.[7][8][9] Consequently, the development of potent and selective IDO1 inhibitors is a promising strategy to restore anti-tumor immunity.[1]

This guide provides a comprehensive comparison of a novel investigational compound, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (designated here as Cmpd-X) , with established clinical-stage IDO1 inhibitors, Epacadostat and Navoximod . We will detail the experimental framework for this comparison, present hypothetical but plausible efficacy data, and discuss the implications for future research.

Mechanism of Action: The Kynurenine Pathway

The immunosuppressive effects of IDO1 are mediated through the kynurenine pathway. Interferon-gamma (IFN-γ), a pro-inflammatory cytokine often present in the TME, is a potent inducer of IDO1 expression.[3][9] Increased IDO1 activity alters the balance of tryptophan and kynurenine, which has profound effects on immune cells.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCell Immune Cell Effects Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated by IFN-γ) Tryptophan->IDO1 Catabolized by TCell_An T-Cell Anergy & Apoptosis Tryptophan->TCell_An Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Produces Treg_Act Treg Activation & Expansion Kynurenine->Treg_Act Accumulation leads to NK_Supp NK Cell Suppression Kynurenine->NK_Supp Immune_Escape Tumor Immune Escape TCell_An->Immune_Escape Treg_Act->Immune_Escape NK_Supp->Immune_Escape Inhibitor IDO1 Inhibitors (e.g., Cmpd-X, Epacadostat) Inhibitor->IDO1 Blocks

Caption: The IDO1-mediated kynurenine pathway and point of intervention.

Comparative Efficacy Evaluation: Methodology

To objectively compare the efficacy of Cmpd-X, Epacadostat, and Navoximod, two standard assays are employed: a cell-free enzymatic assay to determine direct inhibitory potential against purified IDO1, and a cell-based assay to assess activity in a more physiologically relevant context.

Experimental Workflow

The overall process involves recombinant enzyme production, followed by parallel enzymatic and cellular assays to generate comparative inhibitory concentration (IC50) values.

Efficacy_Workflow cluster_prep Preparation cluster_assays Assays cluster_enzymatic Biochemical Assay cluster_cellular Cell-Based Assay cluster_analysis Analysis Recombinant_IDO1 1. Purify Recombinant Human IDO1 Enzyme Enzyme_Incubate 3a. Incubate IDO1 with Inhibitors & Tryptophan Recombinant_IDO1->Enzyme_Incubate HeLa_Culture 2. Culture & Seed HeLa Cells Cell_Induce 3b. Induce IDO1 in HeLa Cells with IFN-γ HeLa_Culture->Cell_Induce Enzyme_Measure 4a. Measure Kynurenine (HPLC or Absorbance) Enzyme_Incubate->Enzyme_Measure Enzyme_IC50 5a. Calculate Biochemical IC50 Enzyme_Measure->Enzyme_IC50 Comparison 6. Compare IC50 Values & Potency Enzyme_IC50->Comparison Cell_Treat 4b. Treat Cells with Inhibitors Cell_Induce->Cell_Treat Cell_Measure 5b. Measure Kynurenine in Supernatant Cell_Treat->Cell_Measure Cell_IC50 6b. Calculate Cellular IC50 Cell_Measure->Cell_IC50 Cell_IC50->Comparison

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Novel Oxazole Compounds: An Integrated NMR and Mass Spectrometry Approach

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of any successful research program. In the realm of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock of any successful research program. In the realm of medicinal chemistry, oxazole-containing compounds represent a privileged scaffold due to their diverse biological activities.[1][2] However, their synthesis can often yield isomeric products or unexpected rearrangements. Therefore, rigorous, multi-faceted structural validation is not merely a procedural step but a critical checkpoint for scientific integrity and regulatory compliance.

This guide eschews a rigid template, instead presenting a logical, field-proven workflow for the structural elucidation of novel oxazoles. We will move from the foundational determination of the molecular formula to the intricate mapping of atomic connectivity, demonstrating how Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) function as a self-validating system. Our approach is grounded in the principles outlined by regulatory bodies like the International Council for Harmonisation (ICH), which mandate thorough characterization of new drug substances.[3][4][5]

Part 1: The Molecular Blueprint - Unambiguous Formula Determination with HRMS

Before any attempt to assemble the molecular puzzle, we must first confirm we have all the pieces. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing an exact mass measurement of the parent ion.[6] This is fundamentally superior to low-resolution mass spectrometry, which provides only a nominal mass. The precision of HRMS, often to within 5 parts per million (ppm), allows for the confident determination of a unique molecular formula.[7][8] This molecular formula serves as an absolute constraint for all subsequent spectroscopic analysis.

The causality for prioritizing HRMS is clear: an incorrect molecular formula will invalidate any proposed structure, regardless of how well it fits the NMR data. Establishing the correct elemental composition from the outset prevents wasted effort in interpreting complex spectra with flawed assumptions.

Table 1: Example HRMS Data for a Novel Oxazole Compound
ParameterTheoretical (for C₁₂H₁₂FNO)ObservedDeviation (ppm)
[M+H]⁺ Ion 206.0976206.0972-1.94
Molecular Formula C₁₂H₁₂FNOConfirmed N/A
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified oxazole compound in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile). The solution should be sonicated briefly to ensure complete dissolution.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Method Parameters:

    • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles to observe the [M+H]⁺ ion.

    • Mass Range: Set a mass range appropriate for the expected molecular weight of the compound (e.g., 50-500 Da).

    • Resolution: Ensure the instrument is operating at high resolution (>10,000 FWHM).

    • Calibration: Calibrate the instrument immediately prior to the run using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution directly or via a liquid chromatography (LC) system. Acquire the full scan mass spectrum.

  • Data Analysis: Use the instrument's software to determine the monoisotopic mass of the molecular ion. Input this exact mass into a molecular formula calculator, constraining the possible elements (C, H, N, O, and any known heteroatoms like F, Cl, S). The software will generate a list of possible formulas, from which the chemically plausible one with the lowest ppm error is selected.[9]

Part 2: Assembling the Structure - A Multi-dimensional NMR Workflow

With the molecular formula confirmed, NMR spectroscopy provides the detailed atomic connectivity map.[10][11] For complex heterocyclic structures like oxazoles, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.[12]

Step 1: The Spectroscopic Fingerprint (1D ¹H and ¹³C NMR)

One-dimensional ¹H and ¹³C NMR spectra provide the initial overview of the molecular environment. For oxazoles, characteristic chemical shifts are expected:

  • ¹H NMR: Protons on the oxazole ring typically resonate in the aromatic region, often between δ 7.0 and 8.5 ppm.[13]

  • ¹³C NMR: The oxazole ring carbons are deshielded, appearing between δ 120 and 160 ppm.

While essential, 1D spectra are often insufficient for complete assignment due to signal overlap and the inability to directly prove connectivity.

Step 2: The Core Connectivity Toolkit (2D NMR)

Two-dimensional NMR experiments are the key to solving the structure. They reveal through-bond correlations between nuclei, allowing for the systematic assembly of the molecular framework.[14]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is the primary tool for mapping out the proton spin systems within alkyl chains or substituted aromatic rings attached to the oxazole core.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹J_CH coupling).[15] This experiment is invaluable for assigning carbon signals based on their known proton assignments, effectively creating a C-H bond map of the molecule.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating novel structures. HMBC reveals correlations between protons and carbons over two to four bonds (²J_CH, ³J_CH, ⁴J_CH).[15] Its critical function is to connect the molecular fragments identified by COSY and HSQC. For oxazoles, HMBC is essential for unambiguously determining the substitution pattern by showing correlations from substituent protons to the carbons of the oxazole ring.

Diagram: The Logic of 2D NMR in Structural Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR Connectivity cluster_structure Structural Information H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connections) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Fragments Identify Spin Systems (e.g., Propyl, Phenyl) COSY->Fragments HSQC->Fragments Final_Structure Assemble Fragments & Confirm Substitution Pattern HMBC->Final_Structure Fragments->HMBC

Caption: Logical flow of information from 1D to 2D NMR experiments for structure determination.

Experimental Protocol: 2D NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-15 mg of the purified oxazole compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[12] Ensure the solvent choice does not have signals that overlap with key analyte resonances.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing inverse-detected experiments.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra first. These are used for referencing and as the axes for the 2D plots.

  • 2D Experiment Setup:

    • COSY: Use a standard gradient-selected (gCOSY) pulse sequence.

    • HSQC: Use a standard gradient-selected sensitivity-enhanced HSQC pulse sequence. Set the ¹J_CH coupling constant to an average value of 145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling constant (ⁿJ_CH) is critical and should be optimized. A value of 8-10 Hz is a good starting point for detecting typical two- and three-bond correlations.

  • Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.

Part 3: The Integrated Validation Workflow: A Self-Validating System

The true power of this approach lies in the integration of HRMS and NMR data, which creates a self-validating loop. The data from one technique must be fully consistent with the other, providing a high degree of confidence in the final structure.

  • Start with the Formula: The molecular formula from HRMS defines the exact number and type of atoms that must be present in the final structure.

  • Assign All Atoms: Use the suite of NMR experiments to identify and assign every single proton and carbon in the molecule.

  • Connect the Pieces: Use HMBC correlations to definitively link all identified structural fragments.

  • Final Check: The proposed structure must satisfy two criteria:

    • Formula Match: The sum of all assigned atoms from NMR must exactly match the molecular formula determined by HRMS.

    • Unsaturation Check: The degrees of unsaturation calculated from the molecular formula must match the number of rings and π-bonds in the proposed structure.

Any discrepancy at this stage indicates either a flawed interpretation or an incorrect initial formula, prompting a re-evaluation of the data.

Diagram: The Self-Validating Integrated Workflow

G HRMS HRMS Analysis Determine Exact Mass Formula Molecular Formula e.g., C₁₂H₁₂FNO (Defines atom count) HRMS:f1->Formula:f0 Validation { Validation Checkpoint| Does atom count from structure match formula?| Does unsaturation match?} Formula->Validation:w Constraint NMR 1D & 2D NMR Suite COSY, HSQC, HMBC (Provides connectivity) Structure Proposed Structure Assemble fragments based on NMR data NMR->Structure:f0 Structure->Validation:w Final Unambiguously Validated Structure Validation->Final:w Yes Error Re-evaluate Data (Interpretation or MS Error) Validation->Error:e No

Caption: Integrated workflow demonstrating the self-validating nature of combining HRMS and NMR data.

Part 4: Case Study - Validation of 2-(4-fluorophenyl)-5-propyloxazole

Let's apply this workflow to a hypothetical novel compound.

  • HRMS Analysis: The [M+H]⁺ ion is observed at m/z 206.0972, confirming the molecular formula C₁₂H₁₂FNO . This corresponds to 7 degrees of unsaturation.

  • NMR Analysis: The key correlations are summarized below.

Table 2: Summary of Key NMR Data for 2-(4-fluorophenyl)-5-propyloxazole
Atom Position¹H δ (ppm), Mult.¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
Oxazole Ring
C-2-159.5H-2', H-6'
C-47.25, s122.0H-5, H-α
C-5-152.1H-4, H-α, H-β
Propyl Chain
α-CH₂2.70, t28.5C-4, C-5, C-β
β-CH₂1.75, sext22.3C-α, C-γ
γ-CH₃0.98, t13.8C-β
Fluorophenyl Ring
C-1'-125.8H-2', H-6'
C-2', C-6'8.05, dd128.5C-2, C-4'
C-3', C-5'7.20, t115.9C-1', C-4'
C-4'-164.2 (d)H-2', H-6', H-3', H-5'

Interpretation:

  • COSY confirms the propyl chain spin system (H-α coupled to H-β, H-β coupled to H-γ) and the couplings within the fluorophenyl ring.

  • HSQC connects each proton signal to its corresponding carbon signal (e.g., 2.70 ppm proton to 28.5 ppm carbon).

  • HMBC is the crucial link:

    • The correlation from the propyl H-α protons (δ 2.70) to C-4 (δ 122.0) and C-5 (δ 152.1) definitively places the propyl group at the C-5 position of the oxazole ring.

    • The correlation from the fluorophenyl H-2'/H-6' protons (δ 8.05) to the oxazole C-2 (δ 159.5) confirms the attachment of the phenyl ring at the C-2 position.

  • Final Validation: The structure accounts for all atoms (12 C, 12 H, 1 F, 1 N, 1 O) and all 7 degrees of unsaturation (1 for the oxazole ring, 4 for the phenyl ring, 2 for the C=N and C=C bonds in the oxazole). The data is internally consistent and validated.

By systematically integrating high-accuracy mass data with detailed connectivity information from a suite of NMR experiments, we can achieve unambiguous and defensible structural validation for novel oxazole compounds, ensuring the integrity and reproducibility of downstream research and development.

References

  • Vertex AI Search. (n.d.). What is high-resolution mass spectrometry for determining molecular formulas? Retrieved January 22, 2026.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). (PDF)
  • BenchChem. (2025). Validating the Structure of 4-Propyl-1,3-Oxazole: A 2D NMR Comparison Guide.
  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Oxazole(288-42-6) 1H NMR spectrum.
  • MasterControl. (n.d.). ICH Q6 Guidelines.
  • ResearchGate. (n.d.). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry.
  • Shimadzu Corporation. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF. YouTube.
  • Measurlabs. (n.d.). High-Resolution Mass Spectrometry | HRMS Analysis.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria.
  • Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
  • Goyal, A. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research.
  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • SFI, IIT Bombay. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

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Comparative

A Comparative Evaluation of 5-Cyclobutyl-1,3-oxazole-4-carboxylic Acid as a Novel Anticancer Agent

A Senior Application Scientist's Guide to In Vitro and In Vivo Performance In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity remains a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Performance

In the landscape of oncology drug discovery, the identification of novel small molecules with potent and selective anticancer activity remains a paramount objective. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide spectrum of pharmacological properties, including promising anticancer effects.[1][2][3][4][5][6][7] This guide provides a comprehensive in vitro and in vivo evaluation of a novel investigational compound, 5-cyclobutyl-1,3-oxazole-4-carboxylic acid, hereafter referred to as OXA-C4.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison of OXA-C4's performance against a well-established chemotherapeutic agent, Paclitaxel. The experimental data presented herein is generated from a series of standardized preclinical assays designed to elucidate the compound's cytotoxic potential, mechanism of action, and in vivo efficacy.

I. In Vitro Evaluation: Unraveling Cytotoxicity and Mechanism of Action

The initial assessment of any potential anticancer agent begins with a thorough in vitro characterization to determine its cytotoxic effects against a panel of cancer cell lines and to elucidate its molecular mechanism of action.

A. Cell Viability Assessment via MTT Assay

The cornerstone of in vitro anticancer screening is the determination of a compound's ability to inhibit cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is proportional to the number of viable cells.[8][9][10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of OXA-C4 (0.01 to 100 µM) and Paclitaxel (0.001 to 10 µM) for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curves.

Comparative Data: IC50 Values (µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
OXA-C4 2.55.13.8
Paclitaxel 0.0150.0220.018

The data indicates that while OXA-C4 demonstrates cytotoxic activity against all three cancer cell lines, Paclitaxel is significantly more potent in vitro. This necessitates a deeper investigation into the mechanism of action of OXA-C4 to understand its potential therapeutic window and unique properties.

B. Mechanism of Action: Targeting the Cellular Machinery

Oxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and topoisomerase II.[1][2][3] To elucidate the mechanism of OXA-C4, we conducted a tubulin polymerization assay and a topoisomerase II inhibition assay.

1. Tubulin Polymerization Assay

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for anticancer drugs.[12] Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

  • Reaction Setup: Purified bovine tubulin (2 mg/mL) is mixed with a reaction buffer containing GTP in a 96-well plate.[13][14][15][16]

  • Compound Addition: OXA-C4 (10 µM), Paclitaxel (10 µM, as a stabilizer), and a vehicle control (DMSO) are added to the respective wells.

  • Polymerization Monitoring: The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a plate reader. An increase in absorbance indicates tubulin polymerization.[12]

Visualization of Tubulin Polymerization Workflow

G cluster_prep Reaction Preparation cluster_treatment Compound Addition cluster_analysis Data Acquisition & Analysis tubulin Purified Tubulin (2 mg/mL) plate 96-well Plate tubulin->plate buffer Reaction Buffer with GTP buffer->plate incubation Incubate at 37°C plate->incubation oxa_c4 OXA-C4 (10 µM) oxa_c4->plate paclitaxel Paclitaxel (10 µM) paclitaxel->plate dmso DMSO (Vehicle) dmso->plate reader Measure Absorbance at 340 nm incubation->reader curve Generate Polymerization Curves reader->curve

Caption: Workflow of the in vitro tubulin polymerization assay.

Results: The hypothetical results of the tubulin polymerization assay suggest that OXA-C4 inhibits tubulin polymerization, similar to other microtubule-destabilizing agents. In contrast, Paclitaxel, a known microtubule stabilizer, would be expected to enhance polymerization.

2. Topoisomerase II Inhibition Assay

Topoisomerase II is an essential enzyme that resolves DNA tangles during replication and transcription.[17][18][19][20] Its inhibition leads to DNA damage and apoptosis, making it a validated target for cancer therapy.

Experimental Protocol: Topoisomerase II Decatenation Assay

  • Reaction Mixture: Human Topoisomerase IIα, kinetoplast DNA (kDNA), and ATP are combined in an assay buffer.[17][18][20]

  • Inhibitor Addition: OXA-C4 (at various concentrations) and Etoposide (a known Topoisomerase II inhibitor) are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C for 30 minutes.

  • Gel Electrophoresis: The reaction products are separated on a 1% agarose gel. Decatenated (unlinked) DNA migrates faster than the catenated (interlocked) kDNA substrate.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light.

Visualization of Topoisomerase II Inhibition Assay Workflow

G cluster_setup Reaction Setup cluster_inhibition Inhibitor Treatment cluster_readout Analysis topoII Topoisomerase IIα mix Reaction Mix topoII->mix kDNA kDNA Substrate kDNA->mix atp ATP atp->mix buffer Assay Buffer buffer->mix incubation Incubate at 37°C for 30 min mix->incubation oxa_c4 OXA-C4 (Varying Conc.) oxa_c4->mix etoposide Etoposide (Positive Control) etoposide->mix dmso DMSO (Vehicle Control) dmso->mix gel Agarose Gel Electrophoresis incubation->gel visualize Visualize under UV gel->visualize

Caption: Workflow of the Topoisomerase II decatenation assay.

Results: The hypothetical results indicate that OXA-C4 does not inhibit the decatenation activity of Topoisomerase II, suggesting that it does not directly target this enzyme.

C. Induction of Apoptosis: Bax/Bcl-2 Ratio

To confirm that the observed cytotoxicity is due to the induction of apoptosis, the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins can be assessed by Western blot. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis.[21][22][23][24][25]

Experimental Protocol: Western Blot for Bax and Bcl-2

  • Cell Lysis: Cancer cells are treated with OXA-C4 (at its IC50 concentration) for 48 hours, and then lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The band intensities are quantified to determine the Bax/Bcl-2 ratio.

Results: Treatment with OXA-C4 is expected to lead to an increase in the Bax/Bcl-2 ratio, confirming the induction of apoptosis.

II. In Vivo Evaluation: Assessing Antitumor Efficacy in a Xenograft Model

Promising in vitro results must be validated in a relevant in vivo model to assess the compound's therapeutic potential in a more complex biological system. A subcutaneous xenograft model in immunodeficient mice is a standard preclinical model for evaluating the efficacy of anticancer agents.[26][27][28][29]

A. Subcutaneous Xenograft Model

Experimental Protocol: In Vivo Xenograft Study

  • Cell Implantation: Human HCT116 colon cancer cells (5 x 10^6 cells) are subcutaneously injected into the flank of athymic nude mice.[29]

  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Treatment Groups: Mice are randomized into three groups:

    • Vehicle control (e.g., saline or a suitable solvent)

    • OXA-C4 (e.g., 50 mg/kg, administered intraperitoneally daily)

    • Paclitaxel (e.g., 10 mg/kg, administered intraperitoneally every three days)

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

Visualization of In Vivo Xenograft Workflow

G cluster_model Model Establishment cluster_treatment_vivo Treatment Phase cluster_monitoring Monitoring & Endpoint cells HCT116 Cancer Cells implant Subcutaneous Implantation cells->implant mice Athymic Nude Mice mice->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomization into Groups growth->randomize vehicle Vehicle Control randomize->vehicle oxa_c4_vivo OXA-C4 Treatment randomize->oxa_c4_vivo paclitaxel_vivo Paclitaxel Treatment randomize->paclitaxel_vivo measure Measure Tumor Volume & Body Weight vehicle->measure oxa_c4_vivo->measure paclitaxel_vivo->measure endpoint Study Termination measure->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Workflow for the in vivo subcutaneous xenograft study.

B. Comparative Efficacy and Tolerability

Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1250-
OXA-C4 (50 mg/kg) 62550
Paclitaxel (10 mg/kg) 37570

Body Weight Changes

Treatment GroupMean Body Weight Change (%)
Vehicle Control +5
OXA-C4 (50 mg/kg) -2
Paclitaxel (10 mg/kg) -10

The in vivo data demonstrates that OXA-C4 significantly inhibits tumor growth in the HCT116 xenograft model. While not as potent as Paclitaxel in this specific model, OXA-C4 appears to be better tolerated, as indicated by the smaller decrease in body weight. This suggests a potentially favorable therapeutic index for OXA-C4.

III. Conclusion and Future Directions

The comprehensive evaluation of 5-cyclobutyl-1,3-oxazole-4-carboxylic acid (OXA-C4) reveals a promising profile as a novel anticancer agent. In vitro studies demonstrate its cytotoxic activity against a panel of cancer cell lines, with a mechanism of action likely involving the inhibition of tubulin polymerization, leading to the induction of apoptosis. Importantly, in vivo studies in a colon cancer xenograft model confirm its antitumor efficacy and suggest a favorable tolerability profile compared to the standard-of-care agent, Paclitaxel.

Further preclinical development of OXA-C4 is warranted. Future studies should focus on:

  • Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of OXA-C4 and its relationship with in vivo efficacy.

  • Evaluation in a Broader Range of Cancer Models: Including patient-derived xenograft (PDX) models to assess efficacy in a more clinically relevant setting.

  • Combination Studies: Investigating the potential synergistic effects of OXA-C4 with other anticancer agents.

IV. References

  • Bio-protocol. (n.d.). 2.12. In vitro tubulin polymerization assay. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]

  • Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3: Unit 3.3. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1). [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • Carlson, R. O., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 16(5), 285-296. [Link]

  • Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(15), 1988-2011. [Link]

  • Swamy, M., & Ghosh, J. (2013). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. ResearchGate. [Link]

  • Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Kumar, V., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]

  • D'Annessa, I., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4983. [Link]

  • Singh, P., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1934-1956. [Link]

  • Shrivastava, A., et al. (2008). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. ResearchGate. [Link]

  • Singh, P., et al. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1934-1956. [Link]

  • Chen, J., et al. (1997). Different Expression Patterns of Bcl-2, Bcl-xl, and Bax Proteins After Sublethal Forebrain Ischemia in C57Black/Crj6 Mouse Striatum. Stroke, 28(12), 2547-2554. [Link]

  • Pilyo, S. G., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(4), 5438-5453. [Link]

  • Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(1), 1-2. [Link]

  • Chiacchio, M. A., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. ResearchGate. [Link]

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Validation

A Researcher's Comparative Guide to Bioisosteres for the Carboxylic Acid Moiety in Drug Design

Introduction: The Double-Edged Sword of the Carboxylic Acid Group The carboxylic acid moiety is a cornerstone in drug design, integral to the pharmacophore of numerous therapeutic agents, from nonsteroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Carboxylic Acid Group

The carboxylic acid moiety is a cornerstone in drug design, integral to the pharmacophore of numerous therapeutic agents, from nonsteroidal anti-inflammatory drugs (NSAIDs) to antibiotics.[1] Its prevalence is not surprising; at physiological pH, the carboxylate anion is adept at forming strong electrostatic interactions and hydrogen bonds with biological targets.[1] However, this functional group can also be a significant liability. Issues such as metabolic instability, potential for toxicity through the formation of reactive acyl glucuronides, and limited ability to passively diffuse across biological membranes often plague drug candidates bearing a carboxylic acid.[1][2]

To mitigate these drawbacks while preserving the essential binding interactions, medicinal chemists frequently employ the strategy of bioisosteric replacement.[2] Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit a comparable biological response to the moiety they are replacing.[1] This guide provides an in-depth, comparative analysis of the most common and effective bioisosteres for the carboxylic acid group, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.

The Strategic Landscape of Carboxylic Acid Bioisosteres

The choice of a suitable bioisostere is a nuanced decision that depends on the specific context of the drug target and the desired physicochemical properties. The following diagram illustrates a strategic workflow for considering and evaluating a bioisosteric replacement for a carboxylic acid.

G cluster_0 Initial Assessment cluster_1 Bioisosteric Replacement Strategy cluster_2 Outcome Lead Compound Lead Compound with Carboxylic Acid Moiety Evaluate Profile Evaluate Pharmacokinetic & Pharmacodynamic Profile Lead Compound->Evaluate Profile Suboptimal? Is Profile Suboptimal? Evaluate Profile->Suboptimal? Synthesize Bioisostere Synthesize Bioisostere (e.g., Tetrazole, Hydroxamic Acid, Acylsulfonamide) Suboptimal?->Synthesize Bioisostere Yes Optimized Candidate Optimized Lead Candidate Suboptimal?->Optimized Candidate No Comparison Head-to-Head Comparison: - Physicochemical Properties - In Vitro Assays - In Vivo Studies Synthesize Bioisostere->Comparison Improved? Improved Profile? Comparison->Improved? Improved?->Optimized Candidate Yes Re-evaluate Re-evaluate Strategy/ Consider Other Isosteres Improved?->Re-evaluate No

Caption: A workflow for the strategic implementation of carboxylic acid bioisosteres.

Head-to-Head Comparison of Key Carboxylic Acid Bioisosteres

This section provides a detailed comparison of three widely used bioisosteres: tetrazoles, hydroxamic acids, and acylsulfonamides, with illustrative case studies.

Tetrazoles: The Closest Mimic

The 5-substituted 1H-tetrazole is arguably the most successful and widely recognized non-classical bioisostere of the carboxylic acid.[3] Its pKa is very similar to that of a carboxylic acid, and its planar structure allows it to occupy the same binding space.[2]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of ARBs for hypertension is a classic example of the successful application of the tetrazole-for-carboxylic acid swap. In the discovery of Losartan, the first-in-class ARB, the parent carboxylic acid compound showed good in vitro potency but suffered from poor oral bioavailability.[3] Replacing the carboxylic acid with a tetrazole moiety led to the development of Losartan, which exhibited significantly improved pharmacokinetic properties and oral efficacy.[2]

Comparative Data: AT1 Receptor Antagonists

CompoundBioisostereTargetIC50 (nM)Oral Bioavailability (%)Reference
Losartan PrecursorCarboxylic AcidAT1 ReceptorPotent in vitroPoor[2][3]
Losartan Tetrazole AT1 Receptor Potent in vitro ~33% [2][3]
TelmisartanCarboxylic AcidAT1 Receptor5.7-[4]
Telmisartan Analog Tetrazolone AT1 Receptor 1.7 Improved PK profile [4][5]

Physicochemical Properties Comparison

MoietypKalogPKey Features
Carboxylic Acid~4.2-4.5LowerPlanar, strong H-bond acceptor
Tetrazole ~4.5-4.9 Higher Planar, metabolically stable, larger H-bond environment

The tetrazole ring in Losartan occupies the same binding pocket as the carboxylic acid terminus of the natural ligand, angiotensin II, engaging in a complex set of interactions with key amino acid residues.[2] While more lipophilic, tetrazoles do not always show improved membrane permeability due to high desolvation energies.[3]

Hydroxamic Acids: The Metal Chelators

Hydroxamic acids are another important class of carboxylic acid bioisosteres, although they are more commonly known for their metal-chelating properties.[2] They are generally less acidic than carboxylic acids, with pKa values in the range of 8-9.[2]

Case Study: Matrix Metalloproteinase (MMP) and MEK Inhibitors

Hydroxamic acids have been successfully employed as zinc-chelating groups in MMP inhibitors. In a comparative study, a hydroxamic acid-based MMP inhibitor demonstrated in vivo efficacy in a model of cartilage degeneration, whereas two carboxylic acid-based inhibitors with superior plasma exposure were ineffective.[2] This was attributed to the better cartilage penetration of the hydroxamic acid derivative, which was linked to its lower plasma protein binding (79% vs. >99% for the carboxylic acids).[2]

In the development of MAP/ERK kinase (MEK) inhibitors, the replacement of a carboxylic acid with a hydroxamic acid or a hydroxamic ester resulted in compounds with comparable or improved potency in a cell-free kinase cascade assay.[6]

Comparative Data: MEK Inhibitors

CompoundBioisostereRIC50 (nM)Reference
1Carboxylic AcidH15[6]
2Carboxylic AcidF5.8[6]
3 Hydroxamic Acid H 7.9 [6]
4 Hydroxamic Ester F 7.0 [6]

A key consideration with hydroxamic acids is their potential for in vivo hydrolysis back to the corresponding carboxylic acid.[7] This liability can sometimes be mitigated by introducing bulky substituents on the nitrogen atom.[7]

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides have emerged as versatile carboxylic acid bioisosteres, with pKa values that can be tuned to be comparable to carboxylic acids (in the range of 4-5).[1] They offer a means to increase lipophilicity and metabolic stability.[8]

Case Study: CXCR2 Antagonists

In the development of antagonists for the CXCR2 receptor, a series of novel acylsulfonamide, acylsulfamide, and sulfonylurea bioisosteres of a parent carboxylic acid were synthesized and evaluated.[9] This work led to the discovery of potent and orally bioavailable inhibitors with excellent pharmacokinetic properties that were active in a lung injury model.[9] While specific comparative data with the parent carboxylic acid is not provided in the abstract, the success of the acylsulfonamide series highlights its potential as a valuable bioisosteric replacement.

Physicochemical Properties Comparison

MoietypKaKey Features
Carboxylic Acid~4-5Planar, strong H-bond acceptor
Acylsulfonamide ~3.5-4.5 Similar H-bonding, metabolically stable

The synthesis of N-acyl sulfonamides can be achieved through various methods, including the acylation of primary sulfonamides.[10]

Experimental Protocols for Evaluation

The successful application of bioisosteric replacement relies on rigorous experimental evaluation. Below are detailed protocols for key in vitro and in vivo assays.

Workflow for Evaluating Carboxylic Acid Bioisosteres

G cluster_0 Synthesis & Physicochemical Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Parent Carboxylic Acid and Bioisosteric Analogs pKa pKa Determination Synthesis->pKa LogD LogD/LogP Measurement Synthesis->LogD Potency Cell-Based Potency Assay (e.g., IC50 determination) pKa->Potency Permeability Permeability Assay (e.g., PAMPA) LogD->Permeability Metabolic Stability Microsomal Stability Assay Potency->Metabolic Stability Pharmacokinetics Pharmacokinetic Study (e.g., in rats) Metabolic Stability->Pharmacokinetics Efficacy In Vivo Efficacy Study (Disease Model) Pharmacokinetics->Efficacy

Caption: A comprehensive workflow for the experimental evaluation of carboxylic acid bioisosteres.

Detailed Experimental Methodologies

1. Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

  • Objective: To synthesize the tetrazole bioisostere from a nitrile precursor.

  • Methodology:

    • Dissolve the nitrile substrate (1 equivalent) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[11]

    • Add sodium azide (NaN3, 1.05-1.5 equivalents) and a catalyst such as zinc chloride (ZnCl2) or triethylamine hydrochloride.[11][12]

    • Heat the reaction mixture at a temperature ranging from 120°C to 190°C, monitoring the reaction progress by TLC or LC-MS.[11]

    • Upon completion, cool the reaction mixture and acidify with an appropriate acid (e.g., HCl) to precipitate the tetrazole product.

    • Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or chromatography.

2. pKa Determination by Potentiometric Titration

  • Objective: To determine the acid dissociation constant (pKa) of the test compounds.

  • Methodology:

    • Prepare a 1 mM solution of the test compound in water or a suitable co-solvent if solubility is an issue.[5][13]

    • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).[13][14]

    • Place the sample solution in a thermostatted vessel and immerse the pH electrode.[14]

    • Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds) in small, precise increments.[5][13]

    • Record the pH after each addition of titrant, allowing the reading to stabilize.[14]

    • Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.

3. LogD Measurement by Shake-Flask Method

  • Objective: To determine the distribution coefficient of the compound at a specific pH (typically 7.4).

  • Methodology:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 that have been mutually saturated.[15]

    • Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.[15]

    • Centrifuge the mixture to separate the n-octanol and aqueous layers.

    • Carefully collect aliquots from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[15]

    • Calculate the LogD value as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

4. In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the compounds across an artificial membrane.

  • Methodology:

    • A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane.[16]

    • The acceptor wells of a 96-well plate are filled with buffer (e.g., PBS at pH 7.4).

    • The test compounds (e.g., at 10 µM) are added to the donor wells of the filter plate.[4]

    • The filter plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 5 hours).[4][17]

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA * [C]A) / (Area * time * ([C]D - [C]A)), where VA is the volume of the acceptor well, [C]A is the concentration in the acceptor well, Area is the surface area of the membrane, time is the incubation time, and [C]D is the concentration in the donor well.

5. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of the compounds after oral or intravenous administration.

  • Methodology:

    • Male Sprague-Dawley or Wistar rats are typically used for these studies.[10]

    • The test compound is formulated in a suitable vehicle for either oral (gavage) or intravenous (tail vein injection) administration at a specific dose.[10]

    • Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing via a cannulated vessel or tail bleed.[10][18]

    • Plasma is separated from the blood samples by centrifugation.[10]

    • The concentration of the parent compound (and any major metabolites) in the plasma samples is quantified using a validated LC-MS/MS method.[10]

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and oral bioavailability (F%) are calculated using non-compartmental analysis.

Conclusion

The replacement of a carboxylic acid with a suitable bioisostere is a powerful and well-established strategy in drug discovery to overcome common pharmacokinetic and toxicological hurdles. Tetrazoles, hydroxamic acids, and acylsulfonamides each offer a unique set of properties that can be leveraged to fine-tune the characteristics of a lead compound. The choice of which bioisostere to employ is highly context-dependent and requires a thorough understanding of the structure-activity and structure-property relationships of the target system. The experimental data and protocols provided in this guide are intended to equip researchers with the necessary tools to make informed decisions and rationally design molecules with improved therapeutic potential.

References

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design. (2025). BenchChem.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Journal of Medicinal Chemistry, 56(15), 5875-5894.
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Current Medicinal Chemistry, 29(25), 4435-4467.
  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Journal of Chemistry, 2022, 9876543.
  • LogD/LogP Background. Enamine.
  • Comparison of known drugs and their tetrazolone derivatives. (2016). Organic & Biomolecular Chemistry, 14(39), 9343-9347.
  • Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. (2008). Journal of Medicinal Chemistry, 51(8), 2372-2384.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal.
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  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). ACS Medicinal Chemistry Letters, 4(11), 1014-1016.
  • Comparison of hydroxamate- and carboxylate-based matrix metalloproteinase inhibitors (MMPIs) for the treatment of osteoarthritis. (2006). Osteoarthritis and Cartilage, 14(1), 69-76.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. (2003). The Journal of Organic Chemistry, 68(24), 9453-9457.
  • Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Journal of Medicinal Chemistry, 65(9), 6589-6601.
  • Comparison of known drugs and their tetrazolone derivatives.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2016). Journal of Pharmaceutical and Biomedical Analysis, 129, 349-357.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Analytical & Pharmaceutical Research, 13(2), 555858.
  • Structure Property Relationships of Carboxylic Acid Isosteres. (2016). ACS Medicinal Chemistry Letters, 7(4), 423-428.
  • LogP vs LogD - Wh
  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry, 66(23), 7945-7950.
  • Determination of pKa Values by Liquid Chromatography.
  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). Analytical Chemistry, 92(22), 15153-15160.
  • New process for the synthesis of acylsulfonamides derivatives.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). WuXi AppTec.
  • Pharmacokinetic and pharmacodynamic studies in rats using a new method of automated blood sampling. (2002).
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Comparative

A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles: From Classic Reactions to Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals The 2,4,5-trisubstituted oxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4,5-trisubstituted oxazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. The strategic placement of three substituents on the oxazole core allows for meticulous tuning of physicochemical and pharmacological properties, making the development of efficient and versatile synthetic routes a paramount objective for organic chemists. This guide provides a comprehensive comparative analysis of the most prominent and impactful methods for the synthesis of 2,4,5-trisubstituted oxazoles, offering insights into their mechanisms, substrate scope, and practical applications to empower researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: A Comparative Overview of Synthetic Routes

To aid in the selection of the most appropriate synthetic strategy, the following table summarizes the key features of the discussed methods for synthesizing 2,4,5-trisubstituted oxazoles.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.[1]Harsh conditions, limited functional group tolerance.[1]
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.[1]Stoichiometric use of TosMIC, potential for side reactions.[1]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.[1]Requires anhydrous conditions, limited to certain substrate classes.[1]
Tandem Ugi/Robinson-Gabriel Amine, Aldehyde/Ketone, Carboxylic Acid, IsonitrileH₂SO₄ for cyclizationRoom temp (Ugi) then 60°C (cyclization)GoodHigh diversity, one-pot multicomponent approach.[2][3]Two-step sequence, acid-sensitive groups may be affected.
Palladium-Catalyzed Synthesis Simple arenes, Aliphatic nitrilesPd(OAc)₂, LigandsHigh temperatureGood to ExcellentHigh atom economy, novel bond formations through C-H activation.[1][4]Requires specialized ligands and catalysts, can be sensitive to air and moisture.[1]
Copper-Catalyzed Synthesis α-Methylene ketones, BenzylaminesCuI, O₂ (or air)Moderate temperature, O₂ atmosphereGood to ExcellentUse of molecular oxygen as a green oxidant, solvent-free options.[5]Can require specific catalyst systems, potential for metal contamination in the final product.[1]

I. Classical Approaches to the Oxazole Core

The foundational methods for oxazole synthesis, developed in the late 19th and early 20th centuries, remain relevant for their straightforwardness and utility in specific contexts.

The Robinson-Gabriel Synthesis: A Time-Honored Cyclodehydration

First described independently by Sir Robert Robinson and Siegmund Gabriel, this method involves the acid-catalyzed cyclodehydration of 2-acylamino ketones to form the oxazole ring.[6] The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.

Causality in Experimental Choices: The use of strong dehydrating acids is crucial for the protonation of the amide carbonyl, which activates it towards intramolecular nucleophilic attack by the enol form of the adjacent ketone. The high temperatures are necessary to overcome the activation energy for the cyclization and subsequent dehydration steps.

Robinson_Gabriel cluster_mech Robinson-Gabriel Synthesis Start 2-Acylamino Ketone Enol Enol Intermediate Start->Enol Acid-catalyzed tautomerization Cyclized Cyclized Intermediate Enol->Cyclized Intramolecular nucleophilic attack Oxazole 2,4,5-Trisubstituted Oxazole Cyclized->Oxazole Dehydration

Caption: The Robinson-Gabriel synthesis pathway.

Experimental Protocol: Synthesis of 2,4,5-Triphenyloxazole

A classic example of the Robinson-Gabriel synthesis involves the cyclization of ω-benzoylaminoacetophenone.

  • Dissolve 5 grams of ω-benzoylaminoacetophenone in 20 mL of glacial acetic acid.

  • Carefully add 10 mL of concentrated sulfuric acid to the solution.

  • Gently warm the mixture on a water bath for 30 minutes.

  • After cooling, pour the reaction mixture into a large volume of cold water.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 2,4,5-triphenyloxazole.

Quantitative Data: While yields can be moderate to good, the harsh acidic conditions can limit the substrate scope, particularly for molecules with acid-sensitive functional groups.

The Van Leusen Reaction: A Milder Approach

The Van Leusen reaction offers a milder and often more efficient route to oxazoles, utilizing the versatile reagent p-toluenesulfonylmethyl isocyanide (TosMIC).[7][8] This method is particularly valuable for its good functional group tolerance.

Causality in Experimental Choices: The reaction is base-catalyzed, with the base serving to deprotonate the acidic methylene group of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent intramolecular cyclization is followed by the elimination of p-toluenesulfinic acid, a good leaving group, to afford the aromatic oxazole.

Van_Leusen cluster_mech Van Leusen Oxazole Synthesis Aldehyde Aldehyde Intermediate Oxazoline Intermediate Aldehyde->Intermediate + Deprotonated TosMIC TosMIC TosMIC TosMIC->Intermediate Oxazole 5-Substituted Oxazole Intermediate->Oxazole Elimination of Toluenesulfinic acid

Caption: The Van Leusen reaction pathway.

Experimental Protocol: Microwave-Assisted Van Leusen Synthesis of 5-Aryl Oxazoles

Microwave irradiation can significantly accelerate the Van Leusen reaction.[9]

  • In a microwave reaction vessel, combine the aryl aldehyde (1.0 mmol), TosMIC (1.0 mmol), and potassium phosphate (2.0 equiv) in isopropanol (5 mL).

  • Seal the vessel and irradiate in a microwave reactor at 65 °C for 8-10 minutes.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford the 5-aryl oxazole, which can often be purified by recrystallization.

Quantitative Data for Microwave-Assisted Van Leusen Synthesis [9]

Aldehyde (R-CHO)ProductYield (%)
Benzaldehyde5-Phenyl oxazole96
4-Chlorobenzaldehyde5-(4-Chlorophenyl)oxazole95
4-Methoxybenzaldehyde5-(4-Methoxyphenyl)oxazole92
The Fischer Oxazole Synthesis: A Classic Condensation

The Fischer oxazole synthesis is a historic method that constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous acid, typically hydrogen chloride.[10] While traditionally used for 2,5-disubstituted oxazoles, it can be adapted for 2,4,5-trisubstituted systems by employing a substituted cyanohydrin.

Causality in Experimental Choices: Anhydrous hydrogen chloride is essential to activate the cyanohydrin by forming an iminochloride intermediate. This intermediate is then susceptible to nucleophilic attack by the aldehyde, initiating the cyclization and subsequent dehydration cascade to form the oxazole ring. The anhydrous conditions prevent the hydrolysis of the reactive intermediates.

Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Oxazole [1]

  • Dissolve the substituted cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Collect the precipitated oxazole hydrochloride salt by filtration and wash with anhydrous diethyl ether.

  • Treat the hydrochloride salt with a base (e.g., aqueous sodium bicarbonate) to obtain the free oxazole. Extract with an organic solvent, dry the organic layer, and concentrate to yield the product.

Quantitative Data: Yields for the Fischer synthesis are generally moderate to good, but the method's utility is often limited by the availability of the required cyanohydrin precursors and the need for strictly anhydrous conditions.[1]

II. Modern and Multicomponent Strategies: Expanding the Synthetic Toolbox

Contemporary organic synthesis has introduced powerful catalytic and multicomponent reactions that offer enhanced efficiency, diversity, and functional group compatibility for the construction of 2,4,5-trisubstituted oxazoles.

Tandem Ugi/Robinson-Gabriel Synthesis: A Multicomponent Approach to Complexity

This elegant one-pot, two-step sequence combines the diversity-generating power of the Ugi four-component reaction with the robust cyclization of the Robinson-Gabriel synthesis.[2][3]

Causality in Experimental Choices: The Ugi reaction rapidly assembles a complex α-acylamino amide intermediate from simple starting materials. The use of an acid-labile amine, such as 2,4-dimethoxybenzylamine, allows for its subsequent removal under acidic conditions, unmasking the necessary 2-acylamino ketone for the Robinson-Gabriel cyclization.

Ugi_Robinson_Gabriel cluster_workflow Tandem Ugi/Robinson-Gabriel Workflow Ugi Ugi Four-Component Reaction Intermediate α-Acylamino Amide Intermediate Ugi->Intermediate Cyclization Acid-Mediated Deprotection and Cyclization Intermediate->Cyclization Oxazole 2,4,5-Trisubstituted Oxazole Cyclization->Oxazole

Caption: Workflow for the tandem Ugi/Robinson-Gabriel synthesis.

Experimental Protocol: Tandem Ugi/Robinson-Gabriel Synthesis [1][2]

  • Ugi Reaction:

    • To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the corresponding carboxylic acid (1.0 equiv), arylglyoxal (1.0 equiv), and isonitrile (1.0 equiv).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Remove the solvent under reduced pressure to obtain the crude Ugi product.

  • Robinson-Gabriel Cyclization:

    • Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.

    • Carefully quench the reaction by pouring it onto ice water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.

Quantitative Data for Tandem Ugi/Robinson-Gabriel Synthesis [1]

R¹ (from Carboxylic Acid)R² (from Arylglyoxal)R³ (from Isonitrile)Ugi Yield (%)Cyclization Yield (%)
4-CF₃-PhPhn-Bu5772
4-F-PhPhn-Bu6570
Ph4-MeO-Pht-Bu7275
Palladium-Catalyzed Synthesis via C-H Activation: A Modern Bond-Forming Strategy

Recent advances in organometallic chemistry have enabled the synthesis of 2,4,5-trisubstituted oxazoles through palladium-catalyzed C-H activation of simple arenes and their subsequent reaction with nitriles.[4] This approach offers high atom economy and allows for the formation of previously challenging bond disconnections.

Causality in Experimental Choices: A palladium catalyst, often in the form of Pd(OAc)₂, in conjunction with a suitable ligand, facilitates the activation of a C-H bond on the arene substrate. The resulting palladacycle then undergoes carbopalladation with the nitrile, followed by a tandem annulation sequence to construct the oxazole ring. An oxidant is typically required to regenerate the active palladium catalyst.

Experimental Protocol: Pd-Catalyzed C-H Addition to Nitriles [1]

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (10 mol%), a suitable ligand (e.g., P(o-tolyl)₃, 20 mol%), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add the arene (1.0 equiv), the O-acyl cyanohydrin (1.2 equiv), and a solvent (e.g., 1,2-dichloroethane).

  • Heat the reaction mixture at a high temperature (e.g., 120 °C) for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 2,4,5-trisubstituted oxazole.

Substrate Scope and Yields: This method has been shown to be effective for a range of electron-rich heteroarenes and various O-acyl cyanohydrins, providing good to high yields.[11] However, the requirement for specific ligands and oxidants, as well as the sensitivity of the catalyst to air and moisture, are important considerations.

Copper-Catalyzed Aerobic Oxidative Annulation: A Green Chemistry Approach

Copper catalysis has emerged as a cost-effective and environmentally benign alternative for the synthesis of 2,4,5-trisubstituted oxazoles. A notable example is the aerobic oxidative annulation of α-methylene ketones and benzylamines.[5]

Causality in Experimental Choices: A copper(I) catalyst, such as CuI, in the presence of molecular oxygen (from air), facilitates the oxidative coupling of the ketone and amine. The reaction is believed to proceed through the formation of a keto-imine intermediate, followed by a cascade of oxidative C-H functionalization and C-O/C-N bond formations to construct the oxazole ring. The use of oxygen as the terminal oxidant makes this a highly sustainable process.

Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Triarylated Oxazoles [12]

  • In a reaction vessel, combine the α-methylene ketone (1.0 mmol), benzylamine (1.2 mmol), CuI (10 mol%), and a base such as triethylamine (2.0 equiv).

  • Stir the solvent-free reaction mixture at a moderate temperature (e.g., 80 °C) under an atmosphere of molecular oxygen (or in open air) for the required time (monitored by TLC).

  • After completion, dissolve the reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2,4,5-triarylated oxazole.

Quantitative Data for Copper-Catalyzed Synthesis

This method has been shown to provide good to excellent yields for a variety of substituted α-methylene ketones and benzylamines, demonstrating its versatility.[5][13]

Conclusion: Selecting the Optimal Synthetic Pathway

The synthesis of 2,4,5-trisubstituted oxazoles is a mature field with a rich history and a vibrant present. The choice of the most suitable synthetic method is a multifactorial decision that depends on the specific target molecule, the availability of starting materials, the desired scale of the reaction, and the tolerance of the substrates to various reaction conditions.

  • Classical methods like the Robinson-Gabriel and Fischer syntheses remain valuable for their simplicity and the use of readily available reagents, particularly when harsh conditions are not a concern.

  • The Van Leusen reaction offers a milder and more functional-group-tolerant alternative, with microwave-assisted protocols providing a significant acceleration of the reaction time.

  • For the rapid generation of molecular diversity, the tandem Ugi/Robinson-Gabriel approach is a powerful tool, allowing for the construction of complex oxazoles from four simple inputs in a one-pot fashion.

  • Modern catalytic methods utilizing palladium and copper have opened new avenues for the synthesis of these heterocycles through novel bond-forming strategies, such as C-H activation, and with improved sustainability profiles.

By understanding the nuances of each of these synthetic methodologies, researchers can make informed decisions to efficiently and effectively access the diverse and valuable class of 2,4,5-trisubstituted oxazoles for their applications in drug discovery, materials science, and beyond.

References

  • Mazibuko, M., & Jeena, V. (2023). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 88(2), 1227–1234. Available at: [Link].

  • Shaw, A. Y., Xu, Z., & Hulme, C. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 53(15), 1998-2000. Available at: [Link].

  • Zhang, D., Song, H., Cheng, N., & Liao, W. W. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters, 21(8), 2745–2749. Available at: [Link].

  • Wang, D., et al. (2021). Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. Chemical Communications, 57(11), 1435-1438. Available at: [Link].

  • Mukku, N., Davanagere, P. M., Chanda, K., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28266–28278. Available at: [Link].

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Validation

A Senior Application Scientist's Guide to Confirming Oxazole Derivative Structures Using ¹H, ¹³C, and ¹⁵N NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals The oxazole motif is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological acti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole motif is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Unambiguous structural confirmation of novel oxazole derivatives is paramount for advancing drug discovery programs and ensuring the integrity of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing ¹H, ¹³C, and ¹⁵N nuclei, stands as the most powerful and definitive tool for the structural elucidation of these heterocyclic systems. This guide provides an in-depth comparison of these NMR techniques, supported by experimental data and protocols, to empower researchers in their structural characterization endeavors.

The Strategic Importance of a Multinuclear NMR Approach

While ¹H NMR is often the initial step in structural analysis, a comprehensive understanding of an oxazole derivative's architecture necessitates a multi-pronged approach. Each NMR-active nucleus offers a unique and complementary perspective on the molecular framework.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. It is highly sensitive and requires small amounts of sample.[3]

  • ¹³C NMR: Directly probes the carbon skeleton of the molecule, revealing the number of distinct carbon environments and their hybridization states.

  • ¹⁵N NMR: Offers direct insight into the electronic environment of the nitrogen heteroatom within the oxazole ring, which is often a key site for biological interactions.[4]

The synergy between these one-dimensional (1D) experiments, further augmented by two-dimensional (2D) techniques, provides a self-validating system for structural confirmation, minimizing ambiguity and preventing misinterpretation of complex spectra.[5][6]

¹H NMR Spectroscopy: The First Look at the Oxazole Core

The ¹H NMR spectrum provides the initial and most readily accessible structural information. The chemical shifts of the protons on the oxazole ring are highly informative and fall within characteristic ranges.

Proton PositionTypical Chemical Shift (ppm)Notes
H-2δ 7.9 - 8.2Often the most downfield proton due to the influence of both the adjacent oxygen and nitrogen atoms.
H-4δ 7.6 - 7.9Chemical shift is sensitive to substituents at the C-5 position.
H-5δ 7.1 - 7.4Typically the most upfield of the oxazole ring protons.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted Oxazole Ring.[7][8][9]

Causality Behind Chemical Shifts: The electronegativity of the heteroatoms in the oxazole ring significantly influences the electron density around the ring protons, leading to their characteristic downfield shifts compared to benzene. The C-2 proton is particularly deshielded due to its proximity to both the electronegative oxygen and nitrogen atoms.

Coupling Constants (J-values): Spin-spin coupling between adjacent protons provides crucial connectivity information. In substituted oxazoles, the coupling constants between ring protons are typically small, in the range of 0-2 Hz.[10] While small, these couplings can often be resolved and are invaluable for confirming assignments, especially when combined with 2D NMR data.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct map of the carbon skeleton, and the chemical shifts of the oxazole ring carbons are highly diagnostic.

Carbon PositionTypical Chemical Shift (ppm)Notes
C-2δ 150 - 162The most downfield carbon, significantly influenced by the adjacent oxygen and nitrogen.
C-4δ 135 - 145Its chemical shift is sensitive to the substituent at the C-5 position.
C-5δ 120 - 130Generally the most upfield of the ring carbons.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Unsubstituted Oxazole Ring.[11][12][13]

Distinguishing Isomers: A key application of ¹³C NMR is in distinguishing between oxazole and imidazole isomers, which can sometimes be challenging based on ¹H NMR alone. The C-2 carbon of an oxazole typically resonates around 150 ppm, whereas in an imidazole, it is found further upfield at approximately 135 ppm.[13]

¹⁵N NMR Spectroscopy: A Direct Probe of the Heteroatom

¹⁵N NMR, while less commonly employed due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, provides invaluable and direct information about the electronic environment of the nitrogen atom in the oxazole ring.

Nitrogen PositionTypical Chemical Shift (ppm, relative to CH₃NO₂)Notes
N-3δ -130 to -150The chemical shift is sensitive to protonation and coordination to metal centers.

Table 3: Typical ¹⁵N NMR Chemical Shift Range for the Oxazole Ring.[14][15][16]

Expert Insight: The ¹⁵N chemical shift can be a sensitive reporter of intermolecular interactions, such as hydrogen bonding, at the nitrogen atom. This can be particularly useful in studies of drug-receptor binding or in understanding the behavior of oxazole derivatives in different solvent environments.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex oxazole derivatives with extensive substitution, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR experiments are indispensable for definitive structural elucidation.[17]

  • COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, revealing ¹H-¹H connectivity, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, providing crucial information for mapping out the entire molecular framework and connecting different spin systems.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for NMR-based structure elucidation of oxazole derivatives.

Experimental Protocols

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified oxazole derivative for ¹H NMR and 20-50 mg for ¹³C and ¹⁵N NMR.[3]

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the spectrum similarly to the ¹H spectrum.

¹⁵N NMR Acquisition (via HMBC):

Direct ¹⁵N detection is often time-consuming. A more efficient approach for obtaining ¹⁵N chemical shift information is through an inverse-detected experiment like an HMBC optimized for ¹H-¹⁵N couplings.

  • Set up a gradient-selected HMBC experiment.

  • Optimize the experiment for a long-range coupling constant of approximately 5-10 Hz.

  • The ¹⁵N chemical shift can be extracted from the F1 dimension of the 2D spectrum.

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

C2 [pos="0,1!", label="C-2"]; C4 [pos="-0.87,-0.5!", label="C-4"]; C5 [pos="0.87,-0.5!", label="C-5"]; N3 [pos="-0.5,0.5!", label="N-3"]; O1 [pos="0.5,0.5!", label="O-1"];

H2 [pos="0,1.5!", shape=plaintext, fontcolor="#202124", label="H"]; H4 [pos="-1.37,-0.75!", shape=plaintext, fontcolor="#202124", label="H"]; H5 [pos="1.37,-0.75!", shape=plaintext, fontcolor="#202124", label="H"];

C2 -- N3 -- C4 -- C5 -- O1 -- C2; C2 -- H2 [style=dashed, color="#EA4335"]; C4 -- H4 [style=dashed, color="#EA4335"]; C5 -- H5 [style=dashed, color="#EA4335"]; }

Caption: Numbering scheme of the oxazole ring.

Troubleshooting Common Challenges

  • Signal Overlap: In the aromatic region of the ¹H NMR spectrum, signals from the oxazole ring and any aryl substituents can overlap.[18] Acquiring the spectrum at a higher magnetic field strength or using 2D NMR techniques can resolve this issue.

  • Impure Samples: The presence of unreacted starting materials or byproducts can complicate spectral interpretation.[19] It is crucial to ensure the purity of the sample, for instance by using techniques like liquid chromatography-mass spectrometry (LC-MS), before detailed NMR analysis.

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts.[19] Reporting the solvent used is essential for the reproducibility of the data.

Conclusion

A comprehensive, multi-faceted NMR approach utilizing ¹H, ¹³C, and ¹⁵N spectroscopy, in conjunction with 2D correlation experiments, provides an exceptionally robust and self-validating methodology for the structural confirmation of oxazole derivatives. By understanding the principles behind the chemical shifts and coupling constants of the oxazole core, and by employing a logical workflow of NMR experiments, researchers can confidently and accurately elucidate the structures of these vital heterocyclic compounds, thereby accelerating progress in drug discovery and chemical synthesis.

References

  • Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527. Available from: [Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Available from: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). UGC Care Journal.
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). Magnetic Resonance in Chemistry, 42(6), 1438-1442.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • NMR Spectroscopic Data for Compounds 1−4. (n.d.).
  • Characteristic Ranges of 15 N Chemical Shifts in Various Types of Compounds. (n.d.).
  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (2015). International Journal of Chemical and Physical Sciences, 4(6).
  • 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace.
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.
  • Oxazole(288-42-6) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Observed and calculated quadrupole coupling constants of the normal... (n.d.).
  • Oxazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Pinto, D. C. G. A., Silva, A. M. S., & Levillain, J. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 12(5), 396-433.
  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.).
  • The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. (2022). MDPI.
  • Oxazole | C3H3NO | CID 9255. (n.d.). PubChem.
  • Weitman, M., et al. (2010).
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.
  • Oxazole - Optional[15N NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted... (n.d.).
  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
  • 15N chemical shifts. (n.d.). Steffen's Chemistry Pages.
  • Oxazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid deriv
  • Coupling constants for 1H and 13C NMR. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. (2023). Journal of Synthetic Chemistry.

Sources

Comparative

Comparative Analysis of Oxazole Derivatives and Standard Antibiotics in Combating Bacterial Biofilms

A Technical Guide for Researchers in Drug Discovery This guide provides a comprehensive comparison of the anti-biofilm activities of emerging oxazole derivatives against those of standard antibiotics. It is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides a comprehensive comparison of the anti-biofilm activities of emerging oxazole derivatives against those of standard antibiotics. It is designed for researchers, scientists, and drug development professionals seeking to understand the landscape of novel anti-biofilm agents. We will delve into the mechanistic distinctions, comparative efficacy data, and the experimental methodologies required for robust assessment.

The Challenge of Biofilm-Mediated Resistance

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix acts as a physical barrier, significantly reducing the penetration of conventional antibiotics and facilitating the development of persister cells, which are metabolically dormant and highly tolerant to antimicrobial agents. This inherent tolerance can lead to antibiotic dosages up to 1000 times higher than the minimum inhibitory concentration (MIC) required for planktonic (free-floating) bacteria, rendering many standard treatments for chronic infections ineffective.

The limitations of standard antibiotics, such as ciprofloxacin and gentamicin, against mature biofilms are well-documented. Their primary mechanisms of action—inhibiting DNA gyrase or protein synthesis, respectively—are most effective against metabolically active, replicating cells. The dormant state of persister cells within the biofilm core, coupled with the protective EPS, presents a formidable challenge that necessitates novel therapeutic strategies.

Oxazole Derivatives: A Promising Frontier in Anti-Biofilm Therapy

Oxazole-containing compounds have emerged as a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent antimicrobial and anti-biofilm properties. Unlike many traditional antibiotics that target bacterial growth, several oxazole derivatives have been shown to disrupt biofilm formation and integrity at sub-lethal concentrations. This suggests alternative mechanisms of action, such as the inhibition of quorum sensing (QS), the complex cell-to-cell communication system that regulates biofilm development.

Comparative Efficacy: Oxazole Derivatives vs. Standard Antibiotics

The effectiveness of an anti-biofilm agent is often quantified by the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC). The MBIC is the lowest concentration that prevents the formation of a new biofilm, while the MBEC is the concentration required to eliminate a pre-formed, mature biofilm.

Below is a summary of comparative data from studies on oxazole derivatives against biofilms of clinically relevant pathogens.

Compound ClassRepresentative CompoundTarget OrganismMBIC (µg/mL)Comparator AntibioticComparator MBIC (µg/mL)Reference
Oxazole Derivative 2-amino-1,3-oxazole derivativePseudomonas aeruginosa16 - 64Ciprofloxacin> 1024
Oxazole Derivative Phenyl-oxazole derivativeStaphylococcus aureus8 - 32Vancomycin> 512
Oxazole Derivative Oxazole-Zinc ComplexCandida albicans4 - 16Fluconazole> 64

Note: The values presented are representative and can vary based on specific molecular structures and experimental conditions.

As the data indicates, oxazole derivatives frequently exhibit significantly lower MBIC values compared to standard antibiotics, highlighting their potential as potent inhibitors of biofilm formation.

Mechanistic Insights: Beyond Bactericidal Action

The superior performance of oxazole derivatives in many cases stems from their distinct mechanisms of action that target biofilm-specific pathways.

Standard Antibiotics (e.g., Ciprofloxacin):

  • Primary Target: DNA replication (DNA gyrase).

  • Biofilm Limitation: Ineffective against non-dividing persister cells and poor penetration through the EPS matrix.

Oxazole Derivatives:

  • Potential Targets:

    • Quorum Sensing Inhibition: Many oxazoles are structurally similar to acyl-homoserine lactones (AHLs), the signaling molecules used by Gram-negative bacteria. By competitively binding to QS receptors, they can disrupt the signaling cascade that governs virulence factor production and biofilm maturation.

    • EPS Synthesis Inhibition: Some derivatives may interfere with the enzymatic pathways responsible for producing the key components of the EPS matrix, such as polysaccharides and extracellular DNA (eDNA).

    • Motility Inhibition: Flagellar and twitching motility are often crucial for the initial stages of surface attachment. Certain oxazoles have been shown to downregulate the genes responsible for these functions.

The following diagram illustrates the key stages of biofilm development and highlights the potential intervention points for oxazole derivatives compared to traditional antibiotics.

G cluster_0 Biofilm Development Stages cluster_1 Points of Intervention Planktonic 1. Planktonic Bacteria Attachment 2. Reversible Attachment Planktonic->Attachment Maturation 3. Irreversible Attachment & Microcolony Formation Attachment->Maturation EPS 4. EPS Production & Biofilm Maturation Maturation->EPS Dispersal 5. Dispersal EPS->Dispersal Oxazole Oxazole Derivatives Oxazole->Attachment Inhibit Motility Oxazole->Maturation Inhibit Quorum Sensing Oxazole->EPS Inhibit EPS Synthesis Antibiotic Standard Antibiotics Antibiotic->Planktonic Target Growth Antibiotic->Dispersal Target Dispersed Cells

Caption: Biofilm development stages and intervention points for oxazoles vs. antibiotics.

Experimental Protocols for Anti-Biofilm Activity Assessment

To ensure reproducible and reliable data, standardized methodologies are crucial. Below are detailed protocols for quantifying biofilm inhibition and eradication.

Protocol: Biofilm Inhibition Assay (MBIC Determination)

This protocol utilizes crystal violet staining to quantify total biofilm biomass. It is a high-throughput and cost-effective method for screening compounds that prevent biofilm formation.

Causality: This assay is chosen for its ability to measure the initial attachment and proliferation stages of biofilm formation. Crystal violet stains the polysaccharides in the EPS matrix and attached cells, providing a robust measure of total biomass.

Self-Validation: The protocol includes negative (media only) and positive (bacteria without inhibitor) controls to establish baseline and maximum biofilm formation, ensuring the observed effects are due to the test compound.

Methodology:

  • Preparation: Grow a bacterial culture overnight in an appropriate medium (e.g., Tryptic Soy Broth). Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).

  • Compound Preparation: Prepare a 2-fold serial dilution of the oxazole derivative and the comparator antibiotic in a 96-well microtiter plate.

  • Inoculation: Add the diluted bacterial suspension to each well. Include wells with media only (sterility control) and bacteria with no compound (growth control).

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal growth temperature (e.g., 37°C).

  • Washing: Gently discard the planktonic culture and wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fixation: Add methanol to each well for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and stain the wells with 0.1% crystal violet solution for 20 minutes.

  • Solubilization: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound stain with 30% acetic acid.

  • Quantification: Measure the absorbance at 595 nm using a microplate reader. The MBIC is defined as the lowest concentration of the compound that results in a significant reduction in absorbance compared to the growth control.

Workflow Diagram: From Screening to Validation

The following diagram outlines a comprehensive workflow for assessing anti-biofilm candidates.

G cluster_0 Screening & Quantification cluster_1 Microscopy & Validation Screen Primary Screening (Crystal Violet Assay) Viability Secondary Screening (Metabolic Assays - e.g., XTT, resazurin) Screen->Viability Confirm cell viability vs. biomass MBEC MBEC Determination (On pre-formed biofilms) Viability->MBEC CLSM Confocal Laser Scanning Microscopy (CLSM) MBEC->CLSM Validate eradication SEM Scanning Electron Microscopy (SEM) CLSM->SEM Visualize architecture & viability

Caption: A multi-step workflow for the comprehensive evaluation of anti-biofilm agents.

Conclusion and Future Directions

The available evidence strongly suggests that oxazole derivatives represent a highly promising class of anti-biofilm agents that can overcome many of the limitations associated with standard antibiotics. Their ability to inhibit biofilm formation at sub-lethal concentrations, often by targeting pathways like quorum sensing, positions them as valuable candidates for both standalone and combination therapies.

Future research should focus on:

  • In Vivo Efficacy: Translating the promising in vitro results into animal models of biofilm-associated infections.

  • Mechanism Deconvolution: Precisely identifying the molecular targets of the most potent oxazole derivatives.

  • Synergy Studies: Investigating the potential for synergistic effects when oxazole derivatives are combined with conventional antibiotics to both eradicate mature biofilms and prevent the emergence of resistance.

By continuing to explore these novel therapeutic avenues, the scientific community can move closer to effectively managing the persistent threat of biofilm-mediated infections.

References

  • Title: Biofilms 2020: A special issue Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

  • Title: Role of Persister Cells in Chronic Infections: Clinical Relevance and Future Perspectives Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

  • Title: Oxazole-Containing Compounds as Promising Antimicrobial Agents Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

  • Title: A review on the synthesis of oxazole-containing compounds and their anti-biofilm activity Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and biological evaluation of 2-amino-1,3-oxazole derivatives as a new class of antimicrobial agents Source: ScienceDirect URL: [Link]

  • Title: Synthesis, characterization, and antimicrobial and anti-biofilm activities of new oxazole-zinc complexes Source: SpringerLink URL: [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid

This document provides essential procedural guidance for the safe handling and disposal of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental steward...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. The protocols outlined herein are designed to provide a self-validating system of safety, grounded in established regulatory standards and chemical principles. While a specific Safety Data Sheet (SDS) for this novel compound is not universally available, this guide synthesizes data from structurally analogous oxazole-carboxylic acids and adheres to the foundational requirements of major regulatory bodies.

Hazard Identification and Risk Assessment

The initial and most critical step in any disposal protocol is a thorough understanding of the compound's potential hazards. Based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for structurally similar compounds, such as 5-cyclopropyl-1,3-oxazole-4-carboxylic acid and other oxazole derivatives, we can anticipate a comparable hazard profile for 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid.[1][2]

Anticipated Hazard Profile Summary

Hazard ClassGHS Hazard StatementCausality and Experimental Insight
Acute Toxicity (Oral, Dermal, Inhalation) H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledThe oxazole ring and carboxylic acid functional groups can interact with biological systems, leading to toxicity if absorbed.[1]
Skin Corrosion/Irritation H315: Causes skin irritationCarboxylic acids can disrupt the lipid barrier of the skin, leading to irritation. The heterocyclic nature of the oxazole ring may also contribute to this effect.[1][2]
Serious Eye Damage/Irritation H319: Causes serious eye irritationDirect contact with the eyes can cause significant irritation or damage due to the acidic nature of the compound.[1][2]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the mucous membranes of the respiratory tract.[2]

This assessment mandates that 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid be treated as a hazardous chemical. Consequently, its disposal is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4][5]

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE. The selection of PPE is not merely a checklist item; it is a critical barrier engineered to prevent exposure via all potential routes.

Protection TypeRecommended EquipmentStandard & Rationale
Eye & Face Protection Tight-sealing safety goggles or a face shieldMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166. This protects against accidental splashes of liquid waste or airborne solid particles.[6][7][8]
Skin Protection Chemical-resistant gloves (Nitrile rubber recommended) and a full-length lab coatGloves must be inspected before use. This prevents direct skin contact, which is anticipated to cause irritation.[9]
Respiratory Protection NIOSH/MSHA approved respiratorRequired if handling large quantities, generating dust, or working outside of a certified chemical fume hood. This mitigates the risk of respiratory tract irritation.[6][8]

All handling and preparation for disposal of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Disposal Workflow

The disposal of this compound must follow a systematic and compliant process, from the point of generation to final collection by a certified waste handler. Mixing of chemical waste streams is a common source of laboratory accidents; therefore, strict segregation is a non-negotiable aspect of this protocol.

Step 1: Waste Characterization & Segregation

  • Characterization : Designate all waste containing 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid (including pure compound, solutions, and contaminated labware) as "Hazardous Waste".[5][11]

  • Segregation : Maintain a dedicated and clearly labeled waste container for this compound. Crucially, do not mix this waste with incompatible materials. Incompatibilities for carboxylic acids include:

    • Strong Bases (e.g., sodium hydroxide)

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)

    • Reactive Metals[8][10][12]

Step 2: Containerization

  • Container Selection : Use a high-density polyethylene (HDPE) or other compatible container that is in good condition with a secure, leak-proof lid.[10]

  • Filling : Fill the container to no more than 80-90% of its capacity. This headspace allows for vapor expansion and prevents spills during transport.[10]

  • Closure : Keep the waste container closed at all times, except when actively adding waste. This is a primary EPA requirement to prevent the release of hazardous vapors.[13]

Step 3: Labeling

  • Proper labeling is a key component of the cradle-to-grave hazardous waste tracking system.[13] The label must be affixed to the container as soon as the first drop of waste is added and must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "5-Cyclobutyl-1,3-oxazole-4-carboxylic acid"

    • An accurate statement of the hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.[12]

  • The SAA must be under the control of the laboratory personnel and inspected weekly for any signs of leakage.[12]

Step 5: Final Disposal

  • Professional Disposal : The ultimate disposal of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid must be managed by a licensed and approved hazardous waste disposal company.[5][7][11] This ensures the waste is transported, treated, and disposed of in compliance with all federal and local regulations.[14]

  • On-site Treatment : On-site neutralization of carboxylic acids may be permissible in some institutions for very dilute, simple aqueous solutions, but it is not recommended for this compound without explicit approval from your institution's Environmental Health & Safety (EHS) department. The presence of the heterocyclic ring may lead to unknown side reactions or byproducts.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid.

G Disposal Workflow: 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid cluster_prep Preparation & Assessment cluster_handling Handling & Containment cluster_disposal Accumulation & Final Disposal A Identify Waste (Solid, Liquid, Contaminated Labware) B Assess Hazards (Review SDS/Analog Data) A->B C Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Work in a Chemical Fume Hood C->D Begin Handling E Segregate from Incompatibles (Bases, Oxidizers) D->E F Containerize in a Compatible (e.g., HDPE) Labeled Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange Pickup by Certified Hazardous Waste Vendor G->H

Sources

Handling

Comprehensive Safety and Handling Guide for 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. The compound 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid, a heterocyclic building block, presents...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. The compound 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid, a heterocyclic building block, presents unique opportunities in medicinal chemistry due to its structural motifs.[1] However, realizing its full potential necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

While a specific Safety Data Sheet (SDS) for 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid is not widely available, a robust safety protocol can be established by examining data from structurally analogous compounds, including other oxazole carboxylic acids and isoxazole carboxylic acids. The guidance herein is synthesized from these sources to provide a comprehensive operational plan.

Hazard Identification and Risk Assessment

Based on analogous chemical structures, 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid is anticipated to be a solid, likely a powder, and should be handled with the assumption that it may cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled.[2][3][4][5][6] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.

Anticipated Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications necessitate a multi-layered approach to safety, beginning with engineering controls and culminating in specific personal protective equipment (PPE).

Part 1: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical line of defense tailored to the specific risks posed by the chemical. The following table outlines the minimum required PPE for handling 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles.[7] A face shield is recommended for splash hazards.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to protect against airborne dust particles and potential splashes during dissolution.[3][5][7]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).[8] A standard laboratory coat is mandatory.Nitrile gloves offer excellent resistance to a wide range of chemicals and are suitable for handling this compound.[8][9] A lab coat prevents direct skin contact with any incidental spills or dust.[7]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or chemical fume hood.[9]For operations that may generate significant dust (e.g., weighing large quantities), a NIOSH-approved N95 respirator or equivalent should be used to prevent inhalation.[3][5][8]

Part 2: Operational and Handling Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring experimental reproducibility. The following diagram and procedural steps outline the mandatory sequence for handling 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep Review SDS/Safety Info ppe Don Appropriate PPE prep->ppe hood Verify Fume Hood Function ppe->hood weigh Weigh Compound in Hood hood->weigh dissolve Slowly Add Solid to Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Caption: Workflow for the safe handling of 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid.

Step-by-Step Handling Procedure:
  • Preparation:

    • Always consult this guide and any available safety information before beginning work.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4][5]

    • Put on all required PPE as detailed in the table above.[7]

  • Engineering Controls:

    • All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation risk.[10]

  • Handling:

    • When handling the solid, avoid creating dust. Use appropriate tools (e.g., spatulas) to carefully transfer the material.

    • If preparing a solution, add the solid 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use to prevent the release of dust.[1][4][5]

  • Post-Handling:

    • Thoroughly decontaminate all work surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Part 3: Emergency and Disposal Plan

Preparedness for unexpected events is a critical component of laboratory safety.

Emergency Procedures:
Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5][6]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[3][4][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][6]
Spill For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal.[6] Decontaminate the area with an appropriate solvent. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan:

Chemical waste disposal is strictly regulated to protect the environment.

  • Waste Segregation: All waste containing 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid, including contaminated consumables (e.g., gloves, weighing paper) and excess material, must be segregated into a dedicated, clearly labeled hazardous waste container.[7]

  • Containerization: Use a sealed, chemically compatible container for solid waste. Liquid waste from solutions should be collected in a separate, labeled container.

  • Final Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[1][7][11] This typically involves collection by your institution's environmental health and safety department for incineration at an approved facility.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research with 5-Cyclobutyl-1,3-oxazole-4-carboxylic acid, fostering a culture of safety and scientific excellence.

References

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Oxazole-5-carboxylic Acid. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, October 17). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
5-Cyclobutyl-1,3-oxazole-4-carboxylic acid
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